molecular formula C12H14O2 B3025678 (3S)-Butylphthalide CAS No. 3413-15-8

(3S)-Butylphthalide

Cat. No.: B3025678
CAS No.: 3413-15-8
M. Wt: 190.24 g/mol
InChI Key: HJXMNVQARNZTEE-NSHDSACASA-N
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Description

(3S)-Butylphthalide has been reported in Angelica gigas with data available.

Properties

IUPAC Name

(3S)-3-butyl-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-7,11H,2-3,8H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXMNVQARNZTEE-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C2=CC=CC=C2C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H]1C2=CC=CC=C2C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80455776
Record name (3S)-BUTYLPHTHALIDE
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Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3413-15-8
Record name (-)-3-Butylphthalide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3413-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butylphthalide, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003413158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S)-BUTYLPHTHALIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTYLPHTHALIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XH7JED512
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(3S)-Butylphthalide: A Technical Guide to its Mechanisms of Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Executive Summary

(3S)-Butylphthalide, also known as L-3-n-butylphthalide (L-NBP), is a compound originally isolated from the seeds of Apium graveolens (celery).[1][2] Approved for the treatment of acute ischemic stroke, its therapeutic efficacy stems from a multi-targeted neuroprotective profile.[3] This document provides a detailed technical overview of the core molecular mechanisms through which L-NBP exerts its effects, focusing on its anti-oxidative, anti-apoptotic, and anti-inflammatory actions. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and development.

Core Neuroprotective Mechanisms of Action

L-NBP's neuroprotective capabilities are not attributed to a single mode of action but rather to its ability to modulate several interconnected signaling pathways that are dysregulated following a neurological insult such as cerebral ischemia.

Anti-Oxidative Stress via Nrf2/HO-1 Pathway Activation

Oxidative stress is a critical component of ischemia-reperfusion injury.[4] L-NBP mitigates this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.[5][6]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1.[6] Upon oxidative stress or stimulation by L-NBP, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes.[7][8] This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and superoxide (B77818) dismutase (SOD), which collectively neutralize reactive oxygen species (ROS) and reduce oxidative damage.[7][9][10] Studies have demonstrated that L-NBP treatment significantly enhances Nrf2 nuclear accumulation and increases the expression of HO-1 and NQO1.[6]

Nrf2_Pathway cluster_0 Nuclear Events NBP This compound (L-NBP) Keap1_Nrf2 Keap1-Nrf2 Complex NBP->Keap1_Nrf2   promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 promotes dissociation Neuroprotection Neuroprotection (Reduced Oxidative Damage) ROS->Neuroprotection counteracted by Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Antioxidant_Genes Upregulation of Antioxidant Genes (HO-1, NQO1, SOD) ARE->Antioxidant_Genes activates Antioxidant_Genes->Neuroprotection Nrf2_n Nrf2 Nrf2_n->ARE binds to PI3K_Akt_Pathway NBP This compound (L-NBP) Receptor Growth Factor Receptor NBP->Receptor activates PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates Bad Bad (Pro-apoptotic) Akt->Bad inhibits Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 promotes Mitochondrion Mitochondrion Bad->Mitochondrion destabilizes Bcl2->Mitochondrion stabilizes CytC Cytochrome c Release Mitochondrion->CytC Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis NFkB_Pathway cluster_1 Nuclear Events NBP This compound (L-NBP) IKK IKK Complex NBP->IKK inhibits Stimuli Ischemic/Inflammatory Stimuli Stimuli->IKK activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB phosphorylates IκBα IkBa IκBα NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to IkBa_NFkB->NFkB releases Inflammatory_Genes Transcription of Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) Neuroinflammation Neuroinflammation Inflammatory_Genes->Neuroinflammation NFkB_n NF-κB NFkB_n->Inflammatory_Genes activates Workflow Model 1. Induce Neurological Injury (e.g., MCAO in Rats) Treatment 2. Administer Treatment (Vehicle vs. L-NBP) Model->Treatment Behavior 3. Behavioral Assessment (e.g., Neurological Deficit Score) Treatment->Behavior Harvest 4. Tissue Harvesting (Euthanasia & Brain Extraction) Behavior->Harvest Histology 5a. Histological Analysis (TTC Staining, TUNEL Assay) Harvest->Histology Biochem 5b. Biochemical Analysis (Western Blot, ELISA, PCR) Harvest->Biochem Infarct Infarct Volume Quantification Histology->Infarct Apoptosis Apoptosis Quantification Histology->Apoptosis Protein Protein Expression (p-Akt, Nrf2, NF-κB) Biochem->Protein Cytokine Cytokine Levels (TNF-α, IL-1β) Biochem->Cytokine Data 6. Data Analysis & Conclusion Infarct->Data Apoptosis->Data Protein->Data Cytokine->Data

References

The Anti-Inflammatory Potential of (3S)-Butylphthalide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Mechanisms and Methodologies

Abstract

(3S)-Butylphthalide (NBP), a chiral compound synthetically derived from l-3-n-butylphthalide, which is naturally occurring in celery seeds, has garnered significant attention for its neuroprotective properties, particularly in the context of ischemic stroke.[1] A growing body of evidence now illuminates its potent anti-inflammatory effects, suggesting a broader therapeutic potential. This technical guide provides a comprehensive overview of the anti-inflammatory mechanisms of this compound, supported by quantitative data from preclinical studies. It details the experimental protocols for key assays and presents visual representations of the involved signaling pathways to facilitate further research and drug development in this area.

Introduction

Inflammation is a critical component of the pathological cascade in a multitude of diseases, ranging from neurodegenerative disorders to cardiovascular conditions. The inflammatory response, while essential for host defense, can lead to significant tissue damage when dysregulated. This compound has emerged as a promising therapeutic agent with a multi-faceted mechanism of action that includes potent anti-inflammatory activities.[2] This document serves as a technical resource for researchers, scientists, and drug development professionals, consolidating the current understanding of the anti-inflammatory effects of this compound.

Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways. The primary mechanisms identified to date include the inhibition of the NF-κB and Toll-like receptor 4 (TLR4) pathways, modulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, and suppression of the NLRP3 inflammasome.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[3] In inflammatory conditions, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the p50/p65 NF-κB heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1] this compound has been shown to inhibit this pathway, thereby reducing the expression of inflammatory cytokines.[3][4]

NF_kappa_B_Pathway NFkappaB NFkappaB NFkappaB_nuc NFkappaB_nuc NFkappaB->NFkappaB_nuc Translocation

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38 and JNK, are also implicated in the inflammatory response.[5] this compound has been observed to reduce the phosphorylation of p38 and JNK in response to inflammatory stimuli, thereby attenuating the downstream inflammatory cascade.[5]

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines such as IL-1β and IL-18.[6] Studies have demonstrated that this compound can inhibit the activation of the NLRP3 inflammasome, leading to a reduction in the release of these potent inflammatory mediators.[6][7][8] Molecular docking analyses suggest that this compound can directly bind to NLRP3.[8][9]

NLRP3_Inflammasome_Pathway

Figure 2: Inhibition of the NLRP3 inflammasome by this compound.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in various preclinical models. The following tables summarize key findings on the reduction of inflammatory markers.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Levels in a Rat Model of Ischemic Reperfusion Injury [4]

CytokineControl GroupIschemic Reperfusion (I/R) GroupI/R + NBP Group% Reduction by NBP
IL-6 (pg/mL) ~25~150~75~50%
IL-1β (pg/mL) ~50~300~150~50%
TNF-α (pg/mL) ~40~200~100~50%
Data are approximated from graphical representations in the cited literature and are intended for comparative purposes. NBP treatment significantly downregulated the cytokine expression levels (p < 0.01 or p < 0.05).[4]

Table 2: Effect of this compound on Inflammatory Mediator mRNA Expression in a Mouse Model of Transient Middle Cerebral Artery Occlusion (tMCAO) [10]

GeneVehicle Group (Relative Expression)NBP Group (Relative Expression)Fold Change (NBP vs. Vehicle)
TNF-α ~2.5~1.5~0.6
IL-1β ~3.0~1.5~0.5
IL-6 ~4.0~2.0~0.5
Data are approximated from graphical representations in the cited literature. NBP treatment significantly reduced the mRNA expression of these inflammatory factors (p < 0.05).[10]

Table 3: Effect of Chiral NBP on Neutrophil Infiltration and ICAM-1 Expression in a Rat Model of Focal Ischemic Brain Injury [11]

ParameterVehicle Groupdl-NBP (20 mg/kg) Groupd-NBP (20 mg/kg) Groupl-NBP (20 mg/kg) Group
MPO Activity (U/g tissue) Markedly IncreasedPartially InhibitedPartially InhibitedPartially Inhibited
ICAM-1 Expression Up-regulatedMarkedly BluntedMarkedly BluntedMarkedly Blunted
TNF-α Positive Neurons IncreasedDecreasedDecreasedDecreased
Myeloperoxidase (MPO) activity is an indicator of neutrophil infiltration.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory effects of this compound.

In Vitro Model: Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages

This model is widely used to screen for anti-inflammatory compounds.[12][13][14][15][16]

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Treatment: Cells are seeded in appropriate plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction). After reaching 70-80% confluency, cells are pre-treated with various concentrations of this compound for 1-2 hours. Subsequently, inflammation is induced by adding LPS (typically 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine measurements).

  • Nitric Oxide (NO) Assay (Griess Reagent System): The production of NO, a pro-inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent.[12]

  • Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[17][18][19][20]

  • Western Blot Analysis: To assess the effect on signaling pathways, cell lysates are prepared, and proteins are separated by SDS-PAGE. Proteins of interest (e.g., p-p65, IκBα, p-p38, p-JNK) are detected using specific primary and HRP-conjugated secondary antibodies.[1][21][22][23]

  • Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression of inflammatory genes, total RNA is extracted from the cells, reverse-transcribed to cDNA, and subjected to qRT-PCR using specific primers.

LPS_Induction_Workflow

Figure 3: Experimental workflow for LPS-induced inflammation in RAW 264.7 cells.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rodents

The MCAO model is a widely used animal model of focal cerebral ischemia that elicits a significant inflammatory response.[2][24][25][26][27]

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Surgical Procedure: Animals are anesthetized, and a midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament with a rounded tip is inserted into the ECA, advanced into the ICA to occlude the origin of the middle cerebral artery. After a defined period of occlusion (e.g., 60-90 minutes), the filament is withdrawn to allow for reperfusion (for transient MCAO models).

  • Drug Administration: this compound or vehicle is typically administered intraperitoneally or orally at various doses immediately after reperfusion and continued for a specific duration.

  • Neurological Deficit Scoring: Neurological function is assessed at different time points using a standardized scoring system.

  • Infarct Volume Measurement: After a set period, animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

  • Immunohistochemistry/Immunofluorescence: Brain sections are stained with antibodies against inflammatory markers such as Iba1 (for microglia), GFAP (for astrocytes), and specific cytokines to assess the cellular inflammatory response.[3][6][7][28][29]

  • Biochemical Assays: Brain tissue homogenates can be used for ELISA, Western blot, and qRT-PCR as described in the in vitro protocol to quantify inflammatory mediators.

Conclusion

This compound demonstrates significant anti-inflammatory properties through the modulation of key signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome. The preclinical data strongly support its potential as a therapeutic agent for a range of inflammatory conditions. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers to further investigate and harness the anti-inflammatory potential of this promising compound. Further studies, including well-controlled clinical trials, are warranted to translate these preclinical findings into therapeutic applications.

References

(3S)-Butylphthalide's Impact on Mitochondrial Function in Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S)-Butylphthalide (L-NBP), a compound originally isolated from the seeds of Apium graveolens (celery), has demonstrated significant neuroprotective properties, particularly in the context of ischemic stroke and neurodegenerative diseases. A growing body of evidence indicates that a primary mechanism underlying these protective effects is the preservation and enhancement of mitochondrial function in neurons. This technical guide provides an in-depth overview of the core mechanisms by which L-NBP modulates neuronal mitochondrial function, presenting quantitative data from key studies, detailed experimental protocols for assessing these effects, and visual representations of the involved signaling pathways.

Core Mechanisms of L-NBP Action on Neuronal Mitochondria

L-NBP exerts its neuroprotective effects through a multi-targeted approach to mitochondrial support, primarily by:

  • Attenuating Oxidative Stress: L-NBP enhances the expression and activity of key antioxidant enzymes, thereby reducing the levels of reactive oxygen species (ROS) that can damage mitochondrial components and trigger apoptotic pathways.[1][2][3]

  • Preserving Mitochondrial Membrane Potential (MMP): By maintaining the electrochemical gradient across the inner mitochondrial membrane, L-NBP ensures the efficient functioning of the electron transport chain (ETC) and ATP synthesis.[2]

  • Enhancing ATP Production: L-NBP supports cellular energy metabolism by boosting the activity of mitochondrial respiratory chain complexes and ATPase, leading to increased ATP synthesis.[2][4]

  • Regulating Mitochondrial Dynamics: L-NBP influences the balance of mitochondrial fission and fusion, processes crucial for mitochondrial quality control and cellular homeostasis.[2]

  • Modulating Apoptotic Pathways: L-NBP inhibits the mitochondrial-mediated apoptotic cascade by regulating the expression of Bcl-2 family proteins and reducing the release of pro-apoptotic factors like cytochrome c.

Quantitative Effects of L-NBP on Mitochondrial Function

The following tables summarize the quantitative data from various studies investigating the effects of L-NBP on key mitochondrial parameters in neuronal models.

Table 1: Effect of L-NBP on Cell Viability and Apoptosis

ParameterModel SystemConditionL-NBP ConcentrationResultReference
Cell ViabilityPC12 cellsOxygen-Glucose Deprivation (OGD)10 µMIncreased survival to 98.0% ± 0.007% from 79.3% ± 0.004% in OGD group[2]
Caspase-3 ActivityPC12 cellsOGD10 µMSignificantly reversed the OGD-induced increase in caspase-3 activity[2]

Table 2: Effect of L-NBP on Oxidative Stress Markers

ParameterModel SystemConditionL-NBP ConcentrationResultReference
ROS ProductionPC12 cellsOGD10 µMReduced from 16.5% (OGD) to 8.85%[2]
SOD ActivityPC12 cellsOGD10 µMSignificantly reversed the OGD-induced reduction in SOD activity[2]
MDA LevelsPC12 cellsOGD10 µMSignificantly reversed the OGD-induced increase in MDA levels[2]
ROS LevelsI/R ratsIschemia/ReperfusionNot SpecifiedSignificantly decreased ROS levels compared to I/R group[1][5]
MDA LevelsI/R ratsIschemia/Reperfusion10, 20 mg/kgMarkedly decreased mitochondrial MDA level[6]

Table 3: Effect of L-NBP on Mitochondrial Bioenergetics

ParameterModel SystemConditionL-NBP ConcentrationResultReference
Mitochondrial Membrane PotentialPC12 cellsOGD10 µMSignificantly enhanced MMP compared to OGD group[2]
MRCC I ActivityPC12 cellsOGD10 µMSignificantly reversed OGD-induced reduction[2]
MRCC II ActivityPC12 cellsOGD10 µMSignificantly reversed OGD-induced reduction[2]
MRCC IV ActivityPC12 cellsOGD10 µMSignificantly reversed OGD-induced reduction[2]
ATPase ActivityPC12 cellsOGD10 µMSignificantly reversed OGD-induced reduction[2]
ATP ProductiondMCAO miceIschemia/Hypoxia60 mg/kg/daySignificantly increased ATP content in ischemic brain tissues[7]
ATP ProductionMCAO/R miceIschemia/ReperfusionNot SpecifiedNo significant effect on ATP levels[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of L-NBP on neuronal mitochondrial function.

Cell Culture and In Vitro Ischemia Model
  • Cell Line: PC12 cells, a rat pheochromocytoma cell line commonly used as a neuronal model.

  • Culture Conditions: Cells are cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Oxygen-Glucose Deprivation (OGD) Model: To mimic ischemic conditions, the culture medium is replaced with glucose-free Earle's balanced salt solution, and the cells are placed in a hypoxic chamber with an atmosphere of 95% N2 and 5% CO2 for a specified duration (e.g., 8 hours).[2]

  • L-NBP Treatment: L-NBP is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired concentrations for a specified pre-treatment period (e.g., 24 hours) before inducing OGD.[2]

Cell Viability Assay (MTT Assay)
  • Plate Cells: Seed PC12 cells in a 96-well plate at a density of 1x10^4 to 1x10^5 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with L-NBP followed by OGD as described above.

  • MTT Addition: After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan (B1609692) crystals.[9]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[9]

Mitochondrial Membrane Potential (MMP) Assay (JC-1 Assay)
  • Cell Preparation: Culture and treat cells in a suitable format (e.g., 6-well plate or chamber slides).

  • JC-1 Staining: Prepare a JC-1 working solution (typically 1-10 µM in culture medium).[10] Remove the culture medium from the cells and add the JC-1 working solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.[10][11]

  • Washing: Aspirate the staining solution and wash the cells with an assay buffer (e.g., pre-warmed 1X MMP-Assay Buffer).[10]

  • Analysis:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope using dual-bandpass filters. Healthy cells with high MMP will exhibit red fluorescence (J-aggregates), while apoptotic cells with low MMP will show green fluorescence (JC-1 monomers).[12]

    • Flow Cytometry: Harvest the cells and analyze them using a flow cytometer. The ratio of red to green fluorescence intensity is used to quantify the changes in MMP.[12]

    • Plate Reader: Measure the fluorescence intensity at Ex/Em = 540/590 nm for J-aggregates and Ex/Em = 485/535 nm for JC-1 monomers.[11]

Reactive Oxygen Species (ROS) Assay (DCFH-DA Assay)
  • Cell Preparation: Plate and treat cells in a 96-well plate (black with a clear bottom is recommended).

  • DCFH-DA Staining: Prepare a DCFH-DA working solution (typically 10-20 µM in a suitable buffer like PBS or HBSS).[13][14] Remove the culture medium and incubate the cells with the DCFH-DA solution for 30-45 minutes at 37°C in the dark.[13][14]

  • Washing: Remove the DCFH-DA solution and wash the cells with buffer.[14]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[13][14] An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Western Blot Analysis
  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, Nrf2, HO-1, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometrically quantify the band intensities and normalize to a loading control (e.g., β-actin).

Signaling Pathways and Experimental Workflow

Experimental Workflow

G cluster_setup Experimental Setup cluster_assays Mitochondrial Function Assessment cluster_pathway Signaling Pathway Analysis cell_culture Neuronal Cell Culture (e.g., PC12 cells) treatment L-NBP Pre-treatment cell_culture->treatment stress Induction of Neuronal Stress (e.g., OGD/R) treatment->stress viability Cell Viability (MTT Assay) stress->viability mmp Mitochondrial Membrane Potential (JC-1 Assay) stress->mmp ros Reactive Oxygen Species (DCFH-DA Assay) stress->ros atp ATP Production Assay stress->atp complex_activity Mitochondrial Respiratory Chain Complex Activity stress->complex_activity western_blot Western Blot Analysis (PI3K/Akt, Nrf2/ARE) stress->western_blot

Caption: General experimental workflow for investigating L-NBP's mitochondrial effects.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_mitochondria Mitochondrion L_NBP L-NBP PI3K PI3K L_NBP->PI3K Activates Akt Akt PI3K->Akt Phosphorylates p_Akt p-Akt (Active) Bcl2 Bcl-2 Family (↑ Anti-apoptotic) p_Akt->Bcl2 Mito_Function ↑ Mitochondrial Function (↑ MMP, ↑ ATP) p_Akt->Mito_Function Apoptosis ↓ Apoptosis Bcl2->Apoptosis Mito_Function->Apoptosis

Caption: L-NBP activates the PI3K/Akt pathway to promote mitochondrial function.

Nrf2/ARE Signaling Pathway

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus L_NBP L-NBP Keap1_Nrf2 Keap1-Nrf2 Complex L_NBP->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucl->ARE Binds to Antioxidant_Enzymes ↑ Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Promotes transcription ROS ↓ ROS Antioxidant_Enzymes->ROS Mito_Protection ↑ Mitochondrial Protection Antioxidant_Enzymes->Mito_Protection

Caption: L-NBP promotes antioxidant defense via the Nrf2/ARE pathway.

Conclusion

This compound represents a promising therapeutic agent for neurological disorders, with its neuroprotective effects being intrinsically linked to the preservation of mitochondrial health. By mitigating oxidative stress, maintaining mitochondrial membrane potential, enhancing energy production, and modulating cell death pathways through the activation of signaling cascades like PI3K/Akt and Nrf2/ARE, L-NBP effectively counteracts neuronal damage. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to further elucidate and harness the therapeutic potential of L-NBP in the context of mitochondrial dysfunction in neurons. Further research is warranted to fully translate these preclinical findings into effective clinical strategies.

References

The Antioxidant Properties of (3S)-Butylphthalide in Cerebral Ischemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerebral ischemia, characterized by a reduction in blood flow to the brain, triggers a cascade of detrimental events, with oxidative stress playing a pivotal role in the ensuing neuronal damage. (3S)-Butylphthalide (L-NBP), a compound isolated from the seeds of Apium graveolens, has demonstrated significant neuroprotective effects in preclinical and clinical studies of ischemic stroke. A substantial body of evidence highlights its potent antioxidant properties as a key mechanism of action. This technical guide provides an in-depth overview of the antioxidant effects of L-NBP in the context of cerebral ischemia, detailing the underlying molecular mechanisms, experimental methodologies for its evaluation, and a summary of quantitative findings. The primary focus is on the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.

Introduction

Ischemic stroke remains a leading cause of mortality and long-term disability worldwide. The pathophysiology of ischemic brain injury is complex, involving excitotoxicity, inflammation, and apoptosis, all of which are intricately linked to oxidative stress. The overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS) during ischemia and reperfusion overwhelms the endogenous antioxidant defense systems, leading to widespread cellular damage. Consequently, therapeutic strategies aimed at mitigating oxidative stress hold great promise for the treatment of ischemic stroke.

This compound (L-NBP), and its racemic form DL-NBP, has been approved for the treatment of ischemic stroke in China and has garnered significant interest for its multifaceted neuroprotective activities.[1][2] Among these, its ability to counteract oxidative stress is a prominent and well-documented feature. This guide will explore the antioxidant properties of L-NBP, with a specific focus on its role in modulating cellular antioxidant defenses in the setting of cerebral ischemia.

Molecular Mechanisms of Antioxidant Action

The antioxidant effects of L-NBP are primarily attributed to its ability to upregulate endogenous antioxidant defense mechanisms, rather than direct radical scavenging. The central pathway implicated in this process is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[3][4] In the presence of oxidative or electrophilic stress, or upon stimulation by activators like L-NBP, specific cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[3][4] This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes.[5][6]

The activation of the Nrf2-ARE pathway by L-NBP leads to the enhanced transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes and related proteins.[7][8]

Signaling Pathway Diagram

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NBP This compound Keap1 Keap1 NBP->Keap1 Induces conformational change ROS Oxidative Stress (Ischemia/Reperfusion) ROS->Keap1 Induces conformational change Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto Dissociation Ub Ubiquitin Nrf2_Keap1->Ub Ubiquitination Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Proteasome Proteasomal Degradation Ub->Proteasome Ubiquitination Nrf2_sMaf Nrf2-sMaf Heterodimer Nrf2_nuc->Nrf2_sMaf sMaf sMaf sMaf->Nrf2_sMaf ARE ARE Nrf2_sMaf->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, GCLC) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Enzymes Antioxidant Enzymes & Proteins Antioxidant_Genes->Antioxidant_Enzymes Translation Cell_Protection Neuroprotection Antioxidant_Enzymes->Cell_Protection Leads to

Caption: The Keap1-Nrf2-ARE signaling pathway activated by this compound.

Quantitative Data on Antioxidant Effects

Numerous studies have quantified the antioxidant effects of L-NBP in various in vivo and in vitro models of cerebral ischemia. The following tables summarize key findings on its impact on major oxidative stress markers and antioxidant enzymes.

Table 1: Effect of this compound on Oxidative Stress Markers
Model SystemOxidative Stress MarkerIschemia/ControlIschemia + NBPFold/Percentage ChangeReference
Rat MCAO ModelMalondialdehyde (MDA)IncreasedDecreasedSignificantly reduced lipid peroxidation[9][10][11]
Rat MCAO ModelReactive Oxygen Species (ROS)IncreasedDecreasedSignificantly inhibited ROS production[9][12]
Mouse MCAO ModelHydrogen Peroxide (H₂O₂)IncreasedDecreasedSignificantly inhibited H₂O₂ accumulation[11]
PC12 cells (OGD)ROS ProductionIncreased by 16.5%Reduced to 8.85%~46% reduction vs. OGD[13]
PC12 cells (OGD)MDA LevelSignificantly IncreasedSignificantly DecreasedReversal of OGD-induced increase[13]
Table 2: Effect of this compound on Antioxidant Enzyme Activity
Model SystemAntioxidant EnzymeIschemia/ControlIschemia + NBPFold/Percentage ChangeReference
Rat MCAO ModelSuperoxide (B77818) Dismutase (SOD)DecreasedIncreasedMarkedly increased activity
Rat MCAO ModelGlutathione Peroxidase (GPx)DecreasedIncreasedMarkedly increased mitochondrial activity
PC12 cells (OGD)Superoxide Dismutase (SOD)Significantly DecreasedSignificantly IncreasedReversal of OGD-induced decrease[13]
Mouse I/R ModelSuperoxide Dismutase (SOD)DecreasedIncreasedSignificantly increased activity[12]
Mouse I/R ModelGlutathione Peroxidase (GPx)DecreasedIncreasedSignificantly increased activity[12]

Experimental Protocols

The evaluation of the antioxidant properties of this compound in cerebral ischemia typically involves in vivo animal models and in vitro cell-based assays.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a widely used and well-standardized method for inducing focal cerebral ischemia in rodents, mimicking human ischemic stroke.[14][15]

Materials:

  • Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope

  • Micro-scissors, forceps, and vessel clips

  • Nylon monofilament suture (silicone-coated tip)

  • Laser Doppler flowmetry (for monitoring cerebral blood flow)

Procedure:

  • Anesthetize the animal and place it in a supine position.

  • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA and the proximal end of the CCA.

  • Temporarily clamp the ICA.

  • Make a small incision in the ECA stump.

  • Introduce the nylon monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). A significant drop in cerebral blood flow as measured by Laser Doppler flowmetry confirms occlusion.

  • For transient ischemia, withdraw the filament after a defined period (e.g., 60-120 minutes) to allow for reperfusion. For permanent ischemia, the filament is left in place.

  • Suture the incision and allow the animal to recover.

  • Administer this compound at the desired dose and time points (pre- or post-ischemia).

  • At the end of the experiment, euthanize the animals and harvest the brain tissue for subsequent analysis.

Measurement of Oxidative Stress Markers

4.2.1. Malondialdehyde (MDA) Assay (Thiobarbituric Acid Reactive Substances - TBARS)

This assay measures the level of MDA, a major product of lipid peroxidation.[2][7][16]

Materials:

  • Brain tissue homogenate

  • Thiobarbituric acid (TBA) solution

  • Trichloroacetic acid (TCA)

  • Butylated hydroxytoluene (BHT) (to prevent ex vivo oxidation)

  • Spectrophotometer or microplate reader

Procedure:

  • Homogenize the brain tissue in a suitable buffer containing BHT.

  • Precipitate the proteins in the homogenate with TCA.

  • Centrifuge to collect the supernatant.

  • Add TBA solution to the supernatant and heat at 95°C for a specified time (e.g., 60 minutes) to form a pink-colored MDA-TBA adduct.

  • Cool the samples and measure the absorbance at 532 nm.

  • Quantify the MDA concentration using a standard curve generated with a known concentration of MDA.

4.2.2. Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of SOD, a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals.[1][17][18]

Materials:

  • Brain tissue homogenate

  • Assay kit containing a substrate (e.g., WST-1) that produces a water-soluble formazan (B1609692) dye upon reduction by superoxide anions.

  • Xanthine (B1682287) oxidase (to generate superoxide anions)

  • Microplate reader

Procedure:

  • Prepare the brain tissue homogenate.

  • Add the homogenate to a reaction mixture containing the substrate and xanthine oxidase.

  • The SOD in the sample will compete with the substrate for superoxide anions, thereby inhibiting the colorimetric reaction.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculate the SOD activity based on the percentage of inhibition of the colorimetric reaction, often compared to a standard curve.

Experimental Workflow Diagram

Experimental_Workflow cluster_animal_model In Vivo Model cluster_biochemical_assays Biochemical Analysis cluster_data_analysis Data Analysis & Interpretation Animal_Selection Animal Selection (Rats/Mice) MCAO_Surgery MCAO Surgery (Transient or Permanent) Animal_Selection->MCAO_Surgery Drug_Administration NBP or Vehicle Administration MCAO_Surgery->Drug_Administration Behavioral_Tests Neurological Deficit Scoring Drug_Administration->Behavioral_Tests Tissue_Harvesting Brain Tissue Harvesting Behavioral_Tests->Tissue_Harvesting Homogenization Tissue Homogenization Tissue_Harvesting->Homogenization MDA_Assay MDA Assay (Lipid Peroxidation) Homogenization->MDA_Assay SOD_Assay SOD Activity Assay Homogenization->SOD_Assay GPx_Assay GPx Activity Assay Homogenization->GPx_Assay Protein_Expression Western Blot (Nrf2, HO-1, NQO1) Homogenization->Protein_Expression Statistical_Analysis Statistical Analysis (e.g., ANOVA) MDA_Assay->Statistical_Analysis SOD_Assay->Statistical_Analysis GPx_Assay->Statistical_Analysis Protein_Expression->Statistical_Analysis Data_Visualization Graphing and Tabulation Statistical_Analysis->Data_Visualization Conclusion Conclusion on Antioxidant Efficacy Data_Visualization->Conclusion

Caption: A typical experimental workflow for evaluating L-NBP's antioxidant effects.

Conclusion

This compound has emerged as a promising neuroprotective agent for the treatment of ischemic stroke, with its antioxidant properties being a cornerstone of its therapeutic efficacy. The activation of the Nrf2-ARE signaling pathway by L-NBP orchestrates a robust and coordinated upregulation of endogenous antioxidant defenses, thereby mitigating the detrimental effects of oxidative stress in the ischemic brain. The quantitative data from numerous preclinical studies consistently demonstrate the ability of L-NBP to reduce markers of oxidative damage and enhance the activity of key antioxidant enzymes. The experimental protocols outlined in this guide provide a framework for the continued investigation and validation of the antioxidant potential of L-NBP and other novel neuroprotective compounds. Further research, including well-designed clinical trials, is warranted to fully elucidate the therapeutic benefits of L-NBP in human ischemic stroke and to optimize its clinical application.[19][20]

References

Unveiling the Neuroprotective Core: A Technical Guide to the Anti-Apoptotic Pathways Modulated by (3S)-Butylphthalide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3S)-Butylphthalide (NBP), a compound originally isolated from the seeds of Apium graveolens (celery), has garnered significant attention for its neuroprotective properties, particularly in the context of ischemic stroke and neurodegenerative diseases.[1] A cornerstone of its therapeutic potential lies in its ability to modulate critical anti-apoptotic pathways, thereby preserving neuronal integrity in the face of cellular stress. This in-depth technical guide delineates the core anti-apoptotic mechanisms influenced by this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved.

The PI3K/Akt Signaling Pathway: A Central Hub for Cell Survival

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a pivotal regulator of cell survival, proliferation, and growth. Its activation is a key mechanism through which this compound exerts its anti-apoptotic effects.[1][2][3][4] NBP has been shown to activate this pathway, leading to the phosphorylation and activation of Akt.[2][3] Activated Akt, in turn, phosphorylates and inactivates several pro-apoptotic targets, including Bad and caspase-9, while promoting the activity of anti-apoptotic proteins.

Studies have demonstrated that NBP can improve the morphology of brain tissue cells and enhance learning and memory abilities by inhibiting nerve cell apoptosis through the activation of the PI3K/Akt signaling pathway.[2][3] This activation leads to a notable increase in the expression of phosphorylated PI3K and phosphorylated Akt.[2][3] Furthermore, NBP has been shown to protect rat bone marrow stem cells from hydrogen peroxide-induced apoptosis by modulating the PI3K/Akt pathway.[4]

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates NBP This compound NBP->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits and Activates pAkt p-Akt (Active) Akt->pAkt Pro_Apoptotic Pro-apoptotic Proteins (e.g., Bad, Caspase-9) pAkt->Pro_Apoptotic Inhibits Anti_Apoptotic Anti-apoptotic Effects pAkt->Anti_Apoptotic Promotes

PI3K/Akt Signaling Pathway Activation by this compound.
Quantitative Data Summary: PI3K/Akt Pathway

Treatment GroupProtein AnalyzedChange vs. ControlReference
NBP-treated VaD model ratsp-PI3KSignificantly elevated[3]
NBP-treated VaD model ratsp-AktSignificantly elevated[3]
NBP-treated HUVECsp-AktIncreased[1]
Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway Proteins

This protocol outlines the key steps for assessing the phosphorylation status of PI3K and Akt in response to this compound treatment.

1. Cell Culture and Treatment:

  • Culture appropriate cells (e.g., neuronal cells, endothelial cells) to 70-80% confluency.

  • Treat cells with desired concentrations of this compound or vehicle control for a specified duration.

2. Protein Extraction:

  • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-PI3K, total PI3K, p-Akt (e.g., at Ser473), and total Akt overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

5. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities using densitometry software.

  • Normalize the phosphorylated protein levels to the total protein levels to determine the relative phosphorylation.

Regulation of the Bcl-2 Protein Family: Tipping the Balance Towards Survival

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[5][6] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). The ratio of these opposing factions determines the cell's fate. This compound has been shown to modulate this delicate balance in favor of survival by upregulating anti-apoptotic Bcl-2 proteins and downregulating pro-apoptotic Bax.[1][7]

By increasing the expression of Bcl-2, NBP helps to sequester pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c, a key step in the activation of the caspase cascade.[8] Conversely, the downregulation of Bax by NBP further inhibits the formation of pores in the mitochondrial membrane.

Bcl2_Family_Regulation cluster_bcl2 Bcl-2 Family Regulation NBP This compound Bcl2 Bcl-2 (Anti-apoptotic) NBP->Bcl2 Upregulates Bax Bax (Pro-apoptotic) NBP->Bax Downregulates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Induces MOMP Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis Activates Caspases Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NBP This compound Keap1_Nrf2 Keap1-Nrf2 Complex NBP->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription ROS Oxidative Stress (ROS) Antioxidant_Genes->ROS Neutralizes Apoptosis Apoptosis ROS->Apoptosis Induces

References

An In-depth Technical Guide to the Discovery and Synthesis of (3S)-Butylphthalide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S)-Butylphthalide, a chiral molecule originally discovered in celery, has garnered significant attention in the scientific community for its therapeutic potential, particularly in the realm of neuroprotection. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activities of this compound and its structurally related analogs. Detailed experimental protocols for key synthetic methodologies are presented, alongside a systematic compilation of quantitative biological data to facilitate comparative analysis. Furthermore, this guide elucidates the intricate signaling pathways modulated by these compounds, visualized through detailed diagrams to enhance understanding of their mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and Background

This compound, also known as L-3-n-butylphthalide (L-NBP), is a naturally occurring compound first isolated from the seeds of celery (Apium graveolens). It is a primary contributor to the characteristic aroma of celery. While the naturally occurring enantiomer is the (S)-form, much of the commercially available and clinically studied compound is a synthetic racemic mixture, DL-3-n-butylphthalide (DL-NBP).

Initial interest in butylphthalide (B1668128) stemmed from its traditional use in medicine. Modern scientific investigation has since unveiled its significant pharmacological activities, most notably its neuroprotective effects. In 2002, DL-NBP was approved in China for the treatment of ischemic stroke, marking a significant milestone in its clinical application. Its therapeutic benefits are attributed to a multi-targeted mechanism of action, including anti-platelet aggregation, anti-inflammatory, and anti-apoptotic activities.

Synthesis of this compound and its Analogs

The development of efficient and stereoselective synthetic routes to this compound and its analogs is crucial for further pharmacological investigation and potential therapeutic applications.

Enantioselective Synthesis of this compound

The synthesis of the enantiomerically pure (S)-(-)-3-butylphthalide is of significant interest due to the potential for stereospecific biological activity. An effective method involves an organocatalytic asymmetric aldol-lactonization reaction.

Experimental Protocol: Three-Step Synthesis of (S)-(-)-3-Butylphthalide

  • Step 1: Organocatalytic Asymmetric Aldol (B89426) Reaction:

    • To a solution of 2-formylbenzoic ester in an appropriate solvent (e.g., toluene), add a chiral prolinamide alcohol catalyst (e.g., L-prolinamide alcohol IV, 2.5 mol%) and an acid additive (e.g., benzoic acid).

    • Cool the mixture to 0°C and add the desired ketone or aldehyde (e.g., pentanal).

    • Stir the reaction mixture at this temperature until the reaction is complete (monitored by TLC).

    • Upon completion, quench the reaction and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to yield the aldol adduct.

  • Step 2: Lactonization:

    • Dissolve the purified aldol adduct in a suitable solvent (e.g., methanol).

    • Add a base (e.g., K₂CO₃) to the solution and stir at room temperature.

    • The reaction progress is monitored by TLC until the starting material is consumed.

    • Neutralize the reaction mixture and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to afford the chiral 3-substituted phthalide (B148349).

  • Step 3: Final Product Formation:

    • The resulting chiral phthalide is then converted to (S)-(-)-3-butylphthalide through standard chemical transformations if necessary, depending on the starting aldehyde/ketone used.

Synthesis of Ring-Opened Analogs

Ring-opened analogs of 3-n-butylphthalide, such as 2-(1-hydroxypentyl)benzoic acid, have been synthesized to improve aqueous solubility and explore different pharmacological profiles.

Experimental Protocol: Synthesis of 2-(1-hydroxypentyl)benzoic acid

  • Step 1: Hydrolysis of 3-n-butylphthalide:

    • Dissolve 3-n-butylphthalide in a mixture of methanol (B129727) and water.

    • Add a base, such as sodium hydroxide (B78521) (NaOH), to the solution.

    • Heat the reaction mixture at 50°C for 30 minutes.

    • Cool the reaction mixture to -10°C to 0°C and acidify with a dilute acid (e.g., 5% HCl) to a pH of 1-2.

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(1-hydroxypentyl)benzoic acid.

Synthesis of Nitric Oxide (NO)-Releasing Analogs

To enhance the therapeutic potential of NBP, particularly its anti-platelet and vasodilatory effects, nitric oxide (NO)-releasing derivatives have been developed. These hybrids are designed to release NO in a controlled manner under physiological conditions.

Experimental Protocol: General Synthesis of a Nitric Oxide-Releasing NBP Derivative

  • Step 1: Functionalization of NBP:

    • Introduce a functional group, typically an amine, onto the NBP scaffold. This can be achieved through various synthetic transformations, such as nitration followed by reduction.

  • Step 2: Coupling with a NO-Donor Moiety:

    • The aminated NBP derivative is then coupled with a molecule capable of donating NO. This often involves the formation of an N-diazeniumdiolate.

  • Step 3: Nitrosation:

    • The coupled product is subjected to nitrosation conditions to form the final NO-releasing compound. This can be achieved by exposing the amine-functionalized precursor to high pressures of NO gas under basic conditions or by using a chemical nitrosating agent. The resulting S-nitrosothiol or N-diazeniumdiolate will release NO upon exposure to physiological triggers like light or reducing agents.

Quantitative Biological Data

The biological activity of this compound and its analogs has been extensively studied, particularly their effects on platelet aggregation and their pharmacokinetic profiles.

Anti-Platelet Aggregation Activity

The inhibitory effects of NBP and its analogs on platelet aggregation induced by various agonists are summarized below.

CompoundInducerIC₅₀ (µM)Reference
L-3-n-butylphthalide (L-NBP) ADP>100[1]
Collagen>100[1]
Arachidonic Acid>100[1]
DL-3-n-butylphthalide (DL-NBP) ADP>100[2]
Collagen>100[2]
Arachidonic Acid>100[2]
Analog 3d (isoindolinone derivative) ADP1.38 mM[3]
Analog 3e (isoindolinone derivative) ADP1.48 mM[3]
Analog 3f (isoindolinone derivative) ADP1.43 mM[3]
Pharmacokinetic Parameters

The pharmacokinetic properties of NBP and its derivatives are crucial for their therapeutic efficacy. A summary of key parameters is provided below.

CompoundAdministration RouteCₘₐₓAUCt₁/₂Reference
DL-3-n-butylphthalide (NBP) OralNot SpecifiedNot SpecifiedNot Specified[4]
PHPB (Potassium 2-(1-hydroxypentyl)-benzoate) Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedData not available in provided search results

Signaling Pathways and Mechanisms of Action

This compound and its analogs exert their therapeutic effects by modulating multiple intracellular signaling pathways. The following sections detail the key pathways involved, accompanied by visual diagrams.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. NBP has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes. A key mechanism of this inhibition is the prevention of the phosphorylation of IκB kinase (IKK), which is an essential step for NF-κB activation.

NF_kappaB_Pathway Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_complex IKK Complex Stimulus->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NBP This compound NBP->IKK_complex Inhibits phosphorylation IkB_p P-IκB (Ubiquitination & Degradation) IkB->IkB_p NFkB NF-κB (p65/p50) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Induces

Caption: NBP inhibits the NF-κB pathway by preventing IKK-mediated phosphorylation of IκB.

Activation of the Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. NBP activates this pathway, leading to the upregulation of cytoprotective genes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This activation helps to mitigate oxidative stress, a key contributor to neuronal damage in ischemic stroke.

Nrf2_Pathway cluster_cytoplasm Cytoplasm NBP This compound Nrf2_Keap1 Nrf2-Keap1 Complex (Inactive) NBP->Nrf2_Keap1 Promotes dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_active Active Nrf2 Nrf2_Keap1->Nrf2_active Releases Nucleus Nucleus Nrf2_active->Nucleus Translocates ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Genes Upregulation of Antioxidant Genes (HO-1, NQO1) ARE->Genes Induces transcription

Caption: NBP promotes the dissociation of Nrf2 from Keap1, leading to its activation.

Conclusion

This compound and its analogs represent a promising class of compounds with significant therapeutic potential, particularly for the treatment of ischemic stroke and other neurodegenerative disorders. Their multi-faceted mechanism of action, involving the modulation of key signaling pathways such as NF-κB and Nrf2, underscores their importance as lead compounds in drug discovery. The synthetic methodologies detailed in this guide provide a foundation for the further development and optimization of these molecules. The compilation of quantitative biological data serves as a valuable resource for comparative studies and the rational design of next-generation butylphthalide-based therapeutics. Continued research into the synthesis, biological evaluation, and mechanistic understanding of these compounds is warranted to fully realize their clinical potential.

References

The Neuroprotective Landscape of L-3-n-butylphthalide: A Preclinical Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

L-3-n-butylphthalide (L-NBP), a compound synthetically derived from celery seed, has emerged as a promising multi-target therapeutic agent for a spectrum of neurological disorders. Extensive preclinical investigations have illuminated its significant neuroprotective, anti-inflammatory, and antioxidant properties. This technical guide provides an in-depth analysis of the pharmacological profile of L-NBP in preclinical settings, with a focus on its efficacy in models of ischemic stroke, Alzheimer's disease, Parkinson's disease, and vascular dementia. We present a comprehensive summary of quantitative data from these studies, detail the experimental methodologies employed, and visualize the key signaling pathways and experimental workflows through precise diagrams. This document is intended to serve as a core resource for researchers and professionals in the field of neuropharmacology and drug development.

Core Pharmacological Activities

Preclinical evidence robustly supports the multifaceted pharmacological activities of L-NBP and its racemic form, DL-NBP. The primary mechanisms of action converge on mitigating neuronal damage and promoting recovery through several key pathways.

Neuroprotection in Ischemic Stroke

In preclinical models of ischemic stroke, typically induced by middle cerebral artery occlusion (MCAO), NBP has been shown to reduce infarct volume, decrease neurological deficit scores, and improve cerebral blood flow.[1][2] These effects are attributed to its ability to protect against excitotoxicity, oxidative stress, and apoptosis in the ischemic penumbra.[3][4]

Mitigation of Alzheimer's Disease Pathology

In transgenic mouse models of Alzheimer's disease, L-NBP treatment has been demonstrated to improve cognitive function and reduce the burden of amyloid-β (Aβ) plaques.[5] The compound appears to modulate amyloid precursor protein (APP) processing towards the non-amyloidogenic pathway.[5] Furthermore, NBP has been shown to alleviate tau hyperphosphorylation and reduce neuroinflammation associated with Alzheimer's pathology.[6]

Dopaminergic Neuron Preservation in Parkinson's Disease Models

Preclinical studies utilizing neurotoxin-induced models of Parkinson's disease (e.g., MPTP or 6-OHDA) have revealed that DL-NBP can protect dopaminergic neurons in the substantia nigra from degeneration.[2][7] This neuroprotection is linked to the suppression of neuroinflammation, inhibition of microglial activation, and reduction of oxidative stress.[2]

Amelioration of Vascular Dementia

In animal models of vascular dementia, often induced by chronic cerebral hypoperfusion, L-NBP has been shown to improve learning and memory deficits.[8][9] Its therapeutic effects in this context are associated with enhancing cerebral blood flow, promoting angiogenesis, and protecting white matter integrity.[10][11]

Quantitative Preclinical Data

The following tables summarize key quantitative findings from preclinical studies of L-NBP and DL-NBP.

Table 1: Pharmacokinetic Parameters of L-3-n-butylphthalide (Single Dose, Healthy Volunteers)
Parameter160 mg Dose320 mg Dose480 mg Dose
Cmax (µg/L) 241~6001008
Tmax (h) 1.0~1.21.5
t1/2 (h) 11.87~13.014.79
AUC0-t (h·µg/L) 569.5~15002711.9
AUC0-∞ (h·µg/L) 594.5~16002827.4
Data from a study in healthy Chinese volunteers and serves as a reference for preclinical oral dosing.[12]
Table 2: Efficacy of NBP in Preclinical Ischemic Stroke Models
Animal ModelNBP FormDosageKey Efficacy OutcomeReference
Rat (MCAO)DL-NBP9 mg/kgSignificantly decreased neurological scores and reduced cerebral infarct areas.[1]
Mouse (dMCAO)DL-NBP80 mg/kgSignificantly alleviated brain ischemic damage, resulting in decreased neurological deficit scores and reduced infarct volume.[2]
Rat (tMCAO)DL-NBP5, 10, 20 mg/kg (i.p.)Markedly enhanced the activities of Na+K+-ATPase and Ca2+-ATPase.[8]
Mouse (dMCAO)DL-NBP10, 20 mg/kg (i.p.)20 mg/kg dose significantly reduced neurological deficit scores on day 14.[13]
Table 3: Efficacy of NBP in Preclinical Neurodegenerative Disease Models
Disease ModelAnimal ModelNBP FormDosageKey Efficacy OutcomeReference
Alzheimer's Disease3xTg-AD MouseL-NBP15 mg/kg (p.o.) for 18 weeksSignificantly improved spatial learning and long-term spatial memory deficits.[5]
Alzheimer's DiseaseAPP/PS1 MouseDL-NBP10, 30 mg/kgSignificantly reduced the levels of activated STEP61 and increased p-ERK1/2 and p-CREB.[14]
Parkinson's DiseaseMPTP MouseDL-NBPNot SpecifiedImproved dopaminergic neurodegeneration and motor deficits.[2]
Vascular DementiaRCIR MouseDL-NBPNot SpecifiedMitigated cognitive deficits, neuron cell loss, and apoptosis.[15]
Table 4: Effects of NBP on Biochemical Markers
Preclinical ModelNBP FormDosageBiomarkerEffectReference
Rat (tMCAO)DL-NBP20 mg/kg (i.p.)Mitochondrial SOD activitySignificantly enhanced[8]
Rat (tMCAO)DL-NBP10, 20 mg/kg (i.p.)Mitochondrial MDA levelMarkedly decreased[8]
Mouse (RCIR)DL-NBPNot SpecifiedSOD activityEnhanced[15]
Mouse (RCIR)DL-NBPNot SpecifiedMDA and 8-iso PGF2α generationInhibited[15]

Key Signaling Pathways

NBP's therapeutic effects are mediated through the modulation of several critical intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation. NBP has been shown to activate this pathway, leading to the downstream inhibition of pro-apoptotic proteins and the promotion of cell survival signals, thereby conferring neuroprotection.

PI3K_Akt_Pathway NBP L-3-n-butylphthalide PI3K PI3K NBP->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Survival Cell Survival Akt->Survival Promotes

PI3K/Akt signaling pathway activation by L-NBP.
Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is the primary cellular defense mechanism against oxidative stress. NBP upregulates the expression of Nrf2, which then translocates to the nucleus and binds to the ARE, leading to the transcription of a battery of antioxidant enzymes.[1][15]

Nrf2_ARE_Pathway NBP L-3-n-butylphthalide Keap1 Keap1 NBP->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits ARE ARE Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces

Nrf2/ARE antioxidant pathway modulation by L-NBP.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. In the context of neuroinflammation, NBP has been shown to inhibit the activation of the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines.[1][15]

NFkB_Pathway NBP L-3-n-butylphthalide IKK IKK Complex NBP->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) NFkB->Pro_inflammatory_Cytokines Induces Transcription Inflammation Neuroinflammation Pro_inflammatory_Cytokines->Inflammation Promotes

NF-κB inflammatory pathway inhibition by L-NBP.

Experimental Protocols

This section provides an overview of the key experimental methodologies cited in the preclinical evaluation of L-NBP.

Middle Cerebral Artery Occlusion (MCAO) Model in Rodents

This surgical model is the most commonly used to mimic focal cerebral ischemia.

  • Objective: To induce a reproducible ischemic stroke in the territory of the middle cerebral artery.

  • Procedure:

    • Anesthesia: The animal (rat or mouse) is anesthetized, typically with isoflurane (B1672236) or a combination of ketamine and xylazine.[16]

    • Incision and Vessel Exposure: A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed and isolated.[16]

    • Filament Insertion: A specialized monofilament (often coated with silicone) is introduced into the ECA stump and advanced into the ICA until it occludes the origin of the MCA. The occlusion is often confirmed by monitoring cerebral blood flow with laser Doppler flowmetry.[17][18]

    • Reperfusion (for transient MCAO): After a defined period of occlusion (e.g., 60-120 minutes), the filament is withdrawn to allow for reperfusion.[19][20] For permanent MCAO, the filament is left in place.

    • Wound Closure and Recovery: The incision is sutured, and the animal is allowed to recover with appropriate post-operative care.

  • Assessment: Neurological deficits are typically assessed using a scoring system (e.g., a 5-point scale).[19] Infarct volume is quantified 24-48 hours post-MCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain sections.[16]

MCAO_Workflow Start Anesthetize Animal Expose_Vessels Expose Carotid Arteries Start->Expose_Vessels Insert_Filament Insert Filament into ICA to Occlude MCA Expose_Vessels->Insert_Filament Reperfusion Withdraw Filament for Reperfusion (Optional) Insert_Filament->Reperfusion Closure Suture Incision and Recover Animal Reperfusion->Closure Assessment Assess Neurological Deficits and Infarct Volume Closure->Assessment

Experimental workflow for the MCAO model.
Assessment of Apoptosis

Apoptosis, or programmed cell death, is a key event in neuronal loss following ischemic injury and in neurodegenerative diseases.

  • Annexin V/Propidium Iodide (PI) Staining:

    • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be fluorescently labeled. PI is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).[21][22]

    • Procedure: Cells are incubated with fluorescently labeled Annexin V and PI. The stained cells are then analyzed by flow cytometry or fluorescence microscopy.[21]

    • Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:

    • Principle: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs.

    • Procedure: Tissue sections or cells are fixed and permeabilized, then incubated with the TdT enzyme and labeled dUTPs. The incorporated label is then visualized by fluorescence microscopy or colorimetric detection.[23]

Apoptosis_Assessment_Logic Apoptotic_Cell Apoptotic Cell Early_Apoptosis Early Apoptosis Apoptotic_Cell->Early_Apoptosis Late_Apoptosis Late Apoptosis Early_Apoptosis->Late_Apoptosis PS_Translocation Phosphatidylserine (PS) Translocation Early_Apoptosis->PS_Translocation DNA_Fragmentation DNA Fragmentation Late_Apoptosis->DNA_Fragmentation Annexin_V Annexin V Staining PS_Translocation->Annexin_V Detected by TUNEL TUNEL Assay DNA_Fragmentation->TUNEL Detected by

Logical relationship of apoptosis detection methods.
Evaluation of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a crucial process for tissue repair and recovery after ischemic injury.

  • Matrigel Plug Assay (In Vivo):

    • Principle: Matrigel, a basement membrane extract, is mixed with pro-angiogenic factors and injected subcutaneously into mice. The gel solidifies, and host endothelial cells migrate into the plug and form new blood vessels.[9]

    • Procedure: Liquid Matrigel, with or without NBP, is injected subcutaneously. After a set period (e.g., 7-14 days), the Matrigel plug is excised.[9]

    • Quantification: Angiogenesis can be quantified by measuring the hemoglobin content of the plug (as an index of blood vessel formation) or by immunohistochemical staining for endothelial cell markers (e.g., CD31) followed by vessel density analysis.[9]

  • Tube Formation Assay (In Vitro):

    • Principle: Endothelial cells (e.g., HUVECs) are cultured on a layer of Matrigel. In response to angiogenic stimuli, the cells will align and form capillary-like structures.[24]

    • Procedure: Endothelial cells are seeded onto Matrigel-coated plates in the presence or absence of NBP. After several hours, the formation of tube-like structures is observed and photographed.

    • Quantification: The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.[24]

Conclusion

The preclinical pharmacological profile of L-3-n-butylphthalide demonstrates its significant potential as a neuroprotective agent with a multi-target mechanism of action. Its efficacy in models of ischemic stroke, Alzheimer's disease, Parkinson's disease, and vascular dementia is supported by a growing body of evidence. The modulation of key signaling pathways involved in cell survival, antioxidant defense, and inflammation underscores its therapeutic promise. Further research, particularly well-designed clinical trials, is warranted to translate these compelling preclinical findings into effective treatments for human neurological disorders.

References

(3S)-Butylphthalide: A Deep Dive into its Neuroprotective Mechanisms in Ischemic Brain Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3S)-Butylphthalide (NBP), a synthetic compound derived from celery seed, has emerged as a promising therapeutic agent for the attenuation of ischemic brain injury. This technical guide provides a comprehensive overview of the multifaceted mechanisms of action of NBP, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanisms of Neuroprotection

NBP exerts its neuroprotective effects through a combination of anti-inflammatory, anti-oxidative stress, and blood-brain barrier (BBB) protective mechanisms. Clinical trials have demonstrated its efficacy and safety in treating ischemic stroke[1][2][3]. Preclinical studies have shown that NBP can reduce infarct volume and improve neurological function[1][4][5].

Anti-Inflammatory Effects

NBP mitigates the inflammatory cascade that follows an ischemic event. It has been shown to suppress the activation of microglia and astrocytes and inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α)[6]. This anti-inflammatory action is primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[6][7]. Furthermore, NBP has been observed to promote the polarization of microglia from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype, characterized by the expression of markers like CD206[8].

Anti-Oxidative Stress Properties

The compound effectively combats oxidative stress, a major contributor to secondary brain injury after ischemia. NBP enhances the cellular antioxidant defense system by activating the Kelch-like ECH-associated protein 1 (Keap1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[9][10][11][12][13]. This leads to the upregulation of downstream antioxidant enzymes, thereby reducing the levels of reactive oxygen species (ROS) and malondialdehyde (MDA)[6].

Protection of the Blood-Brain Barrier

NBP plays a crucial role in maintaining the integrity of the blood-brain barrier (BBB), which is often compromised during ischemic stroke, leading to cerebral edema and further neuronal damage. It has been demonstrated to reduce BBB permeability, as evidenced by decreased Evans Blue dye leakage[14]. The protective mechanism involves the upregulation of tight junction proteins and is potentially mediated by the Akt/glycogen synthase kinase-3β (Akt/GSK-3β) signaling pathway[15][16][17][18].

Quantitative Data on the Efficacy of this compound

The following tables summarize the key quantitative findings from preclinical and clinical studies, demonstrating the neuroprotective effects of NBP.

Table 1: Preclinical Efficacy of this compound in Animal Models of Ischemic Stroke

Animal ModelNBP DosageOutcome MeasureResult (NBP vs. Control)Reference
Rat (MCAO)90 mg/kgInfarct VolumeSignificantly reduced (p < 0.05)[14]
Rat (MCAO)90 mg/kgNeurological ScoreSignificantly improved (p < 0.05)[14]
Rat (pMCAO)4 mg/kg/dayNeurological ScoreSignificantly decreased (p < 0.05)[19]
Rat (MCAO)20 mg/kgInfarct VolumeReduced[1]
Mouse (tMCAO)Not specifiedInfarct VolumeSignificantly decreased at 3 days (p < 0.05)[8]
Mouse (tMCAO)Not specifiedSensorimotor FunctionSuperior performance at 1 and 3 days[8][20]
Rat (I/R)9 mg/kgInfarct AreaSignificantly reduced (p < 0.01)[6]
Rat (I/R)9 mg/kgNeurological DeficitsSignificantly improved (p < 0.05)[6]
Rat (MCAO)10 mg/kgRegional Cerebral Blood FlowMarkedly increased (P < 0.01)[21][22]

Table 2: Clinical Efficacy of this compound in Ischemic Stroke Patients

Study DesignNumber of ParticipantsNBP Treatment RegimenOutcome MeasureResult (NBP vs. Control)Reference
Meta-analysis of 57 RCTs8,747Varied (capsule, injection, sequential)DeathRisk Ratio: 0.32 (95% CI: 0.13 to 0.75)[3]
Meta-analysis of 57 RCTs8,747Varied (capsule, injection, sequential)Modified Rankin Scale (mRS) ScoreMean Difference: -0.80 (95% CI: -0.88 to -0.72)[3]
Meta-analysis of 57 RCTs8,747Varied (capsule, injection, sequential)Barthel IndexMean Difference: 11.08 (95% CI: 9.10 to 13.05)[3]
Meta-analysis of 57 RCTs8,747Varied (capsule, injection, sequential)National Institute of Health Stroke Scale (NIHSS)Mean Difference: -3.39 (95% CI: -3.76 to -3.03)[3]
Randomized, double-blind trial57314-day infusion followed by capsuleModified Rankin Scale (mRS) at day 90Significantly favorable outcome (P < 0.001)[2]

Key Signaling Pathways

The neuroprotective effects of this compound are mediated through the modulation of several key intracellular signaling pathways.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ischemic Stimulus Ischemic Stimulus Receptor Receptor Ischemic Stimulus->Receptor IKK IKK Receptor->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Inhibits NF-κB_n NF-κB NF-κB->NF-κB_n Translocates NBP This compound NBP->IKK Inhibits Pro-inflammatory Genes Transcription of Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) NF-κB_n->Pro-inflammatory Genes Induces Keap1_Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates NBP This compound NBP->Keap1 Promotes Nrf2 release ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant Genes Transcription of Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant Genes Akt_GSK3b_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NBP This compound Receptor Receptor NBP->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates GSK-3β GSK-3β Akt->GSK-3β Inhibits β-catenin β-catenin GSK-3β->β-catenin Prevents degradation β-catenin_n β-catenin β-catenin->β-catenin_n Translocates Gene Transcription Gene Transcription (Cell Survival, TJ Proteins) β-catenin_n->Gene Transcription Promotes

References

The Neuroprotective Efficacy of (3S)-Butylphthalide in Preclinical Stroke Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3S)-Butylphthalide (L-NBP), a synthetic compound derived from celery seeds, has emerged as a promising neuroprotective agent for the treatment of ischemic stroke. Extensive preclinical research utilizing various stroke models has demonstrated its multifaceted mechanism of action, which mitigates neuronal damage and promotes functional recovery. This technical guide provides an in-depth overview of the quantitative efficacy, experimental methodologies, and key signaling pathways associated with the neuroprotective effects of L-NBP in stroke models.

Quantitative Efficacy of this compound in Stroke Models

The neuroprotective effects of NBP have been quantified across numerous preclinical studies, demonstrating significant improvements in key stroke outcome measures. The data consistently show a reduction in brain infarct volume and an enhancement of neurological function following NBP administration.

Efficacy ParameterStroke ModelTreatment RegimenKey FindingsReference
Infarct Volume MCAO (45 min) in miceNBP (intravenous) for 7 days post-reperfusionSignificant decrease in infarct volume at 3 days post-MCAO.[1][1]
Neurological Function MCAO (45 min) in miceNBP (intravenous) for 7 days post-reperfusionSuperior sensorimotor function (adhesive removal test, balance beam test) at 1 and 3 days post-MCAO.[1][1]
Neurological Deficits Ischemic Reperfusion (I/R) in ratsNBPProfoundly decreased neurological scores.[2][2]
Cerebral Blood Flow Ischemic Reperfusion (I/R) in ratsNBPEnhanced cerebral blood flow.[2][2]
Collateral Artery Diameter Focal Ischemia in miceNBP (80 mg/kg, intranasal) for 14 daysIncreased diameter of ipsilateral collaterals from 16.9±0.82 μm (vehicle) to 20.23±0.81 μm.[3][4][3][4]
Artery Density Focal Ischemia in miceNBP (80 mg/kg, intranasal) for 14 daysSignificantly increased artery density in the ischemic and peri-infarct regions.[3][4][3][4]

Core Mechanisms of Neuroprotection

The neuroprotective effects of this compound are attributed to its ability to modulate multiple pathological cascades initiated by cerebral ischemia. The primary mechanisms include antioxidant effects, anti-inflammatory actions, and inhibition of apoptosis.

Antioxidant Effects via the Nrf2/ARE Pathway

NBP has been shown to bolster the endogenous antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[2][5][6][7] Under ischemic conditions, NBP promotes the translocation of Nrf2 to the nucleus, where it binds to the ARE, leading to the upregulation of various antioxidant and cytoprotective genes.[8]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NBP This compound Keap1_Nrf2 Keap1-Nrf2 Complex NBP->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Upregulation of Antioxidant Genes (e.g., HO-1, SOD) ARE->Antioxidant_Genes Activates Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection Anti_Apoptosis_Pathway cluster_PI3K_Akt PI3K/Akt Pathway cluster_Bcl2_Family Bcl-2 Family Modulation NBP This compound PI3K PI3K NBP->PI3K Activates Bcl2 Bcl-2 (Anti-apoptotic) NBP->Bcl2 Upregulates Bax Bax (Pro-apoptotic) NBP->Bax Downregulates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes Neuroprotection Neuroprotection Anti_Inflammatory_Pathway cluster_signaling Inflammatory Signaling NBP This compound NFkB NF-κB Pathway NBP->NFkB Inhibits Ischemia Ischemic Insult Ischemia->NFkB Activates Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Cytokines Induces Production Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Neuroprotection Neuroprotection MCAO_Workflow Start Start Anesthesia Anesthesia Start->Anesthesia Surgery Surgical Exposure of Carotid Arteries Anesthesia->Surgery Ligation Ligation of ECA and CCA Surgery->Ligation Insertion Insertion of Filament Occluder into ICA Ligation->Insertion Occlusion Occlusion of MCA Origin Insertion->Occlusion Reperfusion Filament Withdrawal for Reperfusion (for transient MCAO) Occlusion->Reperfusion Closure Wound Closure and Recovery Reperfusion->Closure End End Closure->End

References

Methodological & Application

Protocol for In Vivo Administration of (3S)-Butylphthalide in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

(3S)-Butylphthalide, also known as L-3-n-butylphthalide (L-NBP), and its racemic mixture (DL-NBP), are compounds extensively investigated for their neuroprotective properties, particularly in the context of ischemic stroke and neurodegenerative diseases.[1][2] Originally extracted from the seeds of Apium graveolens (celery), NBP has demonstrated a range of therapeutic effects including enhancing cerebral blood flow, inhibiting neuronal apoptosis, reducing inflammation, and mitigating oxidative stress.[1][3] Its multifaceted mechanism of action involves the modulation of several key signaling pathways, making it a promising candidate for neurological research.[4][5]

These protocols provide detailed guidelines for the preparation and in vivo administration of this compound in various mouse models, primarily focusing on ischemic stroke models such as middle cerebral artery occlusion (MCAO). The information is intended for researchers, scientists, and drug development professionals to ensure consistent and reproducible experimental outcomes.

Quantitative Data Summary

The following tables summarize the dosages and administration routes of NBP as reported in various studies using mouse models of neurological disease.

Table 1: Intraperitoneal (i.p.) Administration of NBP in Mouse Models

Mouse ModelNBP FormDosage (mg/kg)VehicleFrequency and DurationReference(s)
Middle Cerebral Artery Occlusion (MCAO)DL-NBP100Not SpecifiedSingle dose 1 hour post-ischemia or 2 hours pre-ischemia[6]
Middle Cerebral Artery Occlusion (MCAO)DL-NBP70Not SpecifiedDaily for 3 days post-ischemia-reperfusion[7]
Middle Cerebral Artery Occlusion (MCAO)DL-NBP10, 20, 400.5% Tween-80 solutionDaily for 13 days starting from day 1 post-surgery[8]
Middle Cerebral Artery Occlusion (MCAO)DL-NBP15, 30, 60, 120Not SpecifiedSingle dose immediately after reperfusion[9]

Table 2: Oral Gavage (p.o.) Administration of NBP in Mouse Models

Mouse ModelNBP FormDosage (mg/kg)VehicleFrequency and DurationReference(s)
Permanent Distal MCAO (dMCAO)L-NBP20, 60Vegetable oilDaily for 1 month as a pretreatment[10]
Repeated Cerebral Ischemia-Reperfusion (RCIR)DL-NBP80, 120Corn oilDaily for 4 weeks[11]
Permanent Distal MCAO (dMCAO)DL-NBP80Not SpecifiedDaily for 1, 7, or 21 consecutive days[12]

Table 3: Other Administration Routes of NBP in Mouse Models

Administration RouteMouse ModelNBP FormDosage (mg/kg)VehicleFrequency and DurationReference(s)
Intravenous (i.v.)Transient MCAO (tMCAO)DL-NBP4, 8Not SpecifiedTwo administrations post-tMCAO[13]
IntranasalSensorimotor Cortex IschemiaDL-NBP80Vegetable oilDaily for 14 days starting 1 hour post-stroke[14][15]

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Injection

This protocol is adapted from studies using the MCAO mouse model of ischemic stroke.[6][7][8]

Materials:

  • DL-3-n-butylphthalide (DL-NBP)

  • Vehicle (e.g., 0.5% Tween-80 solution, normal saline)

  • Sterile 1 mL syringes with 25-27 gauge needles

  • Vortex mixer

  • Analytical balance and weighing paper

  • Appropriate mouse restraint device

Procedure:

  • Preparation of NBP Solution:

    • Accurately weigh the required amount of DL-NBP using an analytical balance.

    • Prepare the vehicle solution (e.g., 0.5% Tween-80 in sterile normal saline).

    • Dissolve the weighed DL-NBP in the vehicle to achieve the desired final concentration (e.g., 2 mg/mL for a 20 mg/kg dose in a 25g mouse, assuming an injection volume of 0.25 mL).

    • Vortex the solution thoroughly to ensure complete dissolution. Prepare fresh daily.

  • Animal Handling and Injection:

    • Weigh the mouse to determine the precise injection volume.

    • Gently restrain the mouse, exposing the lower abdominal quadrants.

    • Tilt the mouse slightly head-down to move the abdominal organs forward.

    • Insert the needle at a 15-30 degree angle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate briefly to ensure no fluid (blood or urine) is drawn back, confirming correct needle placement.

    • Slowly inject the calculated volume of the NBP solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the mouse for any immediate adverse reactions.

Protocol 2: Oral Gavage

This protocol is suitable for daily administration over extended periods, as seen in chronic studies.[10][11]

Materials:

  • This compound (L-NBP or DL-NBP)

  • Vehicle (e.g., corn oil, vegetable oil)

  • Flexible, ball-tipped gavage needles (20-22 gauge for adult mice)

  • 1 mL syringes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Preparation of NBP Suspension:

    • Weigh the required amount of NBP.

    • Add the NBP to the appropriate volume of the oil-based vehicle (e.g., corn oil).

    • Vortex thoroughly to create a uniform suspension. Ensure the suspension is well-mixed immediately before each administration.

  • Animal Handling and Gavage:

    • Weigh the mouse to calculate the administration volume.

    • Securely restrain the mouse by grasping the loose skin on its neck and back to immobilize the head.

    • Hold the mouse in a vertical position.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars), guiding it along the roof of the mouth towards the esophagus.

    • Allow the mouse to swallow the needle; do not force it. The needle should pass smoothly into the esophagus. If resistance is met, withdraw and restart.

    • Once the needle is properly positioned in the esophagus, slowly dispense the NBP suspension.

    • Gently remove the needle and return the mouse to its cage.

    • Observe the mouse for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The neuroprotective effects of this compound are attributed to its influence on multiple cellular pathways. Below are diagrams illustrating a key neuroprotective signaling pathway and a general experimental workflow for in vivo administration.

NBP_Neuroprotective_Pathway cluster_Cell Neuron NBP This compound (NBP) Nrf2_path Nrf2 Pathway NBP->Nrf2_path Activates TLR4_NFkB_path TLR4/NF-κB Pathway NBP->TLR4_NFkB_path Inhibits BDNF_path BDNF/TrkB Pathway NBP->BDNF_path Upregulates Ischemic_Stress Ischemic Stress (e.g., Stroke) Ischemic_Stress->TLR4_NFkB_path Activates Apoptosis Neuronal Apoptosis Ischemic_Stress->Apoptosis Induces Antioxidant Antioxidant Response (HO-1, NQO1) Nrf2_path->Antioxidant Anti_inflammatory Reduced Inflammation TLR4_NFkB_path->Anti_inflammatory Neuroprotection Neuroprotection & Survival BDNF_path->Neuroprotection Antioxidant->Neuroprotection Anti_inflammatory->Neuroprotection Apoptosis->Neuroprotection Inhibited by

Caption: Key neuroprotective signaling pathways modulated by this compound.

InVivo_Workflow start Start: Acclimatize Mice model_induction Induce Mouse Model (e.g., MCAO for Stroke) start->model_induction grouping Randomly Assign to Groups (Vehicle, NBP Low, NBP High) model_induction->grouping preparation Prepare NBP Solution/Suspension grouping->preparation administration Administer NBP/Vehicle (i.p., Oral Gavage, etc.) grouping->administration preparation->administration monitoring Monitor Animal Health & Perform Behavioral Tests administration->monitoring endpoint Endpoint: Tissue Collection (e.g., Brain) monitoring->endpoint analysis Biochemical/Histological Analysis (Western Blot, IHC, etc.) endpoint->analysis end End: Data Analysis & Interpretation analysis->end

Caption: General experimental workflow for in vivo NBP administration in mouse models.

References

Application Notes and Protocols for Evaluating (3S)-Butylphthalide Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S)-Butylphthalide (L-3-n-butylphthalide), a compound originally extracted from celery seeds, has demonstrated significant therapeutic potential, particularly in the context of neuroprotection and anti-inflammatory responses.[1][2][3] Its efficacy is attributed to its influence on multiple cellular processes, including the inhibition of apoptosis, reduction of inflammation, and mitigation of oxidative stress.[1][4][5] These application notes provide detailed protocols for a panel of cell culture assays to robustly evaluate the efficacy of this compound. The assays described herein are fundamental for preclinical assessment and mechanistic studies of this promising therapeutic agent.

Data Presentation: Summary of Expected Quantitative Outcomes

The following tables summarize representative quantitative data that can be expected when evaluating the efficacy of this compound in various cell culture models. The actual results will vary depending on the cell type, experimental conditions, and the specific pathology being modeled.

Table 1: Effect of this compound on Cell Viability in an Excitotoxicity Model

Treatment GroupConcentration (µM)Cell Viability (%) (Mean ± SD)
Control0100 ± 5.2
Excitotoxic Agent-45 ± 4.8
This compound + Excitotoxic Agent162 ± 5.1
This compound + Excitotoxic Agent1085 ± 6.3
This compound + Excitotoxic Agent10092 ± 4.9

Table 2: Modulation of Apoptotic Markers by this compound

Treatment GroupRelative Expression of Cleaved Caspase-3 (Fold Change)Relative Expression of Bcl-2/Bax Ratio (Fold Change)
Control1.01.0
Apoptotic Stimulus4.50.2
This compound (10 µM) + Apoptotic Stimulus1.80.8

Table 3: Inhibition of Cell Migration by this compound in a Cancer Cell Line

Treatment GroupWound Closure (%) at 24h (Mean ± SD)Migrated Cells per Field (Transwell Assay) (Mean ± SD)
Control95 ± 8.1250 ± 25
This compound (50 µM)42 ± 6.5110 ± 15

Table 4: Attenuation of Inflammatory Response by this compound

Treatment GroupRelative NF-κB Nuclear Translocation (%)Relative TNF-α Secretion (pg/mL)
Control1050
Inflammatory Stimulus (LPS)85500
This compound (10 µM) + LPS30180

Experimental Workflows and Signaling Pathways

Experimental Workflow: Evaluating this compound Efficacy

G cluster_0 Phase 1: Cytotoxicity & Viability Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Analysis & Interpretation A Cell Seeding B This compound Treatment (Dose-Response) A->B C Induction of Cellular Stress (e.g., Excitotoxicity, Oxidative Stress) B->C D MTT Assay for Cell Viability C->D E Apoptosis Assays (Western Blot for Caspases, Bcl-2/Bax) D->E Based on Viability Results F Migration/Invasion Assays (Wound Healing, Transwell) D->F Based on Viability Results G Anti-inflammatory Assays (NF-κB Translocation, Cytokine Measurement) D->G Based on Viability Results H Quantitative Data Analysis E->H F->H G->H I Pathway Analysis H->I J Efficacy Conclusion I->J

Caption: Experimental workflow for assessing this compound efficacy.

Signaling Pathway: this compound in Apoptosis Regulation

G cluster_0 Apoptotic Stimulus cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Pathway stimulus e.g., Oxidative Stress, Excitotoxicity Bax Bax stimulus->Bax CytoC Cytochrome c Release Bax->CytoC Bcl2 Bcl-2 Bcl2->Bax Inhibits Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis NBP This compound NBP->Bcl2 Upregulates NBP->Casp3 Inhibits

Caption: this compound's role in the intrinsic apoptosis pathway.

Signaling Pathway: this compound in NF-κB Mediated Inflammation

G cluster_0 Cytoplasm cluster_1 Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Degradation IKK->IkB NFkB_active Active NF-κB (p65/p50) IkB->NFkB_active Releases NFkB_complex NF-κB (p65/p50) - IκBα Complex NFkB_complex->IkB NFkB_nuc NF-κB Translocation NFkB_active->NFkB_nuc Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene Cytokines TNF-α, IL-1β, IL-6 Gene->Cytokines NBP This compound NBP->IKK Inhibits

Caption: this compound's inhibition of the NF-κB inflammatory pathway.

Detailed Experimental Protocols

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8][9]

  • Materials:

    • 96-well cell culture plates

    • This compound

    • Cell culture medium

    • Phosphate-buffered saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[8]

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.[8]

    • Treat the cells with various concentrations of this compound for a predetermined duration. Include appropriate vehicle controls.

    • If applicable, introduce the cytotoxic or stress-inducing agent and incubate for the desired period.

    • Remove the treatment medium and add 100 µL of fresh medium to each well.

    • Add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[6]

    • Incubate the plate at 37°C for 4 hours.[6][8]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[7][8]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

Apoptosis Detection: Western Blot for Cleaved Caspase-3 and Bcl-2/Bax

This protocol allows for the semi-quantitative detection of key proteins involved in the apoptotic cascade.[10][11][12]

  • Materials:

    • Cell culture dishes

    • This compound and apoptotic stimulus

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL substrate

  • Protocol:

    • Culture and treat cells with this compound and/or an apoptotic stimulus.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.[11]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.[11]

    • Determine the protein concentration of each sample using a BCA assay.

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.[11]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[11]

    • Incubate the membrane with primary antibodies overnight at 4°C.[11]

    • Wash the membrane with TBST three times for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Wash the membrane again with TBST.

    • Detect the protein bands using an ECL substrate and an imaging system.[11]

    • Quantify band intensities and normalize to a loading control like β-actin.

Cell Migration Assessment: Wound Healing (Scratch) Assay

This assay provides a straightforward method to assess cell migration.[13][14][15][16]

  • Materials:

    • 6-well or 12-well plates

    • Sterile 200 µL pipette tips

    • Cell culture medium

    • This compound

    • Microscope with a camera

  • Protocol:

    • Seed cells in a plate and grow them to form a confluent monolayer.[13]

    • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[13][14][15]

    • Wash the cells with PBS to remove detached cells.[14]

    • Replace the medium with fresh medium containing this compound or vehicle control.

    • Capture images of the scratch at time 0.[13]

    • Incubate the plate and capture images at regular intervals (e.g., 6, 12, 24 hours).[13]

    • Measure the width of the scratch at different time points to determine the rate of wound closure.

Cell Invasion/Migration Assessment: Transwell Assay

This assay quantifies the migratory capacity of cells through a porous membrane.[17][18][19][20][21]

  • Materials:

    • Transwell inserts (8 µm pore size is common)[17]

    • 24-well plates

    • Serum-free medium and medium with chemoattractant (e.g., 10% FBS)

    • This compound

    • Cotton swabs

    • Fixation solution (e.g., methanol (B129727) or 4% paraformaldehyde)

    • Staining solution (e.g., 0.1% Crystal Violet)[17]

  • Protocol:

    • Pre-hydrate the Transwell inserts with serum-free medium.

    • Add medium with a chemoattractant to the lower chamber of the 24-well plate.

    • Resuspend cells in serum-free medium containing this compound or vehicle control.

    • Seed the cell suspension into the upper chamber of the Transwell insert.

    • Incubate for a period that allows for cell migration (e.g., 24 hours).

    • Remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[17]

    • Fix the migrated cells on the lower surface of the membrane.

    • Stain the cells with Crystal Violet.[17]

    • Wash the inserts to remove excess stain.

    • Count the number of migrated cells in several random fields under a microscope.

Anti-inflammatory Activity: NF-κB Nuclear Translocation by Immunofluorescence

This method visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in the activation of the NF-κB pathway.[22][23][24][25]

  • Materials:

    • Cells seeded on glass coverslips in a 24-well plate

    • This compound and inflammatory stimulus (e.g., LPS)

    • Fixation solution (e.g., 4% paraformaldehyde)

    • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

    • Blocking solution (e.g., 1% BSA in PBS)

    • Primary antibody (anti-NF-κB p65)

    • Fluorophore-conjugated secondary antibody

    • DAPI for nuclear counterstaining

    • Mounting medium

    • Fluorescence microscope

  • Protocol:

    • Culture cells on coverslips and treat with this compound followed by an inflammatory stimulus.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash with PBS.

    • Permeabilize the cells with Triton X-100 for 10 minutes.[22]

    • Block non-specific antibody binding with blocking solution for 1 hour.[22]

    • Incubate with the primary anti-NF-κB p65 antibody overnight at 4°C.[22]

    • Wash with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.[22]

    • Wash with PBS.

    • Counterstain the nuclei with DAPI.[22]

    • Mount the coverslips onto microscope slides.

    • Visualize and capture images using a fluorescence microscope. Analyze the nuclear and cytoplasmic fluorescence intensity to determine the extent of NF-κB translocation.

References

Application Notes and Protocols for the Synthesis of Novel 3-Butylphthalide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the synthesis of novel derivatives of 3-Butylphthalide (NBP), a compound known for its neuroprotective effects and potential in treating ischemic stroke.[1] The following sections detail various synthetic strategies aimed at enhancing the therapeutic properties of NBP, such as improving its aqueous solubility, anti-platelet aggregation activity, and neuroprotective efficacy.

Synthesis of Ring-Opened 3-Butylphthalide Hybrid Derivatives

This strategy focuses on improving the poor aqueous solubility of NBP by opening the lactone ring and creating hybrid molecules with hydrophilic moieties like glucose and ferulic acid.[2] This approach has been shown to significantly increase water solubility and enhance biological activity.[2]

Synthesis of 3-n-butylphthalide-ferulic acid-glucose Trihybrids

This protocol describes the synthesis of a trihybrid compound where the opened ring of NBP is linked to glucose through ferulic acid.[2]

Experimental Protocol:

A detailed, multi-step synthesis is required for these trihybrid derivatives. The general workflow involves the protection of reactive groups, coupling of the different molecular fragments, and subsequent deprotection.

Workflow for the Synthesis of 3-n-butylphthalide-ferulic acid-glucose Trihybrids:

G cluster_glucose Glucose Modification cluster_ferulic_acid Ferulic Acid Moiety Synthesis cluster_nbp NBP Ring Opening cluster_coupling Hybridization D-Glucose D-Glucose Protected_Glucose Protected_Glucose D-Glucose->Protected_Glucose TMSCl, HMDS, Pyridine 6-OH_Glucose 6-OH_Glucose Protected_Glucose->6-OH_Glucose Acetic Acid NBP-FA-Glucose_Hybrid NBP-FA-Glucose_Hybrid 6-OH_Glucose->NBP-FA-Glucose_Hybrid Coupling Meldrum's_Acid Meldrum's_Acid Ester_9 Ester_9 Meldrum's_Acid->Ester_9 tert-butanol tert-butyl_ferulate tert-butyl_ferulate Ester_9->tert-butyl_ferulate Vanillin Vanillin Vanillin->tert-butyl_ferulate Piperidine, Pyridine NBP-FA_Intermediate NBP-FA_Intermediate tert-butyl_ferulate->NBP-FA_Intermediate 3-n-butylphthalide 3-n-butylphthalide Ring-opened_NBP Ring-opened_NBP 3-n-butylphthalide->Ring-opened_NBP Ring-opened_NBP->NBP-FA_Intermediate Ferulic Acid Linker NBP-FA_Intermediate->NBP-FA-Glucose_Hybrid Final_Product Final_Product NBP-FA-Glucose_Hybrid->Final_Product Deprotection

Caption: Synthetic workflow for 3-n-butylphthalide-ferulic acid-glucose trihybrids.

Quantitative Data Summary:

CompoundWater Solubility Improvement (fold vs. NBP)Anti-platelet Aggregation (ADP-induced, IC50, μM)Anti-platelet Aggregation (AA-induced, IC50, μM)
NBP1>100>100
S2 309.88.7

Data extracted from a study on NBP-ferulic acid-glucose trihybrids.[2]

Synthesis of Nitric Oxide-Releasing 3-Butylphthalide Derivatives

To enhance the anti-platelet and antithrombotic activities of NBP, nitric oxide (NO)-releasing moieties can be incorporated into its structure.[3][4] NO is a potent vasodilator and inhibitor of platelet aggregation.

General Protocol for Synthesizing NO-Releasing NBP Derivatives

This protocol outlines a general method for synthesizing NBP derivatives capable of releasing nitric oxide.

Experimental Protocol:

  • Synthesis of Intermediate: An appropriate linker with a hydroxyl group is first attached to the 3-n-butylphthalide scaffold.

  • Nitration: The hydroxyl group of the intermediate is then nitrated using a suitable nitrating agent (e.g., nitric acid/acetic anhydride) to yield the final NO-releasing derivative.

  • Purification: The final product is purified using column chromatography.

Workflow for Synthesis of NO-Releasing NBP Derivatives:

G 3-n-butylphthalide 3-n-butylphthalide NBP_Intermediate NBP_Intermediate 3-n-butylphthalide->NBP_Intermediate Linker Attachment NO-NBP_Derivative NO-NBP_Derivative NBP_Intermediate->NO-NBP_Derivative Nitration Purified_Product Purified_Product NO-NBP_Derivative->Purified_Product Purification

Caption: General workflow for the synthesis of NO-releasing NBP derivatives.

Quantitative Data Summary:

CompoundAnti-platelet Aggregation (ADP-induced, % inhibition at 100 μM)NO Release (nmol/mg)
NBP25.3-
Aspirin45.1-
7a 68.215.4
7c 75.621.7

Data from a study on nitric oxide-releasing derivatives of NBP.[3]

Synthesis of 3-Butylphthalide-Edaravone Hybrids

Combining 3-butylphthalide with edaravone (B1671096), a free radical scavenger, aims to create hybrid molecules with synergistic neuroprotective effects, targeting both thrombosis and oxidative stress.[5][6]

Protocol for the Synthesis of NBP-Edaravone Hybrids

This protocol describes the synthesis of hybrid compounds linking the ring-opened form of NBP with edaravone analogues.[5]

Experimental Protocol:

  • Synthesis of Ring-Opened NBP Intermediate: 3-n-butylphthalide is reacted to open the lactone ring and introduce a reactive group (e.g., a carboxylic acid).

  • Synthesis of Edaravone Analogue: Edaravone is modified to include a suitable linker with a reactive functional group.

  • Coupling Reaction: The ring-opened NBP intermediate is coupled with the edaravone analogue using standard peptide coupling reagents (e.g., HATU, DIPEA).

  • Purification: The final hybrid compound is purified by column chromatography.

Workflow for Synthesis of NBP-Edaravone Hybrids:

G 3-n-butylphthalide 3-n-butylphthalide Ring-Opened_NBP_Intermediate Ring-Opened_NBP_Intermediate 3-n-butylphthalide->Ring-Opened_NBP_Intermediate Ring Opening NBP-Edaravone_Hybrid NBP-Edaravone_Hybrid Ring-Opened_NBP_Intermediate->NBP-Edaravone_Hybrid Coupling Reaction Edaravone Edaravone Edaravone_Analogue Edaravone_Analogue Edaravone->Edaravone_Analogue Modification Edaravone_Analogue->NBP-Edaravone_Hybrid Purified_Hybrid Purified_Hybrid NBP-Edaravone_Hybrid->Purified_Hybrid Purification

Caption: Synthetic workflow for 3-butylphthalide-edaravone hybrids.

Quantitative Data Summary:

CompoundAnti-platelet Aggregation (ADP-induced, IC50, μM)Neuroprotection (% cell viability vs. H2O2)
NBP125.465.2
Edaravone>20070.1
10d 35.7Not Reported
10g 42.185.3

Data extracted from a study on novel hybrids of 3-n-butylphthalide and edaravone.[5]

Signaling Pathways of 3-Butylphthalide and Its Derivatives

3-Butylphthalide and its derivatives exert their neuroprotective effects through multiple signaling pathways. Understanding these pathways is crucial for the rational design of new derivatives.

Key Signaling Pathways:

  • Keap1/Nrf2 Pathway: NBP can activate the Nrf2 pathway, which upregulates the expression of antioxidant enzymes, thereby protecting against oxidative stress.[7]

  • NF-κB/iNOS Pathway: NBP and its derivatives can inhibit the pro-inflammatory NF-κB pathway, reducing the expression of inflammatory cytokines and iNOS.[7]

  • PI3K/Akt Pathway: Activation of the PI3K/Akt pathway by NBP promotes cell survival and inhibits apoptosis.

  • Hedgehog Signaling Pathway: NBP has been shown to promote angiogenesis after ischemic stroke by upregulating the Hedgehog signaling pathway.[8]

Diagram of NBP's Neuroprotective Signaling Pathways:

Caption: Key signaling pathways modulated by 3-Butylphthalide and its derivatives leading to neuroprotection.

References

Measuring the Antioxidant Activity of (3S)-Butylphthalide In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vitro evaluation of the antioxidant activity of (3S)-Butylphthalide. This compound, a stereoisomer of 3-n-butylphthalide (NBP) found in celery seed oil, is of significant interest for its potential therapeutic properties, including neuroprotective effects which are often linked to its ability to counteract oxidative stress. These protocols are designed to guide researchers in accurately quantifying its antioxidant capacity through established chemical and cell-based assays.

Introduction to Antioxidant Activity Measurement

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate oxidative damage by neutralizing free radicals. The evaluation of the antioxidant potential of compounds like this compound is a critical step in drug discovery and development. In vitro assays provide a rapid and reproducible means to screen and characterize the antioxidant activity of test compounds.

This guide details three widely-used in vitro methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, and the cellular antioxidant activity (CAA) assay using 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

Putative Antioxidant Mechanism of Butylphthalide (B1668128)

Studies on dl-3-n-butylphthalide (a racemic mixture containing this compound) suggest that its antioxidant effects are multifaceted. It has been shown to reduce intracellular ROS and decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation. Furthermore, butylphthalide can enhance the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD). A key mechanism appears to be the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which upregulates the expression of a suite of antioxidant and cytoprotective genes.

Data Presentation: Quantitative Antioxidant Activity

AssayTest SubstanceMethodResultReference
DPPH Radical Scavenging Celery Seed Essential OilIC508.49 ± 0.00 µg/mL[1]
ABTS Radical Scavenging Celery Seed Essential OilIC505.09 ± 0.04 µg/mL[1]
Cellular Antioxidant Activity dl-3-n-butylphthalideReduction of ROSPretreatment with 10 µmol/L NBP reduced OGD-induced ROS production from 16.5% to 8.85% in PC12 cells.
Cellular Antioxidant Activity dl-3-n-butylphthalideReduction of MDAPretreatment with NBP significantly reversed the OGD-induced increase in MDA levels in PC12 cells.
Cellular Antioxidant Activity dl-3-n-butylphthalideIncrease in SOD activityPretreatment with NBP significantly reversed the OGD-induced reduction in SOD activity in PC12 cells.

Note: IC50 represents the concentration of the test substance required to scavenge 50% of the free radicals. OGD refers to Oxygen-Glucose Deprivation, an in vitro model of ischemia.

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.

Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Store in the dark at 4°C.

    • This compound Stock Solution: Prepare a stock solution of this compound in methanol or another suitable solvent.

    • Test Solutions: Prepare a series of dilutions of the this compound stock solution to various concentrations.

    • Positive Control: Prepare a series of dilutions of a standard antioxidant such as Ascorbic Acid or Trolox.

  • Assay Procedure:

    • Pipette 100 µL of each test solution concentration into the wells of a 96-well microplate.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, use 100 µL of methanol instead of the test solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the DPPH solution without the sample.

      • A_sample is the absorbance of the DPPH solution with the sample.

    • Plot the percentage inhibition against the concentration of this compound.

    • Determine the IC50 value, which is the concentration of the sample that causes 50% inhibition of the DPPH radical.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Mix Sample/Control with DPPH Solution (1:1 ratio) DPPH->Mix Sample Prepare this compound Dilutions Sample->Mix Control Prepare Positive Control (e.g., Ascorbic Acid) Control->Mix Incubate Incubate 30 min in Dark at Room Temperature Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Workflow for the DPPH Radical Scavenging Assay.
ABTS Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored by measuring the decrease in absorbance at 734 nm.

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 19.2 mg of ABTS in 5 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 3.3 mg of potassium persulfate in 5 mL of deionized water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution should be diluted with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

    • Test Solutions: Prepare a series of dilutions of the this compound stock solution.

    • Positive Control: Prepare a series of dilutions of Trolox to create a standard curve.

  • Assay Procedure:

    • Pipette 20 µL of each test solution concentration into the wells of a 96-well microplate.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • For the blank, use 20 µL of the solvent instead of the test solution.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Plot a standard curve of percentage inhibition versus the concentration of Trolox.

    • The antioxidant activity of this compound is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from the standard curve.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_radical Prepare ABTS Radical Solution (12-16h incubation) Mix Mix Sample/Standard with ABTS Radical Solution ABTS_radical->Mix Sample Prepare this compound Dilutions Sample->Mix Standard Prepare Trolox Standard Dilutions Standard->Mix Incubate Incubate 6 min at Room Temperature Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate TEAC Determine TEAC Value from Trolox Standard Curve Calculate->TEAC

Workflow for the ABTS Radical Scavenging Assay.
Cellular Antioxidant Activity (CAA) Assay using DCFH-DA

Principle: This cell-based assay measures the ability of a compound to inhibit the intracellular oxidation of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a non-fluorescent probe that can diffuse across the cell membrane. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The antioxidant activity of a compound is quantified by its ability to reduce the fluorescence intensity.

Protocol:

  • Cell Culture:

    • Seed a suitable cell line (e.g., HepG2, PC12) in a 96-well black, clear-bottom microplate at an appropriate density and allow them to adhere and reach confluence.

  • Reagent Preparation:

    • DCFH-DA Solution: Prepare a stock solution of DCFH-DA in a suitable solvent (e.g., DMSO) and dilute it with cell culture medium to the desired working concentration (typically 10-50 µM).

    • This compound Test Solutions: Prepare various concentrations of this compound in cell culture medium.

    • ROS Inducer: Prepare a solution of an ROS inducer, such as tert-butyl hydroperoxide (t-BHP) or AAPH, in cell culture medium.

  • Assay Procedure:

    • Remove the culture medium from the cells and wash them with PBS.

    • Treat the cells with the this compound test solutions for a specific period (e.g., 1-2 hours).

    • Remove the treatment solutions and add the DCFH-DA working solution to each well. Incubate for 30-60 minutes at 37°C.

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add the ROS inducer solution to the wells.

    • Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. Record measurements at regular intervals for a desired period (e.g., 1 hour).

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics of the control and treated wells.

    • The cellular antioxidant activity can be expressed as the percentage reduction in fluorescence compared to the control treated only with the ROS inducer.

CAA_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment and Staining cluster_induction_measurement ROS Induction and Measurement cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Cell_Adhesion Allow Cells to Adhere and Reach Confluence Seed_Cells->Cell_Adhesion Treat_Sample Treat Cells with this compound Cell_Adhesion->Treat_Sample Add_DCFH_DA Incubate with DCFH-DA Treat_Sample->Add_DCFH_DA Induce_ROS Add ROS Inducer (e.g., t-BHP) Add_DCFH_DA->Induce_ROS Measure_Fluorescence Measure Fluorescence (Ex/Em: 485/535 nm) Kinetically Induce_ROS->Measure_Fluorescence Calculate_AUC Calculate Area Under the Curve (AUC) Measure_Fluorescence->Calculate_AUC Determine_Activity Determine Cellular Antioxidant Activity Calculate_AUC->Determine_Activity

Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Potential Signaling Pathway of Butylphthalide's Antioxidant Action

The antioxidant effects of butylphthalide are thought to be mediated, at least in part, by the activation of the Nrf2 signaling pathway. Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor, Keap1, and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective proteins, including antioxidant enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NBP This compound Keap1_Nrf2 Keap1-Nrf2 Complex NBP->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Transcription Gene Transcription ARE->Transcription Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, HO-1) Transcription->Antioxidant_Enzymes leads to synthesis of Antioxidant_Enzymes->ROS neutralizes

Putative Nrf2-Mediated Antioxidant Signaling Pathway of this compound.

References

Application Notes and Protocols for Studying Cognitive Impairment in Animal Models Using (3S)-Butylphthalide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S)-Butylphthalide (L-NBP) is a synthetic compound derived from celery seed oil that has demonstrated significant neuroprotective effects in various preclinical models of cognitive impairment. These application notes provide a comprehensive overview of the use of L-NBP in animal models of cognitive dysfunction, detailing its mechanisms of action, and providing standardized protocols for key behavioral and molecular assays. The information presented here is intended to guide researchers in designing and executing robust studies to evaluate the therapeutic potential of L-NBP and similar compounds.

L-NBP has been shown to ameliorate cognitive deficits by targeting multiple pathological pathways, including reducing oxidative stress, inhibiting neuroinflammation, and modulating key signaling cascades involved in neuronal survival and synaptic plasticity. This document outlines protocols for assessing these effects in widely used animal models of Alzheimer's disease and vascular dementia.

Mechanisms of Action and Key Signaling Pathways

L-NBP exerts its neuroprotective effects through the modulation of several critical signaling pathways. Understanding these pathways is crucial for designing experiments to elucidate its mechanism of action.

BDNF/TrkB Signaling Pathway

Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), play a pivotal role in neuronal survival, growth, and synaptic plasticity. L-NBP has been shown to upregulate the expression of both BDNF and TrkB, thereby activating downstream pro-survival cascades such as the PI3K/Akt pathway. This activation is critical for protecting neurons from ischemic damage and improving learning and memory.

BDNF_TrkB_Signaling LNBP This compound (L-NBP) BDNF BDNF LNBP->BDNF Upregulates TrkB TrkB Receptor BDNF->TrkB Binds & Activates PI3K PI3K TrkB->PI3K Activates Akt Akt PI3K->Akt Activates Neuronal_Survival Neuronal Survival Synaptic Plasticity Akt->Neuronal_Survival Promotes

BDNF/TrkB Signaling Pathway Activated by L-NBP.
Nrf2/HO-1 Antioxidant Pathway

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. L-NBP has been demonstrated to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, a key cellular defense mechanism against oxidative stress. Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes, including HO-1, which helps to mitigate oxidative damage.

Application Notes and Protocols for dl-3-n-butylphthalide (NBP) in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of dl-3-n-butylphthalide (NBP) as investigated in clinical trials for various neurological conditions. The information is intended to guide researchers and drug development professionals in designing future studies and understanding the clinical application of NBP.

Quantitative Data Summary

The following tables summarize the dosage and administration of dl-3-n-butylphthalide in clinical trials for Acute Ischemic Stroke, Vascular Cognitive Impairment/Dementia, and Alzheimer's Disease.

Acute Ischemic Stroke
Trial Identifier/Reference Dosage Regimen Route of Administration Treatment Duration Key Efficacy Outcome
BAST Trial (NCT03539445) [1][2][3][4]NBP injection twice daily for the first 14 days, followed by 200 mg NBP soft capsules three times daily for the next 76 days.Intravenous followed by Oral90 daysImproved functional outcome at 90 days (modified Rankin Scale score).[2][4]
Cui et al., 2013 [1][5][6][7]14-day infusion of NBP followed by NBP capsules.Intravenous followed by Oral90 daysSignificantly favorable outcome as measured by the modified Rankin Scale (mRS) at day 90.[1][5][6][7]
Systematic Review (Gao et al., 2022) [8]Varied across 57 RCTs: capsules, injection, or sequential injection-capsule therapy.Oral and/or IntravenousVariedReduction in death and dependency, and improved neurological deficit scores.[8]
Vascular Cognitive Impairment and Dementia
Trial Identifier/Reference Dosage Regimen Route of Administration Treatment Duration Key Efficacy Outcome
Jia et al., 2016 [9][10][11]200 mg NBP three times daily.Oral24 weeks (6 months)Improvement in cognitive and global functioning (ADAS-cog and CIBIC-plus scores).[9][10]
SIVD Study (NCT03934383) [12]200 mg NBP three times daily (600 mg/day).Oral48 weeksImprovement in cognitive function and activities of daily living.[12]
Alzheimer's Disease
Trial Identifier/Reference Dosage Regimen Route of Administration Treatment Duration Key Efficacy Outcome
Li et al., 2023 (Retrospective Cohort) [13][14]200 mg NBP three times a day.Oral6 monthsReduced risk of clinical worsening and preserved cognitive and behavioral functions.[13]
Prospective Cohort Study (NCT02711683) [15]200 mg NBP three times a day, in combination with donepezil (B133215) 5 mg daily.Oral48 weeksSlower cognitive decline as measured by the ADAS-cog score.[15]

Experimental Protocols

Protocol for a Phase III, Randomized, Double-Blind, Placebo-Controlled Trial of NBP in Acute Ischemic Stroke (Based on the BAST Trial)[1][3]

Objective: To evaluate the efficacy and safety of NBP in improving functional outcomes in patients with acute ischemic stroke who have received reperfusion therapy.

Patient Population:

  • Inclusion Criteria:

    • Age 18 years or older.

    • Diagnosis of acute ischemic stroke.

    • National Institutes of Health Stroke Scale (NIHSS) score of 4 to 25.

    • Treatment with intravenous thrombolysis and/or endovascular therapy.

    • Ability to start the investigational drug within 6 hours of symptom onset.

  • Exclusion Criteria:

    • History of intracranial hemorrhage.

    • Severe systemic diseases.

    • Inability to cooperate with neuropsychological assessments.

Study Design:

  • Randomization: Eligible patients are randomized in a 1:1 ratio to receive either NBP or a matching placebo.

  • Treatment:

    • NBP Group: Intravenous NBP twice daily for the first 14 days, followed by oral NBP capsules (200 mg) three times daily for the subsequent 76 days.

    • Placebo Group: Intravenous placebo twice daily for the first 14 days, followed by oral placebo capsules three times daily for the subsequent 76 days.

  • Assessments:

    • Baseline: NIHSS score, demographic and clinical data.

    • Follow-up (Days 14, 30, 60, and 90): Modified Rankin Scale (mRS) for functional outcome, NIHSS for neurological deficit, and monitoring of adverse events.

Primary Outcome: The proportion of patients with a favorable functional outcome at 90 days, defined by the mRS score.

Protocol for a Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial of NBP in Vascular Cognitive Impairment No Dementia (VCIND)[9][10][11]

Objective: To assess the efficacy and safety of NBP in improving cognitive and global functioning in patients with subcortical ischemic VCIND.

Patient Population:

  • Inclusion Criteria:

    • Age between 50 and 70 years.

    • Diagnosis of subcortical VCIND.

    • Clinical Dementia Rating (CDR) global score of 0.5.

    • Mini-Mental State Examination (MMSE) score ≥ 20 (for primary school education) or ≥ 24 (for junior school or higher).

    • Brain MRI consistent with subcortical ischemic small vessel disease.

  • Exclusion Criteria:

    • Dementia.

    • Other neurological or psychiatric diseases that could cause cognitive impairment.

Study Design:

  • Randomization: Patients are randomly assigned in a 1:1 ratio to the NBP or placebo group.

  • Treatment:

    • NBP Group: Oral NBP capsules (200 mg) three times daily for 24 weeks.

    • Placebo Group: Matching oral placebo capsules three times daily for 24 weeks.

  • Assessments:

    • Baseline: Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog), Clinician's Interview-Based Impression of Change Plus Caregiver Input (CIBIC-plus), MMSE, and CDR.

    • Follow-up (Weeks 12 and 24): ADAS-cog and CIBIC-plus.

Primary Outcomes: Change from baseline in ADAS-cog score and the CIBIC-plus score at 24 weeks.

Signaling Pathways and Experimental Workflows

Neuroprotective Signaling Pathways of dl-3-n-butylphthalide

The neuroprotective effects of NBP are mediated through multiple signaling pathways, primarily targeting neuroinflammation, oxidative stress, and apoptosis.

NBP_Signaling_Pathways cluster_stimulus Ischemic Insult / Neurodegenerative Stress cluster_nbp dl-3-n-butylphthalide (NBP) Intervention cluster_pathways Intracellular Signaling Pathways cluster_outcomes Cellular Outcomes Stress Oxidative Stress, Inflammation, Excitotoxicity MAPK MAPK Pathway (JNK, p38) Stress->MAPK activates NFkB NF-κB Pathway Stress->NFkB activates Ferroptosis Ferroptosis Pathway (SLC7A11/GSH/GPX4) Stress->Ferroptosis induces NBP NBP NBP->MAPK inhibits NBP->NFkB inhibits PI3K_Akt PI3K/Akt Pathway NBP->PI3K_Akt activates Nrf2 Nrf2 Pathway NBP->Nrf2 activates NBP->Ferroptosis regulates Apoptosis ↓ Apoptosis MAPK->Apoptosis promotes Inflammation ↓ Pro-inflammatory Cytokines NFkB->Inflammation promotes Neuroprotection ↑ Neuronal Survival PI3K_Akt->Neuroprotection promotes BBB ↑ Blood-Brain Barrier Integrity PI3K_Akt->BBB maintains Oxidative_Stress ↓ ROS Production Nrf2->Oxidative_Stress counteracts Ferroptosis->Apoptosis contributes to

Caption: NBP's neuroprotective signaling pathways.

Experimental Workflow for a Typical NBP Clinical Trial

The following diagram illustrates a generalized workflow for a clinical trial investigating the efficacy of NBP.

NBP_Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_treatment Phase 2: Treatment cluster_followup Phase 3: Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessments (e.g., NIHSS, MMSE, MRI) Informed_Consent->Baseline_Assessment Randomization Randomization (1:1) Baseline_Assessment->Randomization NBP_Arm NBP Treatment Arm Randomization->NBP_Arm Placebo_Arm Placebo Control Arm Randomization->Placebo_Arm Follow_Up Follow-up Assessments (Scheduled Intervals) NBP_Arm->Follow_Up Placebo_Arm->Follow_Up Data_Collection Data Collection & Monitoring Follow_Up->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results & Publication Statistical_Analysis->Results

Caption: Generalized workflow of an NBP clinical trial.

These application notes and protocols are intended for informational purposes and should be adapted to specific research questions and institutional guidelines. For detailed information on specific clinical trials, please refer to the cited literature and clinical trial registries.

References

Application Notes and Protocols for Assessing Blood-Brain Barrier Permeability Following (3S)-Butylphthalide Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3S)-Butylphthalide (NBP) , a compound isolated from the seeds of Apium graveolens (celery), has demonstrated significant neuroprotective effects, particularly in the context of ischemic stroke.[1][2] A key aspect of its mechanism of action involves the preservation and restoration of the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system.[1][3]

These application notes provide a detailed overview of the methods used to assess BBB permeability after treatment with this compound, complete with experimental protocols and quantitative data summaries. This document is intended to guide researchers in designing and executing experiments to evaluate the efficacy of NBP and similar compounds in protecting the BBB.

In Vivo Assessment of Blood-Brain Barrier Permeability

In vivo methods are crucial for understanding the physiological effects of this compound on the BBB in a whole-organism context. The most common approaches involve the intravenous administration of tracers that are normally excluded from the brain by an intact BBB.[4]

Evans Blue Dye Extravasation Assay

The Evans blue assay is a widely used method to quantify BBB disruption.[5][6][7] Evans blue dye binds to serum albumin, and its presence in the brain parenchyma indicates an increase in BBB permeability.[8] Studies have shown that NBP treatment significantly reduces Evans blue leakage in models of cerebral ischemia.[3][9][10]

Quantitative Data Summary

ModelTreatment GroupEvans Blue Extravasation (µg/g brain tissue)Reference
Chronic Cerebral Hypoperfusion (Rats)Model12.3 ± 1.9[11]
NBP (40 mg/kg)9.0 ± 0.9[11]
NBP (80 mg/kg)6.7 ± 0.6[11]
Focal Cerebral Ischemia (Rats)Ischemia/ReperfusionIncreased Extravasation[9]
NBP (5-20 mg/kg)Dose-dependent decrease[9]

Experimental Protocol: Evans Blue Permeability Assay

This protocol is adapted from established methods for assessing BBB integrity in rodents.[4][12]

Materials:

  • This compound (NBP)

  • Evans blue dye (2% w/v in sterile saline)

  • Saline (0.9% NaCl)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Perfusion pump

  • Formamide (B127407) or trichloroacetic acid

  • Spectrophotometer or fluorescence plate reader

Procedure:

  • Animal Model and NBP Treatment: Induce the desired pathology (e.g., middle cerebral artery occlusion) in rodents. Administer this compound or vehicle control according to the experimental design.

  • Evans Blue Injection: Anesthetize the animal. Inject 2% Evans blue solution (e.g., 4 ml/kg) intravenously (e.g., via the tail vein or femoral vein) and allow it to circulate for a defined period (e.g., 1-2 hours).[4][13]

  • Perfusion: Deeply anesthetize the animal and perform transcardial perfusion with saline to remove the dye from the cerebral vasculature. Continue perfusion until the fluid from the right atrium is clear.[4]

  • Brain Tissue Collection: Decapitate the animal and carefully dissect the brain. The brain can be divided into different regions (e.g., ipsilateral and contralateral hemispheres) for regional analysis.

  • Dye Extraction:

    • Weigh the brain tissue samples.

    • Homogenize the tissue in formamide or trichloroacetic acid.

    • Incubate the homogenate (e.g., at 60°C for 24-48 hours for formamide or centrifuge after precipitation with trichloroacetic acid) to extract the Evans blue dye.

  • Quantification:

    • Centrifuge the samples to pellet the tissue debris.

    • Measure the absorbance of the supernatant at 620 nm using a spectrophotometer or fluorescence at an excitation of ~620 nm and an emission of ~680 nm.[4]

    • Calculate the concentration of Evans blue in the brain tissue using a standard curve. Results are typically expressed as µg of dye per gram of brain tissue.

Sodium Fluorescein (B123965) Permeability Assay

Sodium fluorescein is a smaller molecular weight tracer than Evans blue-albumin complex and is used to assess the permeability of the BBB to smaller molecules.[14][15]

Quantitative Data Summary

While specific quantitative data for this compound using the sodium fluorescein assay is less commonly reported in the reviewed literature, the principle remains the same as the Evans blue assay. A reduction in the brain-to-serum ratio of sodium fluorescein would indicate a protective effect of NBP on the BBB.[16]

Experimental Protocol: Sodium Fluorescein Permeability Assay

This protocol is based on established methods for small molecule tracer studies.[14][17]

Materials:

  • This compound (NBP)

  • Sodium fluorescein (e.g., 100 mg/kg)

  • Saline (0.9% NaCl)

  • Anesthetic

  • Perfusion equipment

  • Trichloroacetic acid (TCA)

  • Fluorometer

Procedure:

  • Animal Model and NBP Treatment: As described for the Evans blue assay.

  • Sodium Fluorescein Injection: Anesthetize the animal and inject sodium fluorescein intraperitoneally or intravenously.[17]

  • Circulation and Blood Sampling: Allow the tracer to circulate for a specific time (e.g., 10-30 minutes). Just before perfusion, collect a blood sample via cardiac puncture to determine the serum concentration of the tracer.

  • Perfusion: Perform transcardial perfusion with saline to clear the vasculature of the tracer.

  • Brain Tissue Collection: Dissect the brain tissue as required.

  • Tracer Extraction:

    • Homogenize the brain tissue in a suitable buffer (e.g., PBS).

    • Precipitate proteins by adding an equal volume of cold 50% TCA.

    • Centrifuge the samples at high speed.

  • Quantification:

    • Measure the fluorescence of the supernatant from both brain and serum samples using a fluorometer (excitation ~485 nm, emission ~525 nm).

    • Calculate the amount of sodium fluorescein in the brain and express it as a ratio to the serum concentration.

Molecular Assessment of Blood-Brain Barrier Integrity

This compound has been shown to exert its protective effects on the BBB by modulating the expression and organization of tight junction proteins and inhibiting enzymes that degrade the extracellular matrix.

Western Blotting for Tight Junction Proteins

Western blotting is used to quantify the expression levels of key tight junction proteins such as Zonula Occludens-1 (ZO-1), occludin, and claudin-5.[18][19][20] Studies have demonstrated that NBP treatment upregulates the expression of these proteins following ischemic injury.[3][11]

Quantitative Data Summary

ModelTreatment GroupProtein Expression ChangeReference
Chronic Cerebral Hypoperfusion (Rats)ModelClaudin-5 & ZO-1 decreased[11]
NBP (40 & 80 mg/kg)Claudin-5 & ZO-1 increased[11]
Hypoxia (Brain Microvascular Endothelial Cells)HypoxiaClaudin-5 & ZO-1 decreased[11]
NBP (0.1 & 1.0 µM)Claudin-5 & ZO-1 increased[11]
Middle Cerebral Artery Occlusion (Rats)IschemiaOccludin & ZO-1 decreased[3]
NBP (90 mg/kg)Occludin & ZO-1 increased[3]

Experimental Protocol: Western Blotting

This protocol provides a general guideline for the Western blot analysis of tight junction proteins in brain tissue.[18][21]

Materials:

  • Brain tissue lysates from control and NBP-treated animals

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-ZO-1, anti-occludin, anti-claudin-5)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize brain tissue in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against ZO-1, occludin, or claudin-5 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Immunofluorescence Staining for Tight Junction Proteins

Immunofluorescence allows for the visualization of the localization and distribution of tight junction proteins at the cellular level, providing qualitative information about the integrity of the BBB.[22][23]

Experimental Protocol: Immunofluorescence

This protocol describes the immunofluorescent staining of tight junction proteins in brain sections.[8][22][24]

Materials:

  • Fixed, frozen, or paraffin-embedded brain sections

  • Phosphate-buffered saline (PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibodies (anti-ZO-1, anti-occludin, anti-claudin-5)

  • Fluorophore-conjugated secondary antibodies

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

  • Fluorescence microscope or confocal microscope

Procedure:

  • Tissue Preparation: Prepare brain sections from control and NBP-treated animals.

  • Antigen Retrieval (if necessary): For paraffin-embedded sections, perform antigen retrieval using a suitable method (e.g., heat-induced epitope retrieval).

  • Permeabilization: Permeabilize the sections with permeabilization buffer.

  • Blocking: Block non-specific binding sites with blocking buffer.

  • Primary Antibody Incubation: Incubate the sections with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the sections and incubate with fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature in the dark.

  • Counterstaining: Stain the cell nuclei with DAPI.

  • Mounting: Wash the sections and mount with antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence or confocal microscope.

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several signaling pathways to protect the BBB. The following diagrams illustrate these pathways and a general experimental workflow for assessing the effects of NBP.

G cluster_workflow Experimental Workflow for NBP and BBB Permeability Assessment AnimalModel Induce Pathology (e.g., MCAO) NBP_Treatment This compound (NBP) Treatment AnimalModel->NBP_Treatment InVivo In Vivo Assessment (Evans Blue, Sodium Fluorescein) NBP_Treatment->InVivo TissueCollection Brain Tissue Collection NBP_Treatment->TissueCollection DataAnalysis Data Analysis and Interpretation InVivo->DataAnalysis Molecular Molecular Assessment (Western Blot, Immunofluorescence) TissueCollection->Molecular Molecular->DataAnalysis

Caption: General experimental workflow for assessing the effects of this compound on BBB permeability.

G cluster_pathway Proposed Signaling Pathways of NBP in BBB Protection cluster_akt Akt/GSK-3β/β-catenin Pathway cluster_hif HIF-1α/MMP Pathway cluster_aqp4 Aquaporin-4 Pathway NBP This compound (NBP) Akt p-Akt ↑ NBP->Akt HIF1a HIF-1α ↓ NBP->HIF1a AQP4 AQP4 ↓ NBP->AQP4 GSK3b p-GSK-3β ↑ Akt->GSK3b beta_catenin β-catenin ↑ GSK3b->beta_catenin TJ Tight Junction Proteins ↑ (ZO-1, Occludin, Claudin-5) beta_catenin->TJ MMP9_2 MMP-9/MMP-2 ↓ HIF1a->MMP9_2 MMP9_2->TJ inhibition of degradation BBB BBB Integrity ↑ Permeability ↓ AQP4->BBB reduced edema TJ->BBB

Caption: Signaling pathways modulated by this compound to protect the blood-brain barrier.

References

Application Notes and Protocols for Inducing Ischemic Stroke in Rat Models for (3S)-Butylphthalide Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for inducing ischemic stroke in rats, a critical step in the preclinical evaluation of neuroprotective agents like (3S)-Butylphthalide (NBP). The methodologies described herein are based on established and widely used models in stroke research.

Introduction

This compound (NBP) is a compound initially isolated from the seeds of Apium graveolens (celery) and has been approved for the treatment of ischemic stroke.[1][2] Its neuroprotective mechanisms are multifaceted, including reducing oxidative stress, mitigating mitochondrial dysfunction, inhibiting inflammation, and suppressing apoptosis.[1][2][3] To rigorously evaluate the therapeutic potential of NBP in a preclinical setting, a reproducible and clinically relevant animal model of ischemic stroke is essential. The most common models employed are the Middle Cerebral Artery Occlusion (MCAO) and the photothrombotic stroke model.

This document outlines the protocols for these two models and provides guidance on their application in NBP studies.

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is the most frequently used method to mimic focal cerebral ischemia in rodents.[4] It involves the occlusion of the middle cerebral artery (MCA), which leads to an infarct in the territory supplied by this artery, including the cortex and striatum.[5] This model can be induced as either a transient or permanent occlusion.

Transient MCAO (tMCAO) Protocol

Transient MCAO followed by reperfusion is particularly relevant for modeling the clinical scenario of thrombolysis or thrombectomy.

Experimental Protocol:

  • Animal Preparation:

    • Adult male Sprague-Dawley rats (250-280 g) are commonly used.[6]

    • Anesthetize the rat with isoflurane (B1672236) (4% for induction, 2% for maintenance) or pentobarbital (B6593769) sodium (30 mg/kg, intraperitoneally).[6][7][8]

    • Maintain the body temperature at 37 ± 0.5°C using a heating pad.[6]

  • Surgical Procedure:

    • Place the anesthetized rat in a supine position.

    • Make a midline neck incision to expose the left common carotid artery (CCA), internal carotid artery (ICA), and external carotid artery (ECA).[6][8]

    • Carefully dissect the arteries from the surrounding nerves and fascia.[9]

    • Ligate the distal end of the ECA and its branches.[9]

    • Place a temporary ligature or microvascular clip on the CCA and the ICA.

    • Make a small incision in the ECA stump.

    • Introduce a 4-0 nylon monofilament suture with a blunted and coated tip (e.g., with poly-L-lysine) through the ECA into the ICA.[5]

    • Advance the filament approximately 17-20 mm from the CCA bifurcation until a mild resistance is felt, indicating the occlusion of the MCA origin.[5] A drop in cerebral blood flow of about 80% from baseline, monitored by Laser Doppler Flowmetry, confirms successful occlusion.[10]

    • Maintain the occlusion for the desired duration (e.g., 2 hours).[6][8]

    • For reperfusion, carefully withdraw the filament.[10]

    • Close the ECA stump and the neck incision.

  • Post-operative Care:

    • Monitor the animal during recovery from anesthesia.

    • Provide food and water ad libitum.

    • Administer analgesics as required by the approved animal care protocol.

Permanent MCAO (pMCAO) Protocol

Permanent MCAO is used to model strokes where reperfusion does not occur.

Experimental Protocol:

The surgical procedure is similar to the tMCAO protocol, with the key difference being that the occluding filament is not withdrawn.

  • Surgical Procedure:

    • Follow steps 1 and 2 as described for tMCAO.

    • After advancing the filament to occlude the MCA, the filament is left in place permanently.

    • The ECA stump is securely ligated with the filament inside.

    • Close the neck incision.

  • Post-operative Care:

    • Provide the same post-operative care as for the tMCAO model.

NBP Administration in MCAO Models
  • NBP can be administered via various routes, including intraperitoneal injection, intravenous injection, or oral gavage.[8][11][12]

  • The timing of administration is crucial and can be before (pre-treatment), during, or after the ischemic insult to model different clinical scenarios. For instance, NBP has been administered 1 hour after reperfusion.[6][8]

Experimental Workflow for MCAO Studies

MCAO_Workflow cluster_pre Pre-Operative cluster_op Operative cluster_post Post-Operative Animal_Prep Animal Preparation (Anesthesia, Temp. Control) Surgery MCAO Surgery (tMCAO or pMCAO) Animal_Prep->Surgery NBP_Admin NBP Administration Surgery->NBP_Admin Recovery Post-operative Care NBP_Admin->Recovery Assessment Outcome Assessment (Neurological Scoring, Imaging) Recovery->Assessment

Caption: Workflow for MCAO-based NBP studies.

Photothrombotic Stroke Model

The photothrombotic model induces a focal ischemic lesion with high reproducibility in terms of size and location.[13] It involves the intravenous injection of a photosensitive dye (e.g., Rose Bengal), which is then activated by illuminating a specific region of the skull, leading to endothelial damage and thrombosis.[13][14]

Experimental Protocol:

  • Animal Preparation:

    • Anesthetize the rat (e.g., with ketamine/xylazine).[14]

    • Place the animal in a stereotactic frame.[14]

    • Expose the skull by making a midline incision.

    • Cannulate the femoral vein for the injection of the photosensitive dye.[14]

  • Induction of Ischemia:

    • Inject the photosensitive dye (e.g., Rose Bengal, 10 mg/mL in saline) intravenously.[14]

    • Immediately illuminate the target cortical area (e.g., over the sensorimotor cortex) with a cold light source (e.g., a laser at a specific wavelength) for a defined period (e.g., 20 minutes).[14][15]

    • The light activates the dye, causing the formation of singlet oxygen, which damages the endothelium of blood vessels, leading to platelet aggregation and thrombus formation.[13]

  • Post-procedural Care:

    • Suture the scalp incision.

    • Return the animal to its cage for recovery.

    • Provide post-operative care as described for the MCAO model.

Experimental Workflow for Photothrombotic Stroke Studies

Photothrombotic_Workflow cluster_pre Preparation cluster_induction Induction cluster_post Post-Induction Anesthesia Anesthesia & Stereotactic Fixation Dye_Injection Photosensitive Dye Injection Anesthesia->Dye_Injection Illumination Skull Illumination Dye_Injection->Illumination NBP_Admin NBP Administration Illumination->NBP_Admin Recovery Post-procedural Care NBP_Admin->Recovery Evaluation Outcome Evaluation Recovery->Evaluation

Caption: Workflow for photothrombotic stroke studies with NBP.

Quantitative Data from NBP Studies

The efficacy of NBP in these stroke models is typically assessed by measuring infarct volume, neurological deficits, and molecular markers.

ParameterStroke ModelNBP TreatmentResultReference
Infarct Volume tMCAO (2h)90 mg/kg for 3 daysSignificantly reduced[6][8]
MCAO100 mg/kgReduced infarct formation[12]
pMCAO4 mg/kg/day for 9 daysSignificantly reduced abnormal tissue area[16]
Neurological Score tMCAO (2h)90 mg/kg for 3 daysImproved neurological severity score[6][8]
pMCAO4 mg/kg/day for 9 daysImproved mNSS[16]
Brain Edema tMCAO (2h)90 mg/kg for 3 daysReduced brain edema[6][8]
Caspase-3 Activation MCAO100 mg/kgReduced by 37%[12]
Caspase-9 Activation MCAO100 mg/kgReduced by 33%[12]
VEGF Expression MCAO80 mg/kg/day for 14 daysSignificantly increased[17][18]
Ang-1 Expression MCAO80 mg/kg/day for 14 daysSignificantly increased[17]
Collateral Diameter MCAO80 mg/kg/day for 14 daysIncreased to 20.23±0.81 μm from 16.9±0.82 μm[18]

Signaling Pathways Modulated by NBP in Ischemic Stroke

NBP exerts its neuroprotective effects by modulating several signaling pathways involved in cell survival, inflammation, and apoptosis.

Pro-survival and Angiogenic Pathways

NBP has been shown to activate pro-survival pathways like the PI3K/Akt pathway and promote angiogenesis through the upregulation of factors like VEGF.[1][17]

Pro_Survival_Pathway NBP this compound (NBP) PI3K_Akt PI3K/Akt Pathway NBP->PI3K_Akt VEGF VEGF NBP->VEGF Cell_Survival Neuronal Survival PI3K_Akt->Cell_Survival Angiogenesis Angiogenesis VEGF->Angiogenesis Anti_Inflammatory_Apoptotic_Pathway NBP this compound (NBP) NF_kB NF-κB Pathway NBP->NF_kB JNK_p38 JNK/p38 MAPK Pathway NBP->JNK_p38 Inflammation Neuroinflammation NF_kB->Inflammation Apoptosis Apoptosis JNK_p38->Apoptosis

References

Troubleshooting & Optimization

Optimizing (3S)-Butylphthalide dosage for maximum neuroprotective effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with (3S)-Butylphthalide (L-NBP) to optimize its neuroprotective effects.

Frequently Asked Questions (FAQs)

Q1: What is the optimal dosage of this compound for neuroprotection in in vitro models?

A1: The optimal dosage of this compound can vary depending on the cell type and the nature of the induced injury. However, studies have shown that a concentration of 10 μM is often effective for maximal neuroprotection in neuronal cell cultures, such as PC12 cells, subjected to oxygen-glucose deprivation (OGD).[1][2] One study found that while concentrations from 0.1 to 100 μM showed protective effects, 10 μM provided maximal protection, with no significant increase in protection observed at 100 μM.[1]

Q2: What are the recommended dosages for in vivo animal studies?

A2: For rodent models of neurological disorders, effective dosages of this compound typically range from 20 mg/kg to 100 mg/kg per day.[3][4] For instance, in a mouse model of traumatic brain injury (TBI), a dosage of 100 mg/kg/day administered intranasally was shown to be effective, whereas 10 mg/kg did not show significant benefits.[3] In a rat model of middle cerebral artery occlusion/reperfusion (MCAO/R), intraperitoneal injections of 10, 20, and 30 mg/kg were tested, with the 20 mg/kg dose showing significant neuroprotective effects.[4]

Q3: What are the known mechanisms of action for the neuroprotective effects of this compound?

A3: this compound exerts its neuroprotective effects through multiple mechanisms.[5][6][7] These include:

  • Anti-inflammatory effects: It can inhibit neuroinflammation by suppressing the activation of pathways like NF-κB and the NLRP3 inflammasome.[3][5][8]

  • Reduction of oxidative stress: It enhances antioxidant responses and reduces mitochondrial oxidative stress.[1][5][6]

  • Anti-apoptotic effects: It regulates apoptosis by modulating pathways such as PI3K/Akt and Akt/mTOR, and by affecting the mitochondrial apoptotic pathway.[5][6]

  • Mitochondrial protection: It helps to preserve mitochondrial function and dynamics.[1]

  • Reduction of abnormal protein deposition: It has been shown to decrease the deposition of proteins like amyloid-β.[5]

Q4: Are there any known side effects or toxicity concerns with this compound administration?

A4: At effective dosages in rodents (e.g., 100 mg/kg/day) and in patients (e.g., 200 mg/kg/day), this compound has been reported to have minimal side effects.[3] However, as with any experimental compound, it is crucial to perform dose-response studies and monitor for any potential toxicity in your specific model. One meta-analysis suggested that the use of NBP may have adverse effects on liver function.[9]

Troubleshooting Guides

Issue 1: Inconsistent or no neuroprotective effect observed in vitro.

Possible Cause Troubleshooting Step
Suboptimal Drug Concentration Perform a dose-response curve (e.g., 0.1, 1, 10, 100 μM) to determine the optimal concentration for your specific cell line and injury model. A concentration of 10 μM has been found to be effective in PC12 cells.[1]
Timing of Administration The timing of this compound administration relative to the insult is critical. For pre-treatment protocols, ensure the cells are incubated with the compound for a sufficient duration (e.g., 24 hours) before inducing injury.[1]
Cell Culture Conditions Ensure consistent cell density, passage number, and media composition. Variations in these factors can affect cellular response to both the injury and the treatment.
Severity of the Insult The induced injury (e.g., OGD duration) might be too severe, leading to overwhelming cell death that cannot be rescued. Titrate the severity of the insult to achieve a level of cell death (e.g., 30-50%) where a protective effect can be clearly observed.

Issue 2: High variability in in vivo experimental results.

Possible Cause Troubleshooting Step
Drug Administration Route and Bioavailability The route of administration (e.g., intraperitoneal, intranasal, oral) can significantly impact the bioavailability and efficacy of this compound. Ensure consistent administration technique and consider the pharmacokinetic profile of the compound.
Animal Model Variability The severity of the induced injury (e.g., MCAO) can vary between animals. Use stringent surgical procedures and include functional outcome measures (e.g., neurological deficit scores) to stratify animals and reduce variability.[4]
Timing and Duration of Treatment Optimize the timing of the first dose post-injury and the duration of the treatment. For acute models like stroke, administration shortly after the event is often crucial.[2]
Group Size Insufficient animal numbers per group can lead to statistically underpowered studies. Perform a power analysis to determine the appropriate group size to detect a significant effect.

Data Presentation

Table 1: Summary of this compound Dosages in Preclinical Studies

Model Organism/Cell Line Dosage Route of Administration Observed Neuroprotective Effect Reference
In Vitro IschemiaPC12 Cells10 μMIn mediumMaximal protection against OGD-induced cell death[1]
In Vitro ApoptosisCortical Neurons10 μMIn mediumAttenuated serum deprivation-induced apoptosis[2]
Traumatic Brain InjuryMouse100 mg/kg/dayIntranasalReduced contusion volume and cell death[3]
Focal Cerebral IschemiaMouse100 mg/kgIntraperitonealAttenuated infarct formation[2]
Ischemia/ReperfusionRat20 mg/kgIntraperitonealImproved neurological function and reduced infarct area[4]
Parkinson's Disease ModelMouseNot SpecifiedNot SpecifiedAttenuated dopaminergic neurotoxicity[8]

Experimental Protocols

Protocol 1: In Vitro Oxygen-Glucose Deprivation (OGD) Model

This protocol is adapted from a study on PC12 neuronal cells.[1]

  • Cell Culture: Culture PC12 cells in appropriate medium and conditions until they reach the desired confluency.

  • Pre-treatment: Incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 μM) or vehicle control for 24 hours.

  • OGD Induction:

    • Wash the cells with glucose-free medium.

    • Replace the medium with deoxygenated glucose-free medium.

    • Place the cells in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂) for a specified duration (e.g., 8 hours) to induce ischemic-like injury.

  • Reperfusion:

    • Remove the cells from the hypoxic chamber.

    • Replace the OGD medium with normal culture medium containing glucose.

    • Return the cells to a normoxic incubator for a period of reoxygenation (e.g., 24 hours).

  • Assessment of Neuroprotection:

    • Cell Viability: Measure cell viability using assays such as MTT or LDH release.

    • Apoptosis: Quantify apoptosis using methods like TUNEL staining or caspase-3 activity assays.

    • Oxidative Stress: Measure markers of oxidative stress, such as reactive oxygen species (ROS) levels.

Protocol 2: In Vivo Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model

This protocol is based on a study in Sprague-Dawley rats.[4]

  • Animal Preparation: Anesthetize male Sprague-Dawley rats and maintain their body temperature.

  • MCAO Surgery:

    • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Introduce a nylon monofilament suture into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Reperfusion: After a defined period of occlusion (e.g., 2 hours), withdraw the suture to allow reperfusion.

  • Drug Administration: Administer this compound (e.g., 10, 20, or 30 mg/kg) or vehicle via intraperitoneal injection at a specified time point (e.g., 24 hours after MCAO/R).

  • Assessment of Neuroprotection:

    • Neurological Deficit Scoring: Evaluate neurological function using a standardized scoring system (e.g., Garcia score) at various time points post-surgery.[4]

    • Infarct Volume Measurement: After a set period (e.g., 48 hours), sacrifice the animals, and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

    • Histological and Molecular Analysis: Perform immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3), inflammation (e.g., Iba-1 for microglia), and neuronal survival (e.g., NeuN). Analyze protein expression of key signaling molecules via Western blotting.

Visualizations

experimental_workflow_OGD cluster_prep Preparation cluster_injury Injury Induction cluster_post_injury Post-Injury cell_culture 1. Cell Culture (PC12) pretreatment 2. Pre-treatment with this compound (24h) cell_culture->pretreatment ogd 3. Oxygen-Glucose Deprivation (OGD) pretreatment->ogd reperfusion 4. Reperfusion (24h) ogd->reperfusion assessment 5. Assessment of Neuroprotection reperfusion->assessment

Caption: Experimental workflow for the in vitro OGD model.

signaling_pathway cluster_pi3k Pro-Survival Pathway cluster_nfkb Inflammatory Pathway cluster_apoptosis Apoptotic Pathway NBP This compound PI3K PI3K NBP->PI3K activates NFkB NF-κB NBP->NFkB inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 activates Neuroprotection Neuroprotection mTOR->Neuroprotection Inflammation Neuroinflammation NFkB->Inflammation Apoptosis Neuronal Apoptosis Inflammation->Apoptosis Caspases Caspases Bcl2->Caspases inhibits Bcl2->Neuroprotection Caspases->Apoptosis

Caption: Key signaling pathways modulated by this compound.

References

Troubleshooting inconsistent results in (3S)-Butylphthalide experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results during experiments with (3S)-Butylphthalide (also known as 3-n-butylphthalide or NBP).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

A1: this compound (NBP) is a compound originally isolated from the seeds of Chinese celery.[1][2] Its synthetic racemic form, DL-3-n-butylphthalide, is approved in China for the treatment of acute ischemic stroke.[1][3] In research, it is widely investigated for its neuroprotective properties in various models of neurodegenerative diseases and ischemic stroke.[1][4]

Q2: What is the primary mechanism of action for this compound's neuroprotective effects?

A2: The neuroprotective effects of NBP are multifaceted. Key mechanisms include reducing mitochondrial oxidative stress, inhibiting inflammatory responses, regulating apoptosis and autophagy, and decreasing abnormal protein deposition.[1][3][4] NBP has been shown to influence several signaling pathways, including the Nrf2-ARE, Akt/mTOR, and TLR4/NF-κB pathways.[1][5][6]

Q3: What are the common analytical methods used to quantify this compound in biological samples?

A3: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common methods for quantifying NBP in plasma and tissue samples.[7][8][9][10] LC-MS/MS offers higher sensitivity and is suitable for analyzing NBP and its metabolites simultaneously.[7][10]

Q4: What are typical dosages of this compound used in preclinical animal studies?

A4: Dosages in preclinical studies vary depending on the animal model and the condition being studied. For instance, in rodent models of ischemic stroke, doses can range from 30 mg/kg to 120 mg/kg administered intraperitoneally or via gavage.[6][11][12] In studies on hypobaric hypoxia, doses up to 240 mg/kg in rats and 360 mg/kg in mice have been used.[13]

Troubleshooting Guides

Issue 1: Inconsistent Biological Activity or Efficacy

Q5: We are observing significant variability in the neuroprotective effect of NBP between different experimental cohorts. What could be the cause?

A5: Inconsistent biological activity can stem from several factors:

  • Compound Purity and Stereoisomerism: Ensure you are using a consistent source of NBP with a high purity (>98%).[2] The biological activity can differ between the l-isomer, d-isomer, and the racemic mixture.[2] Verify the specific form you are using.

  • Formulation and Stability: NBP is an oily liquid.[14] Inconsistent formulation (e.g., suspension vs. solution) can lead to variable bioavailability. Prepare fresh formulations for each experiment and ensure complete dissolution or uniform suspension.

  • Route and Timing of Administration: The route of administration (e.g., intraperitoneal, oral gavage, intranasal) and the timing relative to the induced injury (e.g., stroke onset) are critical and can significantly impact outcomes.[5][11][15] Adhere strictly to a standardized protocol.

  • Animal Model Variability: The age, weight, and genetic background of the animals can influence the response to NBP. Ensure consistency in your animal cohorts.

Issue 2: Analytical and Measurement Inconsistencies

Q6: Our HPLC/LC-MS results for NBP concentration in plasma samples are not reproducible. What should we check?

A6: For inconsistent analytical results, consider the following:

  • Sample Collection and Processing: Standardize your blood collection and plasma separation procedures. NBP is extensively metabolized, so timely processing and proper storage (-20°C or lower) are crucial to prevent degradation.[7][9]

  • Extraction Efficiency: The method of extraction from the biological matrix can affect recovery. Ensure your extraction protocol (e.g., protein precipitation, liquid-liquid extraction) is validated and consistently applied.[8][9]

  • Instrument Calibration and Maintenance: Regularly calibrate your HPLC or LC-MS/MS system. Issues like worn pump seals, leaks, or inconsistent mobile phase mixing can lead to fluctuating retention times and peak areas.[16][17][18]

  • Internal Standard: The use of a deuterated internal standard can compensate for matrix effects and variations in sample preparation and instrument response, leading to more accurate and precise quantification.[7]

Issue 3: Solubility and Formulation Problems

Q7: We are having trouble dissolving NBP for our in vitro experiments. What is the recommended solvent?

A7: For in vitro studies, NBP is typically dissolved in a small amount of an organic solvent like DMSO to create a stock solution, which is then further diluted in the aqueous assay buffer. It is crucial to ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[19]

Q8: We observed a precipitate after diluting our NBP stock solution into our aqueous buffer. How can we address this?

A8: Precipitation indicates poor solubility in the final buffer.[19] To resolve this:

  • Optimize Solvent Concentration: You may need to slightly increase the final concentration of the co-solvent (e.g., DMSO), while ensuring it remains non-toxic to your cells.[19]

  • Use of Surfactants or Solubilizing Agents: Consider the use of biocompatible surfactants or other solubilizing agents, but validate that they do not interfere with your assay.

  • Gentle Warming or Sonication: These methods can sometimes help in dissolving the compound, but be cautious as they might also affect its stability.[19] Always visually inspect for any precipitate before use.[19]

Quantitative Data Summary

Table 1: Reported Dosages of this compound in Animal Models

Animal ModelRoute of AdministrationDosage RangeReference
Ischemic Stroke (Mice)Intraperitoneal15 - 120 mg/kg[11][12]
Ischemic Stroke (Mice)Intranasal80 mg/kg[15]
Repeated Cerebral Ischemia-Reperfusion (Mice)Gavage80 - 120 mg/kg[6]
Traumatic Brain Injury (Mice)Intraperitoneal100 mg/kg[5]
Hypobaric Hypoxia (Rats)Intragastric60 - 240 mg/kg[13]
Hypobaric Hypoxia (Mice)Intragastric90 - 360 mg/kg[13]

Table 2: Linearity of Analytical Methods for NBP Quantification

Analytical MethodMatrixLinearity RangeReference
LC-MS/MSHuman Plasma3.00 - 800 ng/mL[7][10]
HPLC-FluorescenceRabbit Plasma0.0212 - 4.24 µg/mL[8]
HPLC-UVMice Tissue25.625 - 1025.000 ng/mL[8][9]

Experimental Protocols

Protocol: Quantification of this compound in Rodent Plasma by HPLC-UV

This protocol is a generalized summary based on common methodologies.[8][9]

  • Sample Preparation:

    • Collect blood samples into heparinized tubes.

    • Centrifuge at 3500 rpm for 10 minutes to obtain plasma.

    • To 100 µL of plasma, add an internal standard (e.g., Ibuprofen).

    • Add a protein precipitation agent (e.g., methanol (B129727) or acetonitrile) and vortex for 5 minutes.

    • Centrifuge at 6,000 x g for 10 minutes to pellet the precipitated proteins.

  • Extraction:

    • Transfer the supernatant to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Centrifuge, and inject 40 µL of the supernatant into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., Hypersil ODS2).

    • Mobile Phase: A mixture of an acetate (B1210297) buffer (e.g., 0.05 M sodium acetate, pH 4.5) and acetonitrile (B52724) (e.g., 50:50 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection: UV detector set at 228 nm.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of NBP to the internal standard against the concentration of the standards.

    • Determine the concentration of NBP in the unknown samples from the calibration curve.

Visualizations

Signaling_Pathways cluster_Nrf2 Nrf2 Pathway cluster_NFkB NF-κB Pathway cluster_Akt Akt/mTOR Pathway NBP This compound (NBP) Nrf2 Nrf2 Activation NBP->Nrf2 NFkB NF-κB Inhibition NBP->NFkB Akt Akt/mTOR Activation NBP->Akt cluster_Nrf2 cluster_Nrf2 cluster_NFkB cluster_NFkB cluster_Akt cluster_Akt OxidativeStress Oxidative Stress Inflammation Neuroinflammation OxidativeStress->Inflammation Neuroprotection Neuroprotection & Functional Recovery Apoptosis Apoptosis / Autophagy Inflammation->Apoptosis ARE Antioxidant Response Element (ARE) Nrf2->ARE Upregulates ARE->OxidativeStress Reduces TLR4 TLR4/MyD88 TLR4->NFkB Leads to NFkB->Inflammation Reduces Akt->Apoptosis Inhibits

Caption: Key neuroprotective signaling pathways modulated by this compound (NBP).

Experimental_Workflow start Start animal_model Induce Disease Model (e.g., MCAO for Ischemic Stroke) start->animal_model treatment Administer NBP or Vehicle (Standardized Dose & Route) animal_model->treatment behavioral Behavioral Assessment (e.g., Neurological Score) treatment->behavioral sampling Sample Collection (Plasma, Brain Tissue) behavioral->sampling analysis Biochemical/Histological Analysis (e.g., Infarct Volume, Biomarkers) sampling->analysis quantification NBP Quantification (HPLC or LC-MS/MS) sampling->quantification data_analysis Data Analysis & Statistical Comparison analysis->data_analysis quantification->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for in vivo studies of this compound.

Troubleshooting_Workflow start Inconsistent Results Observed decision_bio Biological Assay? start->decision_bio Type of Inconsistency check_compound Verify Compound Integrity (Purity, Isomer, Source) check_protocol Review Experimental Protocol (Dosing, Timing, Animal Model) check_compound->check_protocol check_formulation Examine Formulation (Solubility, Stability, Freshness) check_protocol->check_formulation resolve_bio Standardize Protocol & Re-run with QC Batch check_formulation->resolve_bio check_analytical Audit Analytical Method (Sample Prep, Calibration, Instrument) resolve_analytical Re-validate Method & Re-analyze Samples check_analytical->resolve_analytical decision_bio->check_compound Yes decision_analytical Analytical Measurement? decision_bio->decision_analytical No decision_analytical->check_analytical Yes

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Enhancing the Oral Bioavailability of (3S)-Butylphthalide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of (3S)-Butylphthalide (NBP).

Troubleshooting Guides

This section addresses common issues encountered during the formulation and in vitro/in vivo evaluation of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low drug loading or encapsulation efficiency in lipid-based formulations (e.g., liposomes, solid lipid nanoparticles). 1. Poor solubility of NBP in the lipid matrix. 2. Suboptimal lipid composition. 3. Inefficient homogenization or sonication process.1. Select lipids in which NBP has high solubility. Consider incorporating a co-solvent like ethanol (B145695) in the initial steps, but ensure its removal during the process. 2. Optimize the ratio of solid lipid to liquid lipid (if applicable). Incorporate surfactants or co-surfactants to improve drug solubilization. 3. Adjust homogenization speed/time or sonication amplitude/duration. Ensure the temperature is controlled to prevent drug degradation.
Inconsistent particle size or high polydispersity index (PDI) of nanoformulations. 1. Aggregation of nanoparticles during formulation or storage. 2. Inadequate energy input during particle size reduction. 3. Improper storage conditions (temperature, light exposure).1. Optimize the concentration of stabilizers or surfactants. 2. Increase homogenization pressure/cycles or sonication time. 3. Store formulations at recommended temperatures (e.g., 4°C) and protect from light. Conduct stability studies to determine the optimal storage conditions.
Poor in vitro drug release from the formulation. 1. Strong interaction between NBP and the carrier matrix. 2. High crystallinity of the lipid matrix. 3. Inappropriate release medium (pH, composition).1. Modify the composition of the carrier to modulate drug-carrier interactions. 2. Incorporate liquid lipids or oils to create a less ordered lipid matrix, facilitating drug diffusion. 3. Use a release medium that ensures sink conditions. For poorly water-soluble drugs like NBP, consider adding surfactants (e.g., Tween 80, SDS) to the release medium to improve solubility.
Low oral bioavailability in preclinical animal models despite successful in vitro results. 1. Extensive first-pass metabolism.[1][2] 2. Poor absorption across the intestinal epithelium. 3. Instability of the formulation in the gastrointestinal (GI) tract.1. Co-administer with a CYP450 inhibitor (e.g., ketoconazole) in preclinical studies to assess the impact of first-pass metabolism. Formulate with excipients that can inhibit P-glycoprotein (P-gp) efflux pumps. 2. Incorporate permeation enhancers (e.g., bile salts like sodium cholate) in the formulation to improve intestinal absorption.[3][4][5][6] 3. Design formulations that protect the drug from enzymatic degradation in the GI tract, such as enteric-coated nanoparticles or self-emulsifying drug delivery systems (SEDDS).
High variability in pharmacokinetic data between subjects. 1. Differences in GI physiology (e.g., gastric emptying time, intestinal motility). 2. Food effects on drug absorption. 3. Inconsistent dosing procedure.1. Ensure animals are fasted overnight before dosing to minimize variability in GI conditions. 2. Conduct food-effect studies to understand the impact of food on the absorption of your formulation. 3. Standardize the dosing procedure, including the volume and method of administration (e.g., oral gavage).

Frequently Asked Questions (FAQs)

Formulation Development

  • Q1: What are the main challenges associated with the oral delivery of this compound? A1: The primary challenges are its poor water solubility and extensive first-pass metabolism.[1][2][3][4][6] NBP is a lipophilic, oily liquid, which makes it difficult to dissolve in aqueous gastrointestinal fluids, limiting its absorption.[7] Furthermore, it undergoes significant metabolism in the liver, primarily through oxidation and glucuronidation, which reduces the amount of active drug reaching systemic circulation.[1][2]

  • Q2: What formulation strategies have shown promise for improving the oral bioavailability of NBP? A2: Lipid-based nanoformulations have demonstrated significant success. These include:

    • Liposomes: Vesicular structures that can encapsulate lipophilic drugs like NBP, protecting them from degradation and enhancing absorption.[3][4][5][6]

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These formulations use solid lipids to create a stable matrix for drug delivery, offering advantages like controlled release and improved stability.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This increases the surface area for drug absorption.

  • Q3: Which excipients are recommended for formulating NBP? A3: The choice of excipients is critical. For lipid-based systems, consider:

    • Lipids: Phospholipids (e.g., soy phosphatidylcholine, egg phosphatidylcholine), glycerides (e.g., glyceryl monostearate), and fatty acids.

    • Surfactants/Emulsifiers: Polysorbates (e.g., Tween 80), sorbitan (B8754009) esters (e.g., Span 80), and bile salts (e.g., sodium cholate) can improve emulsification and act as permeation enhancers.[3][4][5][6]

    • Stabilizers: Cholesterol can be added to liposomal formulations to improve membrane rigidity and stability.

Preclinical Evaluation

  • Q4: What in vitro models are suitable for evaluating NBP formulations? A4:

    • Solubility Studies: To determine the saturation solubility of NBP in various oils, surfactants, and co-solvents to select appropriate components for lipid-based formulations.

    • In Vitro Release Studies: Using a dialysis bag method or a USP dissolution apparatus (e.g., paddle method) with a dissolution medium that ensures sink conditions (e.g., containing surfactants).

    • Cell Permeability Assays: The Caco-2 cell monolayer model is a well-established method to predict intestinal drug absorption and identify potential transport mechanisms (e.g., passive diffusion, active transport).[3][5]

  • Q5: What are the key pharmacokinetic parameters to consider when evaluating the oral bioavailability of NBP formulations in vivo? A5: The key parameters to measure in plasma after oral administration are:

    • Cmax (Maximum concentration): The peak concentration of the drug in the plasma.

    • Tmax (Time to maximum concentration): The time at which Cmax is reached.

    • AUC (Area under the curve): The total drug exposure over time.

    • t1/2 (Half-life): The time required for the drug concentration to decrease by half.

    • Absolute Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation, calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.

Quantitative Data Summary

The following tables summarize quantitative data from studies on improving NBP bioavailability.

Table 1: Pharmacokinetic Parameters of NBP Formulations in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)Reference
NBP Suspension601,230 ± 2400.75 ± 0.296,540 ± 1,28021.7[3][5]
NBP-loaded CA-liposomes6010,210 ± 1,5600.70 ± 0.1427,980 ± 4,32092.65[3][5]

CA-liposomes: Sodium cholate-appended liposomes

Table 2: Formulation Characteristics of NBP-loaded CA-liposomes

ParameterValueReference
Hydrodynamic Size (nm)104.30 ± 1.60[4][6]
Polydispersity Index (PDI)0.18 ± 0.02-
Zeta Potential (mV)-35.6 ± 1.8-
Encapsulation Efficiency (%)93.91 ± 1.10[4][6]

Experimental Protocols

Protocol 1: Preparation of NBP-loaded Sodium Cholate-appended Liposomes (CA-liposomes)

This protocol is adapted from the thin-film hydration method.

Materials:

Procedure:

  • Lipid Film Formation: a. Dissolve specific molar ratios of SPC, cholesterol, and NBP in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask. b. Remove the organic solvents using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C). c. A thin, uniform lipid film should form on the inner wall of the flask. d. Keep the flask under vacuum for at least 2 hours to ensure complete removal of residual solvent.

  • Hydration: a. Hydrate the lipid film with a PBS solution (pH 7.4) containing sodium cholate. b. The hydration process should be carried out above the lipid phase transition temperature (Tc) by rotating the flask in a water bath (e.g., 50°C) for 1 hour. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: a. To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator in an ice bath. b. Use a pulse mode (e.g., 5 seconds on, 10 seconds off) for a total of 5-10 minutes to prevent overheating.

  • Purification: a. Centrifuge the liposome (B1194612) suspension at a low speed (e.g., 3,000 rpm for 3 minutes) to remove any large aggregates or unhydrated lipid. b. Collect the supernatant containing the NBP-loaded CA-liposomes.

Protocol 2: In Vitro Drug Release Study

Materials:

  • NBP-loaded formulation

  • Dialysis tubing (with appropriate molecular weight cut-off, e.g., 8-14 kDa)

  • Release medium: PBS (pH 7.4) containing a surfactant (e.g., 0.5% w/v Tween 80) to maintain sink conditions.

  • Shaking water bath or incubator

  • HPLC system for NBP quantification

Procedure:

  • Accurately measure a specific volume of the NBP-loaded formulation (e.g., 1 mL) and place it inside a dialysis bag.

  • Securely seal both ends of the dialysis bag.

  • Immerse the dialysis bag in a known volume of pre-warmed release medium (e.g., 100 mL) in a beaker or flask.

  • Place the setup in a shaking water bath at 37°C with constant agitation (e.g., 100 rpm).

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) from the release medium.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Analyze the collected samples for NBP concentration using a validated HPLC method.

  • Calculate the cumulative percentage of drug released at each time point.

Visualizations

Experimental_Workflow_Liposome_Preparation cluster_0 Step 1: Lipid Film Formation cluster_1 Step 2: Hydration cluster_2 Step 3: Size Reduction & Purification a Dissolve NBP, Lipids, Cholesterol in Solvent b Rotary Evaporation a->b Remove Solvent c Thin Lipid Film b->c d Add Aqueous Phase (with Sodium Cholate) c->d Start Hydration e Hydrate above Tc d->e f Multilamellar Vesicles (MLVs) e->f g Probe Sonication f->g h Centrifugation g->h Remove Aggregates i Final Liposome Suspension h->i

Caption: Workflow for NBP-loaded liposome preparation.

NBP_Metabolic_Pathway cluster_PhaseI Phase I Metabolism (Oxidation) cluster_PhaseII Phase II Metabolism (Conjugation) NBP This compound (NBP) M_OH Hydroxylated Metabolites (e.g., 10-OH-NBP, 3-OH-NBP) NBP->M_OH CYP450s (3A4, 2E1, 1A2) M_Keto Keto Metabolite (10-Keto-NBP) M_OH->M_Keto ADH, ALDH M_Acid Carboxylic Acid Metabolite (NBP-11-oic acid) M_OH->M_Acid ADH, ALDH M_Gluc Glucuronide Conjugates M_OH->M_Gluc M_Sulf Sulfate Conjugates M_OH->M_Sulf M_Acid->M_Gluc Excretion Urinary Excretion M_Acid->Excretion M_Gluc->Excretion M_Sulf->Excretion

Caption: Simplified metabolic pathway of NBP.

References

Addressing potential side effects of long-term (3S)-Butylphthalide treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers utilizing (3S)-Butylphthalide (L-NBP) in their experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential side effects and challenges that may be encountered during long-term L-NBP treatment studies.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly reported potential side effects of long-term L-NBP treatment in preclinical and clinical studies?

A1: Based on current research, long-term treatment with L-NBP is generally well-tolerated.[1] However, some potential side effects have been reported, primarily categorized as:

  • Gastrointestinal Discomfort: This is one of the most frequently mentioned side effects and can include symptoms such as nausea, vomiting, and diarrhea.[1]

  • Neurological Effects: Some patients may experience headaches, dizziness, or fatigue.[1]

  • Hepatic Effects: Elevations in liver enzymes, specifically alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), have been reported, suggesting a potential for liver function alterations.[1][2]

  • Cardiovascular Effects: Fluctuations in blood pressure have been observed in some cases.[1]

  • Allergic Reactions: In rare instances, allergic reactions such as skin rashes and itching may occur.[1]

Q2: We are observing unexpected cytotoxicity in our in vitro cell cultures treated with L-NBP. What could be the cause and how can we troubleshoot this?

A2: Unexpected cytotoxicity can arise from several factors. Here is a troubleshooting workflow to help identify the issue:

Troubleshooting_Cytotoxicity Start Unexpected Cytotoxicity Observed Check_Compound Verify L-NBP Concentration & Purity Start->Check_Compound Check_Culture Assess Cell Culture Conditions Start->Check_Culture Check_Assay Evaluate Cytotoxicity Assay Check_Compound->Check_Assay If compound is verified Check_Culture->Check_Assay If culture is healthy Apoptosis_Assay Perform Apoptosis Assay (e.g., Annexin V/PI) Check_Assay->Apoptosis_Assay If assay is optimized LDH_Assay Perform Necrosis Assay (e.g., LDH release) Check_Assay->LDH_Assay If assay is optimized Conclusion Identify Source of Cytotoxicity Apoptosis_Assay->Conclusion LDH_Assay->Conclusion

Caption: Troubleshooting workflow for unexpected in vitro cytotoxicity.

Troubleshooting Steps:

  • Verify L-NBP Compound:

    • Concentration: Re-verify the concentration of your L-NBP stock solution.

    • Purity: If possible, confirm the purity of your L-NBP batch.

    • Solubility: Ensure L-NBP is fully dissolved in the vehicle and culture medium.

  • Assess Cell Culture Conditions:

    • Cell Health: Confirm that your cells are healthy, within a low passage number, and in the exponential growth phase before treatment.

    • Contamination: Screen for mycoplasma or other microbial contamination.

  • Evaluate Cytotoxicity Assay:

    • Assay Principle: Understand the mechanism of your cytotoxicity assay. Some assays can be affected by the compound itself.

    • Controls: Ensure you have included appropriate positive and negative controls.

  • Delineate Cell Death Mechanism:

    • Apoptosis vs. Necrosis: Utilize specific assays like Annexin V/PI staining for apoptosis and LDH release for necrosis to understand the mode of cell death.

Q3: Our animal studies are showing elevated liver enzymes (ALT/AST) after long-term L-NBP administration. How can we investigate this further?

A3: Elevated liver enzymes are a key indicator of potential hepatotoxicity. A systematic approach is necessary to characterize this observation.

Hepatotoxicity_Investigation Start Elevated ALT/AST Observed in Animal Studies Dose_Response Conduct Dose-Response and Time-Course Studies Start->Dose_Response Histopathology Perform Liver Histopathology Dose_Response->Histopathology In_Vitro In Vitro Hepatotoxicity Assays (e.g., HepG2 cells) Dose_Response->In_Vitro Mechanism Investigate Mechanism (e.g., oxidative stress, apoptosis) Histopathology->Mechanism In_Vitro->Mechanism Conclusion Characterize Hepatotoxic Potential of L-NBP Mechanism->Conclusion

Caption: Workflow for investigating potential hepatotoxicity.

Investigative Steps:

  • Dose-Response and Time-Course: Determine if the increase in liver enzymes is dependent on the dose and duration of L-NBP treatment.

  • Histopathology: Collect liver tissues for histopathological examination to identify any cellular damage, inflammation, or other abnormalities.

  • In Vitro Assays: Use liver-derived cell lines (e.g., HepG2) to assess the direct cytotoxic effects of L-NBP on hepatocytes.

  • Mechanistic Studies: Investigate potential mechanisms of liver injury, such as oxidative stress, mitochondrial dysfunction, or apoptosis, both in vivo and in vitro.

Troubleshooting Guides

Issue: Inconsistent Results in In Vitro Cytotoxicity Assays
Potential Cause Troubleshooting Suggestion
Cell Seeding Density Optimize and maintain a consistent cell seeding density for all experiments. Ensure cells are in the logarithmic growth phase.
Compound Preparation Prepare fresh dilutions of L-NBP for each experiment. Use calibrated pipettes and ensure complete solubilization.
Incubation Time Standardize the incubation time for L-NBP exposure across all experiments.
Assay Interference Run appropriate controls to check for interference of L-NBP or its vehicle with the assay reagents or signal.
Edge Effects in Plates Avoid using the outer wells of microplates for experimental samples. Fill them with sterile media or PBS to maintain humidity.
Issue: High Background Signal in Flow Cytometry for Apoptosis (Annexin V/PI)
Potential Cause Troubleshooting Suggestion
Excessive Staining Reagent Titrate Annexin V and Propidium Iodide (PI) concentrations to determine the optimal staining dilution for your cell type.
Inadequate Washing Increase the number and volume of wash steps after staining to remove unbound reagents.
Cell Clumping Ensure a single-cell suspension before staining and analysis. Use cell strainers if necessary.
Instrument Settings Optimize forward and side scatter gates to exclude debris. Properly set up compensation to correct for spectral overlap between fluorochromes.
Delayed Analysis Analyze samples as soon as possible after staining, as prolonged incubation can lead to increased non-specific staining.

Experimental Protocols

Protocol 1: In Vitro Assessment of Hepatotoxicity - ALT and AST Activity

Objective: To quantify the activity of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) released into the cell culture medium as an indicator of L-NBP-induced hepatotoxicity.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • L-NBP and vehicle control

  • Commercially available ALT and AST activity assay kits

  • 96-well microplate reader

Procedure:

  • Cell Seeding: Seed hepatocytes in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of L-NBP and a vehicle control. Include a positive control for hepatotoxicity (e.g., acetaminophen).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Sample Collection: Carefully collect the cell culture supernatant.

  • ALT/AST Assay: Perform the ALT and AST activity assays on the collected supernatant according to the manufacturer's protocol of the chosen commercial kit.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the ALT and AST activity based on the standard curve and normalize to the vehicle control.

Protocol 2: Assessment of Apoptosis by Annexin V/PI Staining and Flow Cytometry

Objective: To quantify the percentage of apoptotic and necrotic cells following L-NBP treatment using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • Cell line of interest

  • L-NBP and vehicle control

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in culture plates and treat with L-NBP, vehicle, and a positive control for apoptosis (e.g., staurosporine) for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Signaling Pathways

L-NBP is known to exert its neuroprotective effects through the modulation of several key signaling pathways. Understanding these pathways can provide insights into its mechanism of action and potential off-target effects.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Keap1 Keap1 Nrf2_Keap1->Keap1 Proteasome Proteasomal Degradation Nrf2->Proteasome Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 promotes ubiquitination Cul3->Nrf2 ubiquitinates L_NBP L-NBP L_NBP->Nrf2_Keap1 induces dissociation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: Nrf2-ARE signaling pathway activated by L-NBP.

PI3K_Akt_Pathway L_NBP L-NBP Receptor Growth Factor Receptor L_NBP->Receptor activates PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition leads to Cell_Survival Promotion of Cell Survival mTOR->Cell_Survival promotes

Caption: PI3K/Akt signaling pathway modulated by L-NBP.

Wnt_Pathway L_NBP L-NBP Wnt Wnt L_NBP->Wnt promotes Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh GSK3b GSK-3β Dsh->GSK3b inhibits Beta_Catenin_Complex β-catenin Destruction Complex GSK3b->Beta_Catenin_Complex Beta_Catenin β-catenin Beta_Catenin_Complex->Beta_Catenin prevents degradation of TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF translocates to nucleus and binds to Target_Genes Target Gene Transcription TCF_LEF->Target_Genes

Caption: Wnt/β-catenin signaling pathway influenced by L-NBP.

References

Technical Support Center: Refinement of Animal Models for Studying (3S)-Butylphthalide in Stroke

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing animal models to study (3S)-Butylphthalide (NBP) in the context of stroke. The information is designed to assist scientists and drug development professionals in refining their experimental designs and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NBP) and why is it studied in stroke?

A1: this compound, also known as L-3-n-butylphthalide, is the active chiral component of Dl-3-n-butylphthalide (a racemic mixture). NBP was originally extracted from the seeds of Apium graveolens (celery) and has been approved for the treatment of ischemic stroke in some countries.[1][2] It is studied for its neuroprotective properties, which are thought to arise from multiple mechanisms, including anti-inflammatory, antioxidant, anti-apoptotic, and pro-angiogenic effects.[1][2]

Q2: What are the most common animal models used for NBP stroke research?

A2: The most prevalent animal models are rodent models of ischemic stroke, particularly the middle cerebral artery occlusion (MCAO) model in both mice and rats.[3] This can be either a transient MCAO (tMCAO), where blood flow is restored after a period of occlusion, or a permanent MCAO (pMCAO).[4] The choice of model often depends on the specific research question, such as studying ischemia-reperfusion injury (tMCAO) versus permanent ischemia (pMCAO).

Q3: What are the known mechanisms of action for NBP in experimental stroke?

A3: Preclinical studies suggest NBP exerts its neuroprotective effects through various pathways. These include reducing oxidative stress, inhibiting neuroinflammation, preventing neuronal apoptosis (cell death), and promoting angiogenesis (the formation of new blood vessels).[2][5] Key signaling pathways implicated include the NF-κB, Keap1/Nrf2, JNK, Wnt/β-catenin, and Hedgehog pathways.

Q4: What are the reported side effects of NBP in animal studies and clinical trials?

A4: In animal models, high doses of NBP may lead to reversible liver enzyme elevation. Clinical trials have reported adverse events such as gastrointestinal discomfort and elevated alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels.[6] However, serious adverse events are rare.

Troubleshooting Guides

Section 1: NBP Administration and Dosing

Q1.1: I am seeing high variability in my results. Could the NBP administration route be a factor?

A1.1: Yes, the route of administration can significantly impact the bioavailability and efficacy of NBP. Common routes include intraperitoneal (i.p.), intravenous (i.v.), oral gavage, and intranasal delivery.[7] Intranasal delivery is a non-invasive method that may facilitate direct access to the brain.[7] It is crucial to maintain consistency in the administration technique to reduce variability.

Q1.2: How do I determine the optimal dose of NBP for my study?

A1.2: The optimal dose can vary depending on the animal species, the stroke model, and the administration route. It is recommended to perform a dose-response study to identify the minimally effective and maximally tolerated doses for your specific experimental conditions. Published studies have used a range of doses, which can serve as a starting point for your optimization.

Table 1: Examples of NBP Dosages in Rodent Stroke Models

Animal ModelAdministration RouteDosageReference
Mouse (tMCAO)Intraperitoneal (i.p.)100 mg/kg
Rat (Ischemia/Reperfusion)Intraperitoneal (i.p.)9 mg/kg[8]
Mouse (dMCAO)Oral gavage80 mg/kg[7]
Mouse (Focal Ischemia)Intranasal80 mg/kg[9]
Mouse (tMCAO)Intravenous (i.v.)4, 8 mg/kg[10]
Section 2: Surgical Model (MCAO)

Q2.1: My MCAO surgery has a high mortality rate. What can I do to improve it?

A2.1: High mortality can be due to several factors. Ensure proper anesthetic depth and monitor physiological parameters such as body temperature, maintaining it at 37°C.[11][12] Surgical proficiency is critical to avoid excessive bleeding or damage to surrounding structures. A less invasive surgical approach or a shorter occlusion time might also reduce mortality.[13] Post-operative care, including fluid and nutritional support, is also crucial for survival.[14]

Q2.2: The infarct volumes in my control group are highly variable. How can I reduce this?

A2.2: Infarct volume variability is a common challenge in MCAO models.[15][16] It can be influenced by the animal's strain, age, and weight, as well as the specifics of the surgical procedure, such as the filament size and insertion depth.[17] Using animals within a narrow weight and age range can help. Monitoring cerebral blood flow during surgery with techniques like Laser Doppler flowmetry can confirm successful occlusion and reperfusion, reducing variability.[18]

Section 3: Behavioral Assessments

Q3.1: I am not observing significant behavioral deficits in my stroke animals. What could be the reason?

A3.1: The lack of significant deficits could be due to a small infarct volume or the chosen behavioral test not being sensitive enough to detect the impairment.[19] Consider using a battery of tests that assess different aspects of sensorimotor and cognitive function.[20][21] Commonly used tests include the modified Neurological Severity Score (mNSS), corner test, and cylinder test.[22][23] The timing of the assessment is also important, as some deficits may recover spontaneously over time.[19]

Q3.2: My behavioral test results are not consistent. How can I improve reliability?

A3.2: To improve the reliability of behavioral testing, ensure that the experimental conditions are standardized, including the testing environment and the time of day the tests are performed.[19] The experimenter should be blinded to the treatment groups to avoid bias.[10] Providing adequate training for the animals on certain tasks before inducing the stroke can also reduce variability.[24]

Experimental Protocols

Protocol 1: Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice
  • Anesthesia and Preparation: Anesthetize the mouse with isoflurane (B1672236) (5% for induction, 1.5-2% for maintenance).[11] Maintain body temperature at 37°C using a heating pad.[11]

  • Surgical Procedure: Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[18] Ligate the distal ECA. A filament (e.g., 6-0 nylon monofilament with a silicone-coated tip) is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[11]

  • Occlusion and Reperfusion: The filament is left in place for a specific duration (e.g., 60 minutes) to induce ischemia.[14] After the occlusion period, the filament is withdrawn to allow for reperfusion.

  • Post-operative Care: Suture the incision and provide post-operative care, including analgesia and fluid support.[14]

Protocol 2: Infarct Volume Measurement with TTC Staining
  • Brain Collection: At a predetermined time point after MCAO (e.g., 24 hours), euthanize the animal and carefully remove the brain.

  • Slicing: Section the brain into 2 mm coronal slices using a brain matrix.[6]

  • Staining: Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes in the dark.[25]

  • Analysis: The viable, non-infarcted tissue will stain red, while the infarcted tissue will remain white.[25] The infarct area of each slice can be quantified using image analysis software, and the total infarct volume can be calculated.

Protocol 3: Western Blotting for Signaling Pathway Analysis
  • Tissue Homogenization: Dissect the peri-infarct brain tissue and homogenize it in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[26]

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the protein of interest (e.g., p-NF-κB, Nrf2).[27] After washing, incubate with an appropriate HRP-conjugated secondary antibody.[26]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[26] Quantify the band intensity using densitometry and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathways

NBP_Signaling_Pathways cluster_pathways Key Signaling Pathways NBP this compound (NBP) Keap1_Nrf2 Keap1/Nrf2 Pathway NBP->Keap1_Nrf2 NFkB NF-κB Pathway NBP->NFkB JNK JNK Pathway NBP->JNK Wnt Wnt/β-catenin Pathway NBP->Wnt Hedgehog Hedgehog Pathway NBP->Hedgehog Ischemic_Stroke Ischemic Stroke ROS Reactive Oxygen Species (ROS) Ischemic_Stroke->ROS Inflammation Neuroinflammation Ischemic_Stroke->Inflammation Apoptosis Neuronal Apoptosis Ischemic_Stroke->Apoptosis Neuroprotection Neuroprotection & Functional Recovery ROS->Neuroprotection Inflammation->Neuroprotection Apoptosis->Neuroprotection Angiogenesis Angiogenesis Angiogenesis->Neuroprotection Keap1_Nrf2->ROS Inhibits NFkB->Inflammation Inhibits JNK->Apoptosis Inhibits Wnt->Angiogenesis Hedgehog->Angiogenesis

Caption: Key signaling pathways modulated by this compound in ischemic stroke.

Experimental Workflow

Experimental_Workflow Animal_Model Rodent Stroke Model (e.g., tMCAO) Treatment_Groups Treatment Groups (Vehicle vs. NBP) Animal_Model->Treatment_Groups Behavioral_Testing Behavioral Assessment (e.g., mNSS, Corner Test) Treatment_Groups->Behavioral_Testing Endpoint_Analysis Endpoint Analysis Behavioral_Testing->Endpoint_Analysis Data_Analysis Data Analysis & Interpretation Behavioral_Testing->Data_Analysis Infarct_Volume Infarct Volume Measurement (TTC Staining) Endpoint_Analysis->Infarct_Volume Molecular_Analysis Molecular Analysis (Western Blot, IHC) Endpoint_Analysis->Molecular_Analysis Infarct_Volume->Data_Analysis Molecular_Analysis->Data_Analysis

Caption: General experimental workflow for evaluating NBP in a rodent stroke model.

References

Navigating the Translational Challenges of (3S)-Butylphthalide (NBP): A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals advancing (3S)-Butylphthalide (NBP) from preclinical research to clinical applications, this technical support center provides essential guidance. Here, you will find troubleshooting advice for common experimental hurdles, answers to frequently asked questions regarding its clinical translation, detailed experimental protocols, and comparative data to inform your research.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental investigation of this compound.

QuestionPotential Cause(s)Suggested Solution(s)
Why am I observing high variability in the infarct volume in my MCAO rat model treated with NBP? 1. Inconsistent MCA Occlusion: Incomplete or variable occlusion of the middle cerebral artery. 2. Animal Strain Variability: Different rat strains can exhibit varied responses to ischemic injury. 3. Anesthesia Effects: The type and duration of anesthesia can influence neurological outcomes. 4. NBP Formulation Issues: Poor solubility and stability of NBP in the vehicle can lead to inconsistent dosing.1. Confirm Occlusion: Use laser Doppler flowmetry to monitor cerebral blood flow and ensure a consistent reduction. Employ silicone-coated filaments for more reliable occlusion.[1][2] 2. Standardize Animal Model: Use a single, well-characterized rat strain for all experiments. 3. Standardize Anesthesia: Maintain a consistent anesthesia protocol, including the anesthetic agent, depth, and duration of exposure. 4. Optimize Formulation: Prepare fresh NBP formulations for each experiment. Consider using a vehicle that enhances solubility, such as a lipid-based formulation.
My in vitro neuroprotection assays with NBP are not showing consistent results. What could be the problem? 1. Cell Culture Conditions: Variations in cell density, passage number, or media composition. 2. NBP Concentration and Stability: Inaccurate NBP concentration due to poor solubility or degradation in the culture medium. 3. Assay Timing: The timing of NBP application relative to the induced neuronal injury is critical.1. Standardize Cell Culture: Maintain strict protocols for cell culture, including seeding density and passage number. 2. Ensure NBP Integrity: Use a validated method to confirm the concentration and stability of NBP in your culture medium. Prepare fresh solutions for each experiment. 3. Optimize Treatment Window: Perform time-course experiments to determine the optimal window for NBP's neuroprotective effects in your specific in vitro model.
I am having difficulty achieving consistent oral bioavailability of NBP in my animal studies. Why is this happening? 1. Poor Aqueous Solubility: NBP is a lipophilic compound with low water solubility, leading to poor dissolution in the gastrointestinal tract. 2. First-Pass Metabolism: Significant metabolism of NBP in the liver before it reaches systemic circulation. 3. Food Effects: The presence or absence of food in the stomach can alter drug absorption.1. Improve Formulation: Utilize bioavailability-enhancing formulations such as self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles, or liposomes.[3][4] 2. Consider Prodrugs: Investigate the use of NBP prodrugs that are designed to have improved solubility and bypass first-pass metabolism.[5] 3. Standardize Feeding: Ensure a consistent feeding schedule for all animals in the study, as fasting is often required before oral dosing.[6]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the clinical translation of NBP research.

1. What are the primary challenges in translating the neuroprotective effects of NBP from animal models to human clinical trials?

The translation of NBP's neuroprotective efficacy from preclinical models to clinical success faces several hurdles. A major challenge is the inherent difference between animal models of ischemic stroke and the complexity of the condition in humans.[7] Rodent models often use young, healthy animals with induced focal ischemia, which doesn't fully replicate the heterogeneity of human stroke patients who are often elderly and have comorbidities.[8][9] Furthermore, the therapeutic window for neuroprotective agents appears to be much shorter in humans than in many animal models.[8]

Another significant challenge is NBP's poor oral bioavailability due to its low water solubility and significant first-pass metabolism.[10] This can lead to suboptimal drug exposure at the target site in humans, potentially diminishing its therapeutic effect.

2. How do the pharmacokinetic profiles of NBP differ between preclinical species and humans?

There are notable differences in the pharmacokinetics of NBP across species. Generally, NBP is rapidly absorbed but also extensively metabolized. In humans, after oral administration, NBP undergoes significant metabolism leading to numerous metabolites, with some having higher plasma concentrations than the parent drug.[7] The oral bioavailability of NBP in preclinical models like rats and dogs is also reported to be low, but direct quantitative comparisons with humans are complex due to differences in dosing and formulation. The development of prodrugs has shown improved bioavailability in animal models.[5]

3. What are the known neuroprotective mechanisms of NBP, and are they consistent between preclinical and clinical studies?

Preclinical studies have identified multiple neuroprotective mechanisms of NBP. These include anti-inflammatory, antioxidant, and anti-apoptotic effects. NBP has been shown to protect mitochondrial function, reduce oxidative stress, and inhibit inflammatory pathways.[5][11][12] Clinical studies in acute ischemic stroke patients have shown that NBP treatment can reduce markers of inflammation and oxidative stress, suggesting that these mechanisms are relevant in humans as well.[13][14] However, the relative contribution of each mechanism to the overall clinical benefit is still under investigation.

4. What are the key considerations for the large-scale synthesis and formulation of this compound for clinical use?

The industrial synthesis of this compound needs to be efficient and yield a product with high purity. Challenges can arise in controlling the stereochemistry to produce the desired (S)-enantiomer. The purification process is also critical to remove any impurities that could affect safety or efficacy.

From a formulation perspective, the primary challenge is overcoming NBP's poor aqueous solubility and low bioavailability.[15][16] Developing a stable and effective formulation that enhances its dissolution and absorption is crucial for consistent clinical outcomes. Strategies such as lipid-based formulations and amorphous solid dispersions are being explored to address these issues.[17][18]

Quantitative Data Summary

Table 1: Comparative Pharmacokinetic Parameters of NBP in Different Species
ParameterRatDogHuman
Dose (Oral) 156 mg/kg23.4 mg/kg200 mg
Tmax (h) 0.75~1-2~1
Cmax VariesVaries~241-1008 µg/L (L-NBP tablet)
t1/2 (h) 9.73Varies~11.87-14.79 (L-NBP tablet)
Oral Bioavailability LowLowLow (extensive metabolism)
Reference [8][19][5][3][7]

Note: Direct comparison is challenging due to variations in NBP form (racemic dl-NBP vs. l-NBP), formulation, and dosing regimens across studies.

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol describes the induction of focal cerebral ischemia in rats, a common model for preclinical stroke research.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Isoflurane (B1672236) anesthetic

  • Silicone-coated 4-0 nylon suture

  • Surgical instruments (scissors, forceps, etc.)

  • Heating pad and rectal probe for temperature monitoring

  • Laser Doppler flowmeter (optional, but recommended)

Procedure:

  • Anesthetize the rat with isoflurane (3-4% for induction, 1.5-2% for maintenance).

  • Place the rat in a supine position on a heating pad to maintain body temperature at 37°C.

  • Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA and the CCA.

  • Make a small incision in the ECA stump.

  • Introduce the silicone-coated nylon suture through the incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance will be felt. The insertion depth is typically 18-20 mm from the carotid bifurcation.

  • (Optional) Use a laser Doppler flowmeter to confirm a significant drop in cerebral blood flow (>70%).

  • For transient MCAO, withdraw the suture after the desired occlusion time (e.g., 90 minutes). For permanent MCAO, leave the suture in place.

  • Close the incision and allow the rat to recover from anesthesia.

Quantification of NBP in Rat Plasma using HPLC-MS/MS

This protocol outlines a general procedure for measuring NBP concentrations in plasma samples.

Materials:

  • Rat plasma samples

  • Acetonitrile (B52724)

  • Formic acid

  • Internal standard (e.g., a structurally similar compound not present in the sample)

  • HPLC system coupled with a tandem mass spectrometer (MS/MS)

  • C18 analytical column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC-MS/MS Analysis:

    • HPLC Conditions:

      • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to separate NBP from other components.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5-10 µL.

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for NBP and the internal standard.

  • Quantification:

    • Construct a calibration curve using known concentrations of NBP.

    • Determine the concentration of NBP in the plasma samples by comparing the peak area ratio of NBP to the internal standard against the calibration curve.

Visualizations

Signaling_Pathways cluster_NBP NBP cluster_effects Neuroprotective Mechanisms cluster_outcome Therapeutic Outcome NBP this compound (NBP) Anti_Inflammation Anti-inflammation NBP->Anti_Inflammation Inhibits NF-κB Anti_Oxidation Anti-oxidation NBP->Anti_Oxidation Activates Nrf2 Anti_Apoptosis Anti-apoptosis NBP->Anti_Apoptosis Regulates Bcl-2 Mitochondrial_Protection Mitochondrial Protection NBP->Mitochondrial_Protection Reduces ROS Neuroprotection Neuroprotection in Ischemic Stroke Anti_Inflammation->Neuroprotection Anti_Oxidation->Neuroprotection Anti_Apoptosis->Neuroprotection Mitochondrial_Protection->Neuroprotection Experimental_Workflow start Start: Preclinical Study Design mcao MCAO Stroke Model Induction in Rats start->mcao nbp_admin NBP Administration (Oral or IV) mcao->nbp_admin pk_sampling Pharmacokinetic Blood Sampling nbp_admin->pk_sampling neuro_assess Neurological Function Assessment nbp_admin->neuro_assess hplc_ms Plasma NBP Quantification (HPLC-MS/MS) pk_sampling->hplc_ms histology Histological Analysis (Infarct Volume) neuro_assess->histology data_analysis Data Analysis and Interpretation hplc_ms->data_analysis histology->data_analysis end End: Preclinical Efficacy and PK Profile data_analysis->end Clinical_Translation_Challenges preclinical Preclinical Research - Animal Models (MCAO) - In Vitro Assays - Positive Efficacy Data challenges Challenges in Translation Poor Bioavailability (Low Solubility, First-Pass Effect) Animal Model Limitations (Homogeneity vs. Human Heterogeneity) Formulation Development (Stability, Scalability) Manufacturing and Scale-up (Synthesis, Purity) preclinical->challenges clinical Clinical Trials - Phase I (Safety, PK) - Phase II/III (Efficacy) - Variable Outcomes challenges->clinical

References

Technical Support Center: Enhancing the Antiplatelet Activity of 3-Butylphthalide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the antiplatelet activity of 3-Butylphthalide (NBP) derivatives. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research endeavors.

Frequently Asked Questions (FAQs)

Q1: My synthesized 3-Butylphthalide derivative shows low or inconsistent antiplatelet activity. What are the potential causes?

A1: Inconsistent antiplatelet activity can stem from several factors:

  • Compound Purity and Stability: Impurities from the synthesis process can interfere with the assay. Ensure the final compound is of high purity, confirmed by methods like HPLC or NMR. Some derivatives may be unstable under certain storage conditions (e.g., sensitive to light or temperature).

  • Solubility Issues: Poor solubility of the derivative in the assay buffer can lead to an underestimation of its activity. Ensure the compound is fully dissolved. It may be necessary to use a small amount of a solvent like DMSO and include a vehicle control in your experiments.

  • Experimental Variability: Platelet aggregation assays are sensitive to pre-analytical and analytical variables. See the troubleshooting guides below for more details.

Q2: I am observing high variability in my IC50 values for the same NBP derivative across different experiments. How can I improve reproducibility?

A2: High variability in IC50 values is a common challenge. To improve reproducibility, consider the following:

  • Standardize Platelet Preparation: Platelets are sensitive to handling. Standardize centrifugation speed and time for preparing platelet-rich plasma (PRP). Avoid excessive agitation and temperature fluctuations.[1]

  • Control Donor Variability: Platelet reactivity can vary significantly between donors. If possible, use pooled PRP from multiple healthy donors or consistently use platelets from the same donor for a set of comparative experiments. Ensure donors have not consumed medications (like aspirin) or foods that affect platelet function.[2]

  • Precise Reagent Handling: Use calibrated pipettes and ensure accurate serial dilutions of your compound. Prepare fresh dilutions for each experiment.

  • Consistent Assay Conditions: Maintain a constant temperature (37°C) and stirring speed in the aggregometer. The time of incubation with the compound before adding the agonist should also be standardized.[3]

Q3: Which platelet agonists are most relevant for screening 3-Butylphthalide derivatives?

A3: The choice of agonist depends on the specific signaling pathway you want to investigate. Commonly used agonists include:

  • Adenosine Diphosphate (ADP): Activates platelets through P2Y1 and P2Y12 receptors.

  • Arachidonic Acid (AA): Precursor for thromboxane (B8750289) A2 (TXA2) synthesis, a potent platelet agonist. NBP and its derivatives have been shown to inhibit AA-induced aggregation.[4][5]

  • Collagen: A key physiological agonist that initiates platelet adhesion and activation at sites of vascular injury.

  • Thrombin: A potent agonist that activates platelets through PAR1 and PAR4 receptors.

Troubleshooting Guides

Troubleshooting Inconsistent Platelet Aggregation Results
Problem Possible Cause(s) Suggested Solution(s)
No or low aggregation response in control samples Improperly prepared or stored agonist solutions.Prepare fresh agonist solutions and store them at the recommended temperature.
Low platelet count in PRP.Adjust centrifugation protocol to obtain an optimal platelet count (typically 200-300 x 10^9/L).
Patient/donor on antiplatelet medication.Screen donors for recent use of aspirin, NSAIDs, or other antiplatelet drugs.
Spontaneous platelet aggregation Traumatic venipuncture or improper sample handling leading to pre-activation of platelets.Use a clean venipuncture technique and handle blood samples gently.
Contamination of glassware or reagents.Ensure all cuvettes, stir bars, and pipette tips are clean.
"Noisy" or erratic aggregation curves Improper stirring.Ensure the stir bar is rotating smoothly and at the correct speed.
Lipemic (cloudy) plasma.Collect blood from fasting donors to minimize lipid interference with light transmission.[2]
Results vary between replicate wells Inaccurate pipetting.Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
"Edge effect" in 96-well plates.Avoid using the outer wells of the plate or fill them with buffer/media to maintain humidity.
Troubleshooting Synthesis of NBP Derivatives
Problem Possible Cause(s) Suggested Solution(s)
Low reaction yield Incomplete reaction.Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
Suboptimal reaction conditions (temperature, solvent, catalyst).Systematically vary reaction parameters to find the optimal conditions.
Degradation of starting materials or product.Ensure the purity of starting materials and use anhydrous solvents if necessary.
Difficulty in purification Co-eluting impurities.Optimize the mobile phase for column chromatography or try a different stationary phase.
Product instability on silica (B1680970) gel.Consider alternative purification methods like crystallization or preparative HPLC.

Data Presentation

In Vitro Antiplatelet Activity of 3-Butylphthalide (NBP) and its Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values for NBP and some of its derivatives against platelet aggregation induced by various agonists.

Table 1: Antiplatelet Activity against ADP-Induced Aggregation

CompoundIC50 (µM)Reference
l-NBP>100[4]
dl-NBP>100[4]
Compound 7a (NO-releasing derivative)25.3 ± 3.1[6]
Compound 7c (NO-releasing derivative)18.6 ± 2.5[6]
Aspirin35.2 ± 4.3[6]

Table 2: Antiplatelet Activity against Arachidonic Acid (AA)-Induced Aggregation

CompoundIC50 (µM)Reference
l-NBP45.3 ± 5.8[4]
dl-NBP68.7 ± 7.2[4]
Compound 3 (Isopentenylphenol derivative)More potent than NBP and Aspirin[7]
Aspirin15.6 ± 2.1[6]

Table 3: Antiplatelet Activity against Collagen-Induced Aggregation

CompoundIC50 (µM)Reference
l-NBP85.2 ± 9.3[4]
dl-NBP>100[4]

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol describes the evaluation of the antiplatelet activity of NBP derivatives using LTA.

1. Materials:

  • 3.2% Sodium citrate (B86180) anticoagulant tubes

  • Platelet agonists (ADP, Arachidonic Acid, Collagen)

  • NBP derivative stock solution (in DMSO or other suitable solvent)

  • Phosphate Buffered Saline (PBS)

  • Light Transmission Aggregometer

  • Aggregometer cuvettes and stir bars

  • Calibrated pipettes

2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Draw whole blood from healthy, medication-free volunteers into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

  • Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

  • Carefully collect the upper PRP layer.

  • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

3. Platelet Aggregation Assay:

  • Adjust the platelet count in the PRP to 250-300 x 10^9/L using PPP if necessary.

  • Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.

  • Pre-warm the PRP at 37°C for 5 minutes with stirring.

  • Add 5 µL of the NBP derivative solution (or vehicle control) to the PRP and incubate for 5 minutes.

  • Set the baseline (0% aggregation) with the PRP sample and 100% aggregation with the PPP sample.

  • Add 50 µL of the platelet agonist to initiate aggregation.

  • Record the aggregation for at least 5 minutes.

  • Calculate the percentage of inhibition of aggregation compared to the vehicle control.

  • Determine the IC50 value by testing a range of compound concentrations.

Mandatory Visualizations

Signaling Pathways

Platelet_Activation_Signaling cluster_Agonists Agonists cluster_Receptors Receptors cluster_Signaling Intracellular Signaling cluster_NBP NBP Derivative Action cluster_Response Platelet Response Agonist_ADP ADP Receptor_P2Y12 P2Y12 Receptor Agonist_ADP->Receptor_P2Y12 Agonist_AA Arachidonic Acid (AA) COX1 COX-1 Agonist_AA->COX1 Agonist_Collagen Collagen Receptor_GPVI GPVI Receptor Agonist_Collagen->Receptor_GPVI PLC Phospholipase C (PLC) Receptor_P2Y12->PLC Receptor_GPVI->PLC Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization PKC Protein Kinase C (PKC) PLC->PKC TXA2 Thromboxane A2 (TXA2) COX1->TXA2 Integrin_Activation Integrin αIIbβ3 Activation TXA2->Integrin_Activation Ca_Mobilization->Integrin_Activation PKC->Integrin_Activation NBP_Derivative 3-Butylphthalide Derivatives NBP_Derivative->PLC Potential Inhibition NBP_Derivative->COX1 Inhibition Aggregation Platelet Aggregation Integrin_Activation->Aggregation Experimental_Workflow cluster_Assay_Steps Assay Steps Start Start: Obtain NBP Derivative Blood_Collection Blood Collection (3.2% Sodium Citrate) Start->Blood_Collection PRP_Preparation PRP/PPP Preparation (Centrifugation) Blood_Collection->PRP_Preparation Aggregation_Assay Light Transmission Aggregometry (LTA) PRP_Preparation->Aggregation_Assay PRP_Incubation Pre-incubate PRP with NBP Derivative/Vehicle Data_Analysis Data Analysis (% Inhibition, IC50) Aggregation_Assay->Data_Analysis Results Results Data_Analysis->Results Agonist_Addition Add Agonist (ADP, AA, Collagen) PRP_Incubation->Agonist_Addition Record_Aggregation Record Aggregation (Light Transmission) Agonist_Addition->Record_Aggregation Troubleshooting_Logic Start Inconsistent Antiplatelet Activity Results Check_Compound Check Compound Purity & Stability Start->Check_Compound Check_Solubility Check Compound Solubility Start->Check_Solubility Check_Assay_Protocol Review Assay Protocol & Execution Start->Check_Assay_Protocol Check_Reagents Verify Reagent Quality & Handling Check_Compound->Check_Reagents If pure & stable Check_Solubility->Check_Assay_Protocol If soluble Check_Assay_Protocol->Check_Reagents Check_Instrumentation Check Instrument Calibration & Function Check_Reagents->Check_Instrumentation Resolved Problem Resolved Check_Instrumentation->Resolved

References

Technical Support Center: (3S)-Butylphthalide (NBP) Efficacy in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of (3S)-Butylphthalide (NBP) in pre-clinical studies of chronic neurodegenerative conditions.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during NBP experiments, from preparation to in vivo application, to help improve experimental outcomes.

Q1: My NBP shows poor solubility in aqueous media for cell culture experiments. How can I improve its delivery to cells?

A1: this compound is a lipophilic compound with low water solubility. Direct addition to aqueous culture media will result in poor dispersion and low bioavailability.

  • Troubleshooting Steps:

    • Primary Solvent: Dissolve NBP in a small amount of a biocompatible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a concentrated stock solution.

    • Final Concentration: Ensure the final concentration of the organic solvent in your cell culture medium is non-toxic to your cells. Typically, DMSO concentrations should be kept below 0.1%-0.5% to avoid cytotoxicity.

    • Vehicle Control: Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of the solvent (e.g., DMSO) used in the NBP-treated groups to account for any effects of the solvent itself.

    • Alternative Formulations: For more advanced applications or to avoid solvents, consider encapsulating NBP in nanodelivery systems like liposomes or polymeric nanoparticles, which can improve solubility and cellular uptake.[1][2][3]

Q2: I am not observing the expected neuroprotective effects of NBP in my in vitro model of neurotoxicity. What are potential reasons?

A2: A lack of efficacy can stem from several factors related to the experimental setup, NBP concentration, or the specific model used.

  • Troubleshooting Checklist:

    • Concentration Range: Are you using an appropriate concentration range? NBP's effects are dose-dependent. Studies have used concentrations ranging from 1 µM to 50 µM in cell culture models. It is critical to perform a dose-response curve to determine the optimal concentration for your specific cell type and neurotoxic insult.

    • Timing of Administration: When is NBP being administered? For protective effects, NBP is often added before or concurrently with the neurotoxic agent (e.g., Aβ oligomers, MPP+, 6-OHDA).[4][5] Post-insult administration may require higher concentrations or different time points.

    • Cell Model Validity: Is your cell model appropriate? The protective effects of NBP are linked to specific signaling pathways (e.g., Nrf2, PI3K/Akt).[6][7][8] Ensure your cell model expresses the necessary targets and that the neurotoxin induces a pathology that NBP is known to counteract, such as oxidative stress, neuroinflammation, or mitochondrial dysfunction.[9][10][11][12]

    • NBP Stability: How fresh is your NBP stock solution? Prepare fresh dilutions from a frozen stock for each experiment to ensure potency.

Q3: The oral bioavailability of NBP in my animal model is low and variable. How can I enhance brain delivery and achieve more consistent results?

A3: Low oral bioavailability is a known challenge. Strategies to overcome this focus on alternative delivery routes and advanced formulations.

  • Strategies for Improved Bioavailability:

    • Intranasal Delivery: This non-invasive route can bypass the blood-brain barrier (BBB) and first-pass metabolism, delivering NBP more directly to the central nervous system.[13]

    • Intraperitoneal (i.p.) Injection: While more invasive, i.p. injection provides more direct and consistent systemic exposure compared to oral gavage.[14][15]

    • Novel Formulations: Encapsulating NBP in brain-targeting drug delivery systems can significantly enhance its efficacy. Consider:

      • Liposomes: Especially those functionalized with ligands (e.g., RVG29 peptide) that target receptors on the BBB for enhanced transport.

      • Nanoparticles (e.g., PLGA): These can protect NBP from degradation, improve its pharmacokinetic profile, and facilitate BBB penetration.[2]

      • Prodrugs: Designing NBP prodrugs can improve its solubility and transport properties.

Q4: I am planning a combination therapy study with NBP. What classes of compounds might have synergistic effects?

A4: Since NBP is a multi-target agent, combining it with drugs that have complementary mechanisms can yield synergistic benefits.[16]

  • Potential Combination Strategies:

    • Anti-inflammatory Agents: Combining NBP with other anti-inflammatory drugs could more potently suppress the chronic neuroinflammation characteristic of neurodegenerative diseases. NBP is known to inhibit NF-κB and NLRP3 inflammasome activation.[5][7]

    • Antioxidants: While NBP has inherent antioxidant properties via the Nrf2 pathway, combining it with other antioxidants could provide broader protection against oxidative stress.[6][17]

    • Mitochondrial Function Enhancers: NBP protects mitochondria; combining it with agents that further boost mitochondrial biogenesis or function could be beneficial.[5][9]

    • Standard-of-Care Drugs: In models of Parkinson's disease, combining NBP with dopamine (B1211576) precursors (like L-DOPA) could potentially offer both symptomatic relief and disease-modifying effects.

Section 2: Data Presentation

The following tables summarize quantitative data from studies evaluating NBP efficacy, providing a reference for dose selection and expected outcomes.

Table 1: Efficacy of NBP in In Vivo Models of Neurodegeneration

Animal ModelNeurodegenerative ConditionNBP Dose & RouteKey Quantitative OutcomesReference
APP/PS1 Transgenic MiceAlzheimer's Disease15 mg/kg/day (oral gavage) for 18 weeks~50% increase in ADAM10 levels; ~33% increase in PKCα expression; Significant reduction in total cerebral Aβ deposition.[18]
MPTP-induced MiceParkinson's Disease90 mg/kg (i.p.)Significantly improved motor function and attenuated the loss of dopaminergic neurons in the substantia nigra.[19]
MCAO RatsIschemic Stroke / Vascular Dementia9 mg/kg (i.p.)Profoundly decreased neurological scores and reduced cerebral infarct areas.[17]
t-MCAO/R MiceIschemic Stroke30 mg/kg (i.p.)Significantly reduced infarct volume and cerebral water content.[14][15]
αSMA-GFP Mice (Stroke)Ischemic Stroke80 mg/kg (intranasal) for 14 days~72% increase in collateral diameter in the ipsilateral cortex compared to sham.[13][20]

Section 3: Key Experimental Protocols

This section provides detailed methodologies for common experiments used to assess the efficacy of NBP.

Protocol 1: Assessing Neuroprotection in an In Vitro Model of Aβ-induced Toxicity
  • Cell Culture: Culture SH-SY5Y neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Plating: Seed cells in 96-well plates (for viability assays) or 6-well plates (for Western blotting) at an appropriate density and allow them to adhere for 24 hours.

  • NBP Pre-treatment: Prepare a 100 mM stock solution of NBP in DMSO. Dilute this stock in culture medium to final concentrations (e.g., 1, 5, 10, 20 µM). The final DMSO concentration should not exceed 0.1%. Add the NBP dilutions to the cells and incubate for 2 hours. Include a vehicle control group (0.1% DMSO).

  • Neurotoxin Challenge: Add Aβ₁₋₄₂ oligomers (e.g., at a final concentration of 5 µM) to the wells (except for the control group) and incubate for an additional 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.

    • Incubate for 4 hours at 37°C until formazan (B1609692) crystals form.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.

    • Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

  • Assessment of Apoptosis (Western Blot for Cleaved Caspase-3):

    • Lyse cells from the 6-well plates in RIPA buffer with protease inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against cleaved caspase-3 overnight at 4°C. Use an antibody against β-actin as a loading control.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using an ECL detection system. Quantify band intensity using software like ImageJ.

Protocol 2: Evaluating NBP Efficacy in a Mouse Model of Parkinson's Disease (MPTP Model)
  • Animal Model Induction: Use male C57BL/6 mice (8-10 weeks old). Administer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) at a dose of 30 mg/kg (i.p.) once daily for 5 consecutive days to induce dopaminergic neurodegeneration.

  • NBP Administration:

    • Dissolve NBP in corn oil or another suitable vehicle.

    • Administer NBP (e.g., 90 mg/kg, i.p.) or vehicle daily, starting on the first day of MPTP injection and continuing for the duration of the experiment (e.g., 7-14 days).[19]

  • Behavioral Assessment (Rotarod Test):

    • Acclimatize mice to the rotarod apparatus for 3 days prior to MPTP induction.

    • On the test day (e.g., 7 days after the last MPTP injection), place each mouse on the rotating rod, which accelerates from 4 to 40 rpm over 5 minutes.

    • Record the latency to fall for each mouse. Perform three trials per mouse and average the results.

  • Tissue Collection and Preparation:

    • At the end of the experiment, anesthetize the mice and perfuse them transcardially with saline followed by 4% paraformaldehyde (PFA).

    • Harvest the brains and post-fix them in 4% PFA overnight, then transfer to a 30% sucrose (B13894) solution for cryoprotection.

    • Section the brains (e.g., at 30 µm thickness) using a cryostat, focusing on the substantia nigra (SN) and striatum.

  • Immunohistochemistry for Tyrosine Hydroxylase (TH):

    • Mount the brain sections on slides.

    • Perform antigen retrieval if necessary.

    • Block non-specific binding and incubate with a primary antibody against TH (a marker for dopaminergic neurons) overnight at 4°C.

    • Wash and incubate with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex.

    • Develop the signal with a DAB substrate.

    • Counterstain with cresyl violet.

    • Count the number of TH-positive neurons in the substantia nigra using stereological methods to assess neuronal survival.

Section 4: Signaling Pathways & Visualizations

NBP exerts its neuroprotective effects through multiple signaling pathways. The following diagrams illustrate key mechanisms.

NBP's Anti-Apoptotic and Pro-Survival Signaling

// Nodes NBP [label=" this compound (NBP)", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pAkt [label="p-Akt (Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2 (Anti-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bax [label="Bax (Pro-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Neuronal Apoptosis", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges NBP -> PI3K [label="Activates"]; PI3K -> Akt [label="Activates"]; Akt -> pAkt [style=dashed]; pAkt -> Bcl2 [label="Upregulates"]; pAkt -> Bax [label="Inhibits", arrowhead=tee]; Bcl2 -> Apoptosis [arrowhead=tee, label="Inhibits"]; Bax -> Caspase3 [label="Activates"]; Caspase3 -> Apoptosis [label="Induces"]; }

Caption: NBP activates the PI3K/Akt pathway to promote cell survival.

NBP's Antioxidant Response Mechanism

// Nodes NBP [label=" this compound (NBP)", fillcolor="#FBBC05", fontcolor="#202124"]; Keap1 [label="Keap1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Keap1_Nrf2 [label="Keap1-Nrf2 Complex\n(Cytoplasm)", shape=record, fillcolor="#F1F3F4", fontcolor="#202124"]; Nrf2_n [label="Nrf2 (Nucleus)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ARE [label="Antioxidant Response\nElement (ARE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antioxidant [label="Antioxidant Genes\n(e.g., HO-1, SOD)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Stress [label="Oxidative Stress", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges NBP -> Keap1_Nrf2 [label="Induces Dissociation"]; Keap1_Nrf2 -> Nrf2 [label="Releases"]; Nrf2 -> Nrf2_n [label="Translocates"]; Nrf2_n -> ARE [label="Binds to"]; ARE -> Antioxidant [label="Promotes Transcription"]; Antioxidant -> Stress [arrowhead=tee, label="Reduces"]; }

Caption: NBP promotes the Nrf2 pathway to combat oxidative stress.

NBP's Anti-Neuroinflammatory Action

// Nodes NBP [label=" this compound (NBP)", fillcolor="#FBBC05", fontcolor="#202124"]; Stimuli [label="Inflammatory Stimuli\n(e.g., LPS, Aβ)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IKK [label="IKK Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IkB [label="IκBα", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB_IkB [label="NF-κB-IκBα Complex\n(Inactive)", shape=record, fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_n [label="NF-κB (Nucleus)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory Genes\n(TNF-α, IL-1β, iNOS)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Stimuli -> IKK; NBP -> IKK [arrowhead=tee, label="Inhibits"]; IKK -> IkB [label="Phosphorylates"]; IkB -> NFkB_IkB [style=dashed]; NFkB_IkB -> NFkB [label="Releases"]; NFkB -> NFkB_n [label="Translocates"]; NFkB_n -> Cytokines [label="Induces Transcription"]; }

Caption: NBP inhibits the NF-κB pathway to reduce neuroinflammation.

Experimental Workflow: Evaluating a Novel NBP Formulation

// Nodes start [label="Start: Develop Novel\nNBP Formulation\n(e.g., NBP-Liposomes)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; char [label="Step 1: Physicochemical\nCharacterization\n(Size, Zeta Potential, Encapsulation Efficiency)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; model [label="Step 2: Induce Neurodegeneration\nin Animal Model\n(e.g., APP/PS1 mice)", fillcolor="#FBBC05", fontcolor="#202124"]; admin [label="Step 3: Administer Treatment Groups\n(Vehicle, Free NBP, NBP-Liposomes)\nChronic Dosing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; behavior [label="Step 4: Behavioral Testing\n(e.g., Morris Water Maze)\nAssess Cognitive Function", fillcolor="#34A853", fontcolor="#FFFFFF"]; pk [label="Step 5: Pharmacokinetic Analysis\n(Blood & Brain Samples)\nMeasure NBP Concentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; histo [label="Step 6: Post-mortem Analysis\n(Brain Tissue)\nImmunohistochemistry (Aβ, p-tau)\nBiochemical Assays", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Compare Efficacy\n& Bioavailability", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> char; char -> model; model -> admin; admin -> behavior; behavior -> pk; pk -> histo; histo -> end; }

Caption: Workflow for preclinical evaluation of a new NBP formulation.

References

Technical Support Center: Mitigating Off-Target Effects of (3S)-Butylphthalide in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3S)-Butylphthalide (NBP). Our goal is to help you identify, understand, and mitigate potential off-target effects in your cellular models, ensuring the accuracy and reliability of your experimental results.

Frequently Asked questions (FAQs)

Q1: We are observing a cellular phenotype that doesn't align with the known neuroprotective functions of this compound. Could this be an off-target effect?

A1: It is plausible that the observed phenotype is due to an off-target effect. While this compound is known for its neuroprotective properties, like many small molecules, it may interact with other proteins. To investigate this, we recommend a multi-pronged approach:

  • Target Engagement Validation: First, confirm that this compound is engaging its intended targets in your cellular model at the concentrations used. A Cellular Thermal Shift Assay (CETSA) is a suitable method for this.

  • Dose-Response Analysis: Perform a dose-response curve for the unexpected phenotype. If the EC50 for the phenotype is significantly different from the EC50 of its known on-target effects, it may suggest an off-target interaction.

  • Orthogonal Approaches: Use a structurally different compound with a similar on-target mechanism to see if it recapitulates the phenotype. If it does not, this strengthens the hypothesis of a this compound-specific off-target effect.

  • Proteome-Wide Profiling: Employ an unbiased proteomic approach, such as activity-based protein profiling (ABPP) or mass spectrometry-based proteomics, to identify other potential targets of this compound in your cell lysate.

Q2: What are the potential classes of off-target proteins for this compound?

A2: Based on its chemical structure and known mechanisms, potential off-targets could include:

  • Other Enzymes in Related Pathways: Given its influence on signaling cascades like PI3K/Akt and NF-κB, it might interact with other kinases or enzymes within these or interconnected pathways.

  • Proteins with Similar Binding Pockets: Computational docking studies have suggested potential interactions with a range of proteins. While these are predictions, they can guide initial investigations.

  • Ion Channels and Receptors: this compound has been reported to influence ion channels, which could represent another class of potential off-target interactions.

Q3: How can we quantitatively assess the selectivity of this compound in our cellular model?

A3: Quantitative assessment of selectivity involves comparing the potency of this compound on its intended target versus potential off-targets. This can be achieved by:

  • Determining IC50/EC50 Values: Measure the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) for both on-target and potential off-target effects. A significant difference in these values (typically >10-fold) suggests selectivity.

  • Kinase Profiling: If off-target kinase activity is suspected, perform a kinase panel screen to assess the inhibitory activity of this compound against a broad range of kinases.

  • Cellular Thermal Shift Assay (CETSA): This method can quantify target engagement in intact cells and can be adapted to assess engagement with potential off-targets.

Q4: We are observing cytotoxicity at concentrations where we expect to see neuroprotective effects. What could be the cause?

A4: This could be due to either on-target or off-target toxicity:

  • On-target Toxicity: In some cell types or under certain conditions, the intended biological effect could lead to cytotoxicity. For example, modulation of pathways involved in cell survival, like PI3K/Akt, can have context-dependent outcomes.

  • Off-target Toxicity: this compound may be interacting with a protein essential for cell survival in your specific cellular model.

  • Metabolite Toxicity: The metabolic byproducts of this compound could be cytotoxic.

To troubleshoot this, consider performing a cell viability assay (e.g., MTT or MTS assay) over a wide range of concentrations and time points. Comparing these results with data on on-target engagement can provide insights into the nature of the observed toxicity.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Inconsistent results between experiments. 1. Cell passage number and health. 2. Variability in compound preparation. 3. Assay conditions not optimized.1. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. 2. Prepare fresh stock solutions of this compound and use a consistent solvent. 3. Optimize cell seeding density, incubation times, and reagent concentrations.
High background signal in reporter assays. 1. Direct effect of this compound on the reporter protein. 2. Compound autofluorescence or quenching.1. Use a control vector lacking the specific response element to check for non-specific effects. 2. Test the compound in a cell-free assay with the reporter enzyme and substrate. Consider using a different reporter system (e.g., luciferase vs. fluorescent protein).
Observed phenotype does not match genetic knockdown of the target. 1. The phenotype is due to an off-target effect. 2. Incomplete knockdown of the target protein. 3. The compound affects protein function, not just expression.1. Perform orthogonal validation with other inhibitors. 2. Confirm knockdown efficiency by Western blot or qPCR. 3. Consider that the compound may have allosteric effects not mimicked by knockdown.

Data Presentation

Table 1: Illustrative Selectivity Profile of this compound

Disclaimer: The following data are hypothetical and for illustrative purposes to guide experimental design. Actual values must be determined empirically.

Target Target Class Assay Type IC50 / EC50 (µM) Reference Pathway
PI3Kα On-TargetKinase Assay5.2PI3K/Akt Signaling
NF-κB (p65) On-TargetReporter Assay8.7NF-κB Signaling
**Predicted Off-Target Kin

Validation & Comparative

A Comparative Analysis of (3S)-Butylphthalide and Other Neuroprotective Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective agent (3S)-Butylphthalide (NBP) against three other notable neuroprotective agents: Edaravone (B1671096), Riluzole (B1680632), and Nimodipine (B1678889). This analysis is supported by experimental data to delineate their respective mechanisms of action and therapeutic potential.

This compound (NBP), a compound originally isolated from the seeds of Apium graveolens (celery), has demonstrated significant neuroprotective effects in various preclinical and clinical studies. Its therapeutic potential is attributed to a multi-targeted approach, addressing several pathological pathways involved in neurodegenerative diseases and ischemic stroke. This guide offers a comparative overview of NBP's performance against Edaravone, a potent antioxidant; Riluzole, a glutamate (B1630785) modulator; and Nimodipine, a calcium channel blocker.

Comparative Efficacy in Ischemic Stroke Models

The following table summarizes the quantitative data on the neuroprotective effects of this compound, Edaravone, Riluzole, and Nimodipine in animal models of ischemic stroke. The data is compiled from various studies to provide a comparative perspective on their efficacy in reducing neurological deficits, infarct volume, and improving cerebral blood flow.

Neuroprotective AgentDosage and AdministrationAnimal ModelNeurological Score ImprovementReduction in Infarct VolumeImprovement in Cerebral Blood FlowKey Mechanistic Finding
This compound (NBP) 80 mg/kg, intranasallyMouse MCAOSignificant improvement in cylinder and corner tests[1]Profoundly reduced cerebral infarct areasSignificantly enhancedPromotes collateriogenesis and functional recovery[1]. Synergistically suppresses inflammation and oxidative stress[2].
Edaravone Dexborneol 4 mL/kg, intraperitoneallyRat MCAOSignificantly decreased neurological score[3]Significantly reduced the cerebral infarct area[3]Significantly improved CBF[3]Synergistically inhibits inflammation (NF-κB/iNOS) and oxidative stress (Keap1/Nrf2)[3].
Riluzole 4 and 8 mg/kg, 30 min post-occlusionRat MCAONo improvement in neurological and memory impairments[4]4 mg/kg: 94 +/- 12 mm³ vs 139 +/- 8 mm³ (control); 8 mg/kg: 73 +/- 15 mm³ vs 139 +/- 8 mm³ (control)[4]Not specified in this studyDepresses glutamatergic neurotransmission[4].
Nimodipine 2 µg/kg/min i.v. (pretreatment)Rat Focal Cortical IschemiaNot specified in this studyReduced ischemic core volume by ~50%[5]Improved blood flow to the middle cerebral artery territory[5]Blocks L-type voltage-dependent calcium channels[6].

MCAO: Middle Cerebral Artery Occlusion; CBF: Cerebral Blood Flow.

Mechanisms of Neuroprotection: A Comparative Overview

The neuroprotective actions of these agents are mediated through distinct and, in some cases, overlapping signaling pathways. Understanding these mechanisms is crucial for identifying the most appropriate therapeutic strategy for specific neurological conditions.

This compound (NBP)

NBP exhibits a broad spectrum of neuroprotective activities by targeting multiple pathological cascades. Its primary mechanisms include:

  • Anti-inflammatory effects: NBP suppresses neuroinflammation by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines through pathways like NF-κB/iNOS.[3][7]

  • Antioxidant properties: It mitigates oxidative stress by activating the Keap1/Nrf2 pathway, which upregulates the expression of antioxidant enzymes.[2]

  • Mitochondrial protection: NBP preserves mitochondrial function and reduces apoptosis.[8]

  • Promotion of angiogenesis and neurogenesis: It enhances the formation of new blood vessels and promotes the generation of new neurons, contributing to long-term recovery.[1]

Edaravone

Edaravone is a potent free radical scavenger that primarily exerts its neuroprotective effects by:

  • Reducing oxidative stress: It effectively scavenges various reactive oxygen species (ROS), thereby inhibiting lipid peroxidation and protecting cell membranes from oxidative damage.[9][10][11]

  • Anti-inflammatory action: Edaravone can suppress inflammatory responses in the brain.[3]

Riluzole

Riluzole's neuroprotective effects are mainly attributed to its modulation of glutamatergic neurotransmission:

  • Inhibition of glutamate release: It blocks voltage-gated sodium channels, which in turn reduces the presynaptic release of glutamate.[4][12]

  • NMDA receptor blockade: Riluzole acts as a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors, preventing excitotoxicity.

  • Inhibition of Protein Kinase C (PKC): Some studies suggest that riluzole can directly inhibit PKC, which may contribute to its antioxidative neuroprotective effects.[13]

Nimodipine

Nimodipine is a dihydropyridine (B1217469) calcium channel blocker with a primary mechanism centered on:

  • Calcium channel blockade: It selectively blocks L-type voltage-gated calcium channels, leading to vasodilation of cerebral arteries and preventing calcium overload in neurons, which is a key event in excitotoxicity.[5][6]

  • Increased cerebral blood flow: By dilating cerebral blood vessels, nimodipine improves blood flow to ischemic brain regions.[14][15]

  • Direct neuroprotection: Some evidence suggests that nimodipine may have neuroprotective effects independent of its vascular actions, potentially through the activation of survival signaling pathways like ERK/CREB.[16]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the neuroprotective mechanisms of each agent.

NBP_Signaling_Pathway cluster_effects Pathological Processes NBP This compound (NBP) NFkB_iNOS NF-κB / iNOS Pathway NBP->NFkB_iNOS Inhibits Keap1_Nrf2 Keap1 / Nrf2 Pathway NBP->Keap1_Nrf2 Activates Mitochondria Mitochondrial Dysfunction NBP->Mitochondria Protects Angiogenesis Angiogenesis & Neurogenesis NBP->Angiogenesis Promotes Inflammation Neuroinflammation (Microglia/Astrocyte Activation) Apoptosis Apoptosis Inflammation->Apoptosis Neuroprotection Neuroprotection & Functional Recovery Oxidative_Stress Oxidative Stress (ROS Production) Oxidative_Stress->Apoptosis NFkB_iNOS->Inflammation Keap1_Nrf2->Oxidative_Stress Reduces Mitochondria->Apoptosis Angiogenesis->Neuroprotection Edaravone_Signaling_Pathway Edaravone Edaravone ROS Reactive Oxygen Species (ROS) Edaravone->ROS Scavenges Neuroprotection Neuroprotection Edaravone->Neuroprotection Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Cell_Membrane_Damage Cell Membrane Damage Lipid_Peroxidation->Cell_Membrane_Damage Riluzole_Signaling_Pathway Riluzole Riluzole VGSC Voltage-Gated Sodium Channels Riluzole->VGSC Inhibits NMDA_Receptor NMDA Receptors Riluzole->NMDA_Receptor Blocks (non-competitive) Neuroprotection Neuroprotection Riluzole->Neuroprotection Glutamate_Release Glutamate Release VGSC->Glutamate_Release Reduces Glutamate_Release->NMDA_Receptor Activates Excitotoxicity Excitotoxicity NMDA_Receptor->Excitotoxicity Nimodipine_Signaling_Pathway Nimodipine Nimodipine L_type_Ca_Channel L-type Voltage-Gated Ca²⁺ Channels Nimodipine->L_type_Ca_Channel Blocks Neuroprotection Neuroprotection Nimodipine->Neuroprotection Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Reduces Vasodilation Cerebral Vasodilation L_type_Ca_Channel->Vasodilation Induces Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity CBF ↑ Cerebral Blood Flow Vasodilation->CBF CBF->Neuroprotection

References

(3S)-Butylphthalide Derivatives: A Comparative Guide to Their Therapeutic Potential in Stroke

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic stroke, a leading cause of mortality and long-term disability worldwide, necessitates the exploration of novel therapeutic strategies beyond the current standard of care, which is primarily focused on reperfusion therapies like recombinant tissue plasminogen activator (rtPA).[1][2] Neuroprotective agents, which aim to salvage threatened brain tissue in the ischemic penumbra, represent a promising adjunctive approach. Among these, (3S)-Butylphthalide (L-NBP) and its racemic form, DL-3-n-butylphthalide (NBP), have emerged as significant candidates.[3] Initially isolated from the seeds of Apium graveolens (celery), NBP has been approved for the treatment of ischemic stroke in China and has undergone extensive preclinical and clinical investigation.[3][4][5]

This guide provides an objective comparison of the performance of this compound derivatives with other alternatives, supported by experimental data. It is designed to offer researchers, scientists, and drug development professionals a comprehensive overview of the therapeutic potential of these compounds in stroke.

Clinical Efficacy of DL-3-n-butylphthalide (NBP)

A substantial body of clinical evidence supports the efficacy and safety of NBP in the treatment of acute ischemic stroke. The Butylphthalide (B1668128) for Acute Ischemic Stroke Patients Receiving Intravenous Thrombolysis or Endovascular Treatment (BAST) trial, a large-scale, randomized, double-blind, placebo-controlled study, demonstrated that NBP, when administered with reperfusion therapy, leads to significantly better functional outcomes.[2][6][7][8][9]

Table 1: Key Outcomes of the BAST Clinical Trial [2][7][8][9]

OutcomeNBP Group (n=607)Placebo Group (n=609)Odds Ratio (95% CI)p-value
Favorable Functional Outcome (mRS 0-2) at 90 days56.7%44.0%1.70 (1.35-2.14)<0.001
Serious Adverse Events within 90 days10.1%12.0%->0.05

A network meta-analysis of 42 randomized controlled trials involving 12,210 participants compared the efficacy of various neuroprotective agents. NBP was ranked highest for improving long-term functional outcomes as measured by the modified Rankin Scale (mRS) and the National Institutes of Health Stroke Scale (NIHSS) at 90 days.[1][8][10]

Table 2: Comparative Efficacy of Neuroprotective Agents (Network Meta-analysis) [1][8][10]

Outcome (at 90 days)Best Performing Agent
mRS ScoreNBP
NIHSS ScoreNBP

Preclinical Evidence: Neuroprotective Effects of NBP

Numerous preclinical studies using animal models of ischemic stroke, primarily the middle cerebral artery occlusion (MCAO) model, have elucidated the multifaceted neuroprotective mechanisms of NBP.

Reduction of Infarct Volume and Neurological Deficits

NBP treatment has been consistently shown to reduce the volume of cerebral infarction and improve neurological function in animal models of stroke.

Table 3: Summary of Preclinical Efficacy of NBP in MCAO Models

Animal ModelNBP DosageTiming of AdministrationInfarct Volume ReductionNeurological Score ImprovementReference
Mice14 mg/kg/day (i.v.)Immediately after reperfusion for 7 daysSignificant reduction at 3 daysSignificant improvement at 1 and 3 days[11]
Rats70 mg/kg (i.p.)After cerebral ischemia-reperfusionSignificant decreaseSignificant improvement[4]
Rats60 mg/kg/day (oral gavage)Immediately after reperfusion for 3 daysSignificant reduction-[12]
Mechanisms of Action

NBP exerts its neuroprotective effects through multiple signaling pathways, primarily by targeting oxidative stress, inflammation, and apoptosis, while promoting angiogenesis.

1. Antioxidative Effects via the Nrf2/HO-1 Pathway:

NBP has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[2][13] This pathway is a key regulator of the cellular antioxidant response.[13][14]

  • Ischemic Stroke: Leads to a surge in Reactive Oxygen Species (ROS), causing oxidative stress and neuronal damage.

  • NBP Action: NBP promotes the translocation of Nrf2 to the nucleus.

  • Downstream Effects: Nuclear Nrf2 binds to the antioxidant response element (ARE), leading to the upregulation of antioxidant enzymes like HO-1. This, in turn, reduces oxidative stress, lipid peroxidation, and neuronal apoptosis.[2][13]

Nrf2_HO1_Pathway cluster_stroke Ischemic Stroke cluster_nbp NBP Action cluster_cellular Cellular Response Oxidative_Stress Oxidative Stress (Increased ROS) Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative_Stress->Nrf2_Keap1 induces dissociation NBP This compound (NBP) NBP->Nrf2_Keap1 promotes dissociation Nrf2_translocation Nrf2 Translocation to Nucleus Nrf2_Keap1->Nrf2_translocation ARE_Binding ARE Binding Nrf2_translocation->ARE_Binding Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (e.g., HO-1) ARE_Binding->Antioxidant_Enzymes Neuroprotection Neuroprotection (Reduced Apoptosis, Reduced Oxidative Damage) Antioxidant_Enzymes->Neuroprotection

Nrf2/HO-1 Signaling Pathway Activation by NBP

2. Pro-angiogenic Effects via the Sonic Hedgehog (Shh) Pathway:

NBP promotes angiogenesis (the formation of new blood vessels) in the ischemic penumbra, which is crucial for restoring blood flow and promoting long-term recovery. This effect is mediated, at least in part, by the Sonic Hedgehog (Shh) signaling pathway.[1][7][10]

  • NBP Action: NBP treatment upregulates the expression of Shh in astrocytes.

  • Downstream Effects: Shh, in turn, increases the expression of angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and Angiopoietin-1 (Ang-1). This leads to an increased number of microvessels and improved cerebral blood flow in the peri-infarct area.[1][7][10]

Shh_Angiogenesis_Pathway cluster_nbp NBP Action cluster_cellular Cellular Response in Astrocytes cluster_downstream Downstream Effects NBP This compound (NBP) Shh_Upregulation Upregulation of Sonic Hedgehog (Shh) NBP->Shh_Upregulation induces VEGF_Ang1 Increased Expression of VEGF and Ang-1 Shh_Upregulation->VEGF_Ang1 Angiogenesis Angiogenesis (New Blood Vessel Formation) VEGF_Ang1->Angiogenesis Improved_CBF Improved Cerebral Blood Flow Angiogenesis->Improved_CBF

Pro-angiogenic Signaling Pathway of NBP

Experimental Protocols

A standardized and reproducible experimental model is crucial for validating the therapeutic potential of neuroprotective agents. The middle cerebral artery occlusion (MCAO) model in rodents is the most widely used model for focal cerebral ischemia.[15][16]

Middle Cerebral Artery Occlusion (MCAO) Model

This surgical procedure involves the occlusion of the middle cerebral artery to induce a stroke.

  • Animal Preparation: Male Sprague-Dawley rats or C57BL/6 mice are typically used. The animals are anesthetized, and their body temperature is maintained at 37°C.[16]

  • Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and isolated. A monofilament suture is inserted into the ECA and advanced into the ICA to occlude the origin of the MCA.[15][16]

  • Reperfusion: For a transient MCAO model, the suture is withdrawn after a specific period (e.g., 90 minutes) to allow for reperfusion. For a permanent MCAO model, the suture is left in place.[16]

  • Drug Administration: NBP or the vehicle is administered at predetermined doses and time points (e.g., intraperitoneally or intravenously) relative to the ischemic insult.[4][11]

MCAO_Workflow Anesthesia Anesthesia and Temperature Control Surgical_Exposure Surgical Exposure of Carotid Arteries Anesthesia->Surgical_Exposure MCAO Middle Cerebral Artery Occlusion (MCAO) with Monofilament Surgical_Exposure->MCAO Reperfusion Reperfusion (Suture Withdrawal) MCAO->Reperfusion Drug_Administration NBP or Vehicle Administration Reperfusion->Drug_Administration Outcome_Assessment Assessment of Outcomes Drug_Administration->Outcome_Assessment

Experimental Workflow for the MCAO Model
Assessment of Infarct Volume

The extent of brain injury is quantified by measuring the infarct volume.

  • Brain Sectioning: At a specific time point after MCAO (e.g., 24 or 72 hours), the animals are euthanized, and their brains are removed and sliced into coronal sections.[17][18][19]

  • TTC Staining: The brain slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC).[11][17][18][19]

  • Principle: TTC is a colorless salt that is reduced by mitochondrial dehydrogenases in viable tissue to a red formazan (B1609692) product. Infarcted tissue, lacking these active enzymes, remains unstained (white).[17]

  • Quantification: The unstained (infarcted) and stained (viable) areas are measured using imaging software, and the infarct volume is calculated as a percentage of the total brain volume or the contralateral hemisphere.[11]

Comparison with Alternatives

While rtPA remains the only FDA-approved thrombolytic for acute ischemic stroke, its use is limited by a narrow therapeutic window.[1][2] NBP offers a complementary neuroprotective strategy. The BAST trial has shown the benefit of adding NBP to standard reperfusion therapy.[2][6][7][8][9]

Compared to other investigational neuroprotective agents, the network meta-analysis suggests that NBP has a superior long-term efficacy profile.[1][8][10] However, it is important to note that Edaravone, another neuroprotective agent, showed benefits in early neurological improvement.[1][10]

Conclusion

This compound derivatives, particularly DL-3-n-butylphthalide (NBP), have demonstrated significant therapeutic potential in the treatment of ischemic stroke. Robust clinical data from the BAST trial and a comprehensive network meta-analysis support its efficacy in improving functional outcomes when used in conjunction with standard reperfusion therapies. Preclinical studies have elucidated its multi-target neuroprotective mechanisms, including potent antioxidant and pro-angiogenic effects.

The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further research and development in this promising area of stroke therapy. Future studies should continue to explore the optimal dosing, timing, and patient populations for NBP treatment, as well as investigate the potential of novel derivatives with enhanced efficacy and safety profiles. The consistent and compelling data position this compound derivatives as a leading candidate for a new generation of neuroprotective agents for ischemic stroke.

References

A Comparative Guide to (3S)-Butylphthalide and Edaravone for Ischemic Stroke Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (3S)-Butylphthalide (NBP) and edaravone (B1671096), two neuroprotective agents utilized in the treatment of acute ischemic stroke. By presenting experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to facilitate a comprehensive understanding of their respective therapeutic profiles.

Comparative Efficacy and Safety: A Quantitative Overview

The following tables summarize the clinical and preclinical evidence for NBP and edaravone in the management of ischemic stroke.

Clinical Efficacy
Outcome MeasureThis compound (NBP)EdaravoneKey Findings & Citations
Neurological Deficit Improvement (NIHSS Score) Significant reduction (Mean Difference: -3.39)Modest treatment effect, not always statistically significant under random-effects models.A meta-analysis of 46 studies with 7,283 participants showed NBP significantly reduced NIHSS scores.[1][2][3] For edaravone, a meta-analysis of seven studies (n=2,729) showed a modest effect that was not sustained under a random-effects model.[4]
Functional Outcome (Modified Rankin Scale - mRS) Associated with a reduction in mRS score (Mean Difference: -0.80)Associated with a higher likelihood of favorable mRS scores (OR = 1.40)NBP treatment was associated with a lower mRS score in a meta-analysis of 4 studies with 568 participants.[2][3] Edaravone dexborneol showed a 39.5% higher likelihood of achieving favorable mRS scores (≤2) at 90 days in a meta-analysis of five studies.[4]
Activities of Daily Living (Barthel Index) Significant improvement (Mean Difference: 11.08)Data not as consistently reported in meta-analyses.A meta-analysis of 22 studies with 2,968 participants demonstrated that NBP treatment led to a significant increase in the Barthel Index.[2][3]
Mortality Significant reduction in short-term death rates (RR 0.32)Associated with a significantly reduced risk of mortality (RR 0.63)A meta-analysis of 10 trials showed NBP was associated with a significant reduction in death during the treatment period or at follow-up.[1][2] A meta-analysis of 15 studies with 15,654 participants found that edaravone treatment was associated with a significantly reduced risk of mortality.[5][6][7]
Safety Profile
Adverse EventsThis compound (NBP)EdaravoneKey Findings & Citations
Common Adverse Events Elevated transaminases (1.39-17.53%), rash (0-1.96%), gastrointestinal discomfort (1.09-6.15%)Weak correlation with abnormal platelet count. Positive signal for abnormal liver function tests (GGT, ALT, AST) and prothrombin time.A meta-analysis of 31 trials reported these as the most frequent adverse events for NBP, with no serious adverse events noted.[1][2] A large real-world study indicated a lower incidence of adverse events for NBP compared to edaravone.[8][9]
Intracranial Hemorrhage Not reported as a significant adverse event in major meta-analyses.No significant difference in intracranial hemorrhage compared to control.A meta-analysis showed edaravone was not associated with an increased risk of intracerebral hemorrhage.[5][6][10]
Preclinical Efficacy in Animal Models
ParameterThis compound (NBP)EdaravoneKey Findings & Citations
Infarct Volume Reduction Significantly reduces cerebral infarct area.Significantly reduces infarct volume.Both NBP and edaravone have demonstrated the ability to reduce infarct volume in rodent models of middle cerebral artery occlusion (MCAO).[11][12][13]
Neurological Function Significantly improves neurological scores.Ameliorates neurological symptoms.Preclinical studies consistently show that both agents improve neurological function following induced ischemic stroke in animal models.[11][12][14]

Mechanisms of Action: A Multi-Targeted Approach vs. Potent Free Radical Scavenging

This compound and edaravone exert their neuroprotective effects through distinct yet overlapping mechanisms.

This compound (NBP) is characterized by its multi-target approach to neuroprotection.[8][9][15] Its mechanisms include:

  • Anti-inflammatory effects: NBP can suppress neuroinflammation by inhibiting the activation of microglia and astrocytes and targeting pathways like NF-κB.[11][12][15]

  • Antioxidant properties: It upregulates antioxidant enzymes through the Nrf2/HO-1 signaling pathway, reducing oxidative stress.[12][16]

  • Anti-apoptotic effects: NBP has been shown to inhibit neuronal apoptosis by modulating the Bcl-2 family of proteins and the PI3K/Akt signaling pathway.[15][17]

  • Mitochondrial protection: It helps to preserve mitochondrial function, which is crucial for neuronal survival.[18]

  • Improved cerebral microcirculation: NBP can enhance blood flow in the ischemic penumbra.[16]

Edaravone primarily acts as a potent free radical scavenger.[19][20][21] Its key mechanisms are:

  • Scavenging of reactive oxygen species (ROS): Edaravone effectively neutralizes both water-soluble and lipid-soluble peroxyl radicals, thereby inhibiting lipid peroxidation of cell membranes.[14][19][20]

  • Anti-inflammatory properties: It can reduce inflammation by mitigating microglial activation and decreasing the production of pro-inflammatory cytokines.[19]

  • Endothelial protection: Edaravone protects vascular endothelial cells from injury induced by oxidative stress.[21]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways, a typical experimental workflow for preclinical evaluation, and the logical relationship of the therapeutic effects of NBP and edaravone.

NBP_Signaling_Pathway cluster_stress Ischemic Stress cluster_pathways Signaling Pathways cluster_effects Neuroprotective Effects Oxidative Stress Oxidative Stress Nrf2 Nrf2/HO-1 Pathway Oxidative Stress->Nrf2 Inflammation Inflammation NFkB NF-κB Pathway Inflammation->NFkB Apoptosis Apoptosis PI3K PI3K/Akt Pathway Apoptosis->PI3K NBP this compound (NBP) NBP->Nrf2 NBP->NFkB NBP->PI3K Antioxidant Response Antioxidant Response Nrf2->Antioxidant Response Anti-inflammatory Response Anti-inflammatory Response NFkB->Anti-inflammatory Response Anti-apoptotic Response Anti-apoptotic Response PI3K->Anti-apoptotic Response

Caption: Signaling pathways modulated by this compound (NBP).

Edaravone_Signaling_Pathway cluster_stress Ischemic Stress cluster_effects Neuroprotective Effects ROS Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Reduced Neuronal Damage Reduced Neuronal Damage Lipid_Peroxidation->Reduced Neuronal Damage Edaravone Edaravone Edaravone->ROS Scavenges Edaravone->Lipid_Peroxidation Inhibits Cell Membrane Integrity Cell Membrane Integrity Reduced Neuronal Damage->Cell Membrane Integrity Experimental_Workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_assessment Assessment Animal_Model Animal Model of Ischemic Stroke (e.g., MCAO in rats) Grouping Randomization into Treatment Groups (Vehicle, NBP, Edaravone) Animal_Model->Grouping Drug_Admin Drug Administration (e.g., intravenous, intraperitoneal) Grouping->Drug_Admin Behavioral Neurological Function Assessment (e.g., mNSS, Bederson score) Drug_Admin->Behavioral Histological Infarct Volume Measurement (TTC staining) Behavioral->Histological Molecular Molecular Analysis (Western Blot, IHC for biomarkers) Histological->Molecular Therapeutic_Logic cluster_patho Pathophysiological Cascade cluster_intervention Therapeutic Intervention cluster_outcome Therapeutic Outcome Ischemic_Stroke Ischemic Stroke Oxidative_Stress Oxidative Stress Ischemic_Stroke->Oxidative_Stress Inflammation Inflammation Ischemic_Stroke->Inflammation Apoptosis Apoptosis Ischemic_Stroke->Apoptosis Neuroprotection Neuroprotection Oxidative_Stress->Neuroprotection Inflammation->Neuroprotection Apoptosis->Neuroprotection NBP This compound (NBP) NBP->Oxidative_Stress Inhibits NBP->Inflammation Inhibits NBP->Apoptosis Inhibits Edaravone Edaravone Edaravone->Oxidative_Stress Scavenges Radicals Improved_Function Improved Neurological Function Neuroprotection->Improved_Function

References

A Cross-Species Comparative Analysis of (3S)-Butylphthalide: Efficacy and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

(3S)-Butylphthalide , also known as l-3-n-butylphthalide (l-NBP), is the active stereoisomer of dl-3-n-butylphthalide (NBP), a compound initially isolated from the seeds of Apium graveolens (celery). NBP has been approved for the treatment of ischemic stroke in China and is under investigation for other neurodegenerative disorders. Understanding the comparative efficacy and metabolism of this compound across different species is crucial for preclinical and clinical drug development. This guide provides a comprehensive comparison of this compound's performance and metabolic fate in various species, supported by experimental data.

Efficacy in Ischemic Stroke Models: A Cross-Species Overview

This compound and its racemic form have demonstrated significant neuroprotective effects in various animal models of ischemic stroke, which has been corroborated by clinical trials in humans. The primary endpoints in these studies typically include a reduction in infarct volume and improvement in neurological function.

Preclinical Efficacy Data
SpeciesModelAdministration RouteDosageKey Efficacy Findings
Mouse Middle Cerebral Artery Occlusion (MCAO)Intranasal, Intravenous, Intragastric14-100 mg/kg/dayReduced infarct volume, improved neurological scores, promoted angiogenesis and neurogenesis, and reduced neuroinflammation.
Rat Middle Cerebral Artery Occlusion (MCAO)Intragastric, Intravenous60-156 mg/kg/daySignificantly reduced infarct volume, improved histological recovery, decreased neuronal cell loss, and enhanced long-term neurobehavioral development.
Human Acute Ischemic Stroke (Clinical Trials)Intravenous, Oral25 mg (i.v.), 200 mg (p.o.)Improved neurological and behavioral outcomes as measured by the National Institutes of Health Stroke Scale (NIHSS) and Barthel Index (BI).

Cross-Species Metabolism and Pharmacokinetics

The metabolic fate of this compound is a key determinant of its efficacy and safety. Studies in humans and rats have revealed extensive metabolism, primarily through oxidation and conjugation reactions.

Key Metabolic Pathways

The primary metabolic pathways of NBP in both humans and rats involve hydroxylation of the butyl side chain, followed by further oxidation and conjugation (glucuronidation and sulfation). In humans, 23 metabolites have been identified in plasma and urine. The major circulating metabolites include 10-Keto-NBP, 3-hydroxy-NBP, 10-hydroxy-NBP, and NBP-11-oic acid. In rats, a more extensive metabolic profile has been observed, with 49 metabolites identified. Urine is the primary route of excretion in both species.

The enzymes responsible for NBP metabolism in humans include cytochrome P450 isoforms (CYP3A4, CYP2E1, and CYP1A2), alcohol dehydrogenase, and aldehyde dehydrogenase.

Comparative Pharmacokinetic Parameters

A direct quantitative comparison of pharmacokinetic parameters across species is challenging due to variations in experimental design. However, available data provides some insights.

ParameterHumanRat
Administration Route Oral (200 mg)Oral (60 mg/kg)
Tmax (h) ~10.75
t1/2 (h) ~13.76 (for l-NBP)9.73
Major Metabolites 10-Keto-NBP, 3-hydroxy-NBP, 10-hydroxy-NBP, NBP-11-oic acidMultiple oxidized and conjugated metabolites
Primary Excretion Route Urine (~81.6% of dose)Urine (~85.12% of dose)

Experimental Protocols

Ischemic Stroke Model in Mice (Typical Workflow)

A common model to study the efficacy of neuroprotective agents is the transient middle cerebral artery occlusion (tMCAO) model in mice.

  • Animal Preparation : Male C57BL/6 mice are typically used. They are anesthetized, and their body temperature is maintained

A Comparative Analysis of the Neuroprotective Effects of L-NBP, D-NBP, and dl-NBP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-n-butylphthalide (NBP) is a chiral molecule originally extracted from the seeds of Apium graveolens (celery) and has garnered significant attention for its neuroprotective properties, particularly in the context of ischemic stroke.[1] NBP exists as three stereoisomers: the levorotatory form (L-NBP), the dextrorotatory form (D-NBP), and the racemic mixture (dl-NBP). While dl-NBP has been approved for clinical use in the treatment of ischemic stroke in China, research into the specific contributions and comparative efficacy of each isomer is ongoing.[1][2] This guide provides a comparative overview of the neuroprotective effects of L-NBP, D-NBP, and dl-NBP, supported by experimental data and detailed methodologies.

Comparative Neuroprotective Effects: In Vivo Data

The majority of published research has focused on the racemic mixture, dl-NBP, in animal models of cerebral ischemia, most commonly the middle cerebral artery occlusion (MCAO) model. While direct comparative studies under identical experimental conditions are limited, the available data for dl-NBP provides a benchmark for its neuroprotective efficacy.

Table 1: Comparison of Neuroprotective Effects of NBP Isomers in MCAO Rodent Models

ParameterL-NBPD-NBPdl-NBP
Infarct Volume Reduction (%) Data not available in comparative studiesData not available in comparative studies~37-50% reduction vs. control[3][4]
Neurological Deficit Score Improvement Data not available in comparative studiesData not available in comparative studiesSignificant improvement vs. control[5][6][7]
Reported Efficacious Dose (rodents) Data not available in comparative studiesData not available in comparative studies100 mg/kg (i.p.)[4]

Note: The data for dl-NBP is aggregated from multiple studies and may vary based on the specific experimental model and parameters.

Comparative Neuroprotective Effects: In Vitro Data

In vitro studies offer a more controlled environment for comparing the direct neuroprotective effects of the NBP isomers on neuronal cells.

Table 2: Comparison of in Vitro Neuroprotective Effects of NBP Isomers

ParameterL-NBPD-NBPdl-NBP
Cell Viability Assay (e.g., LDH release) Data not available in comparative studiesData not available in comparative studiesAttenuated serum deprivation-induced neuronal apoptosis[3]
Protection against Oxidative Stress Data not available in comparative studiesData not available in comparative studiesDecreased ROS production in neuronal cultures[3]
Anti-apoptotic Activity Data not available in comparative studiesData not available in comparative studiesReduced caspase-3 and -9 activation[3]

Mechanisms of Neuroprotection: A Multi-Target Approach

NBP isomers exert their neuroprotective effects through a variety of mechanisms, including anti-inflammatory, anti-oxidative, and anti-apoptotic pathways.

Anti-Inflammatory Effects

dl-NBP has been shown to suppress neuroinflammation by inhibiting microglial activation and reducing the production of pro-inflammatory cytokines.[5] This is achieved, in part, through the modulation of the TLR4/MyD88/NF-κB signaling pathway.[8]

Anti-Oxidative Stress

The antioxidant properties of NBP are well-documented. dl-NBP has been shown to activate the Nrf2-ARE signaling pathway, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1).[8][9] This helps to mitigate oxidative damage by reducing reactive oxygen species (ROS) and malondialdehyde (MDA) levels.[5]

Anti-Apoptotic Effects

NBP isomers protect neurons from apoptosis through multiple pathways. dl-NBP can inhibit the mitochondrial apoptotic pathway by preventing the release of cytochrome c and reducing the activation of caspase-9 and caspase-3.[3] It has also been shown to modulate the JNK/p38 MAPK and PI3K/Akt signaling pathways, which are critically involved in cell survival and death.[3][10] Furthermore, dl-NBP can upregulate the expression of anti-apoptotic proteins like Bcl-2 while downregulating pro-apoptotic proteins like Bax.[11]

Signaling Pathways

The neuroprotective effects of NBP are mediated by a complex interplay of signaling pathways. The following diagrams illustrate some of the key pathways identified for dl-NBP.

experimental_workflow cluster_model In Vivo Model cluster_treatment Treatment cluster_assessment Assessment MCAO Middle Cerebral Artery Occlusion (MCAO) in Rats Treatment NBP Isomer Administration (L-NBP, D-NBP, or dl-NBP) MCAO->Treatment NeuroScore Neurological Deficit Scoring Treatment->NeuroScore InfarctVolume Infarct Volume Measurement (TTC Staining) Treatment->InfarctVolume OxidativeStress Oxidative Stress Markers (ROS, MDA, SOD) Treatment->OxidativeStress Apoptosis Apoptosis Assessment (TUNEL Assay) Treatment->Apoptosis

Experimental Workflow for In Vivo Studies

anti_inflammatory_pathway dlNBP dl-NBP TLR4 TLR4 dlNBP->TLR4 inhibits MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->ProInflammatory promotes transcription Inflammation Neuroinflammation ProInflammatory->Inflammation

dl-NBP Anti-Inflammatory Signaling Pathway

anti_oxidative_pathway dlNBP dl-NBP Nrf2 Nrf2 dlNBP->Nrf2 activates ARE ARE Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1) ARE->AntioxidantEnzymes promotes transcription OxidativeStress Oxidative Stress AntioxidantEnzymes->OxidativeStress reduces

dl-NBP Anti-Oxidative Stress Signaling Pathway

anti_apoptotic_pathway cluster_dlNBP cluster_mitochondria Mitochondrial Pathway cluster_pi3k PI3K/Akt Pathway dlNBP dl-NBP Bax Bax dlNBP->Bax downregulates Bcl2 Bcl-2 dlNBP->Bcl2 upregulates PI3K PI3K dlNBP->PI3K activates CytochromeC Cytochrome c release Bax->CytochromeC promotes Bcl2->CytochromeC inhibits Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Akt Akt PI3K->Akt Akt->Caspase9 inhibits

dl-NBP Anti-Apoptotic Signaling Pathways

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely used method to induce focal cerebral ischemia.[9][12]

  • Animal Preparation: Adult male Sprague-Dawley or Wistar rats (250-300g) are anesthetized. Body temperature is maintained at 37°C throughout the procedure.[12]

  • Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and a nylon monofilament is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery.[12]

  • Occlusion and Reperfusion: The filament is left in place for a specific duration (e.g., 90-120 minutes) to induce ischemia. For reperfusion models, the filament is then withdrawn.[12]

  • Confirmation of Ischemia: A significant drop in cerebral blood flow is confirmed using laser Doppler flowmetry.[13]

Neurological Deficit Scoring

Neurological function is assessed at various time points post-MCAO using a scoring system. A common scale ranges from 0 (no deficit) to 5 (severe deficit).[14][15][16]

  • 0: No observable neurological deficit.

  • 1: Forelimb flexion.

  • 2: Decreased resistance to lateral push.

  • 3: Unidirectional circling.

  • 4: Spontaneous circling or barrel rolling.

  • 5: No spontaneous motor activity.

Infarct Volume Measurement (TTC Staining)

2,3,5-triphenyltetrazolium chloride (TTC) staining is used to visualize the infarct area.[2][12][17]

  • Brain Sectioning: At the end of the experiment, rats are euthanized, and their brains are rapidly removed and sectioned coronally (e.g., 2 mm thick slices).[12]

  • Staining: The brain slices are incubated in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes.[12]

  • Image Analysis: Viable tissue stains red, while the infarcted tissue remains unstained (white). The infarct area in each slice is measured using image analysis software, and the total infarct volume is calculated.[17]

Cell Viability Assay (LDH Release Assay)

The lactate (B86563) dehydrogenase (LDH) assay is a common method to assess cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.[3][8][18]

  • Cell Culture: Neuronal cells (e.g., primary cortical neurons or SH-SY5Y cells) are cultured in 96-well plates.

  • Treatment: Cells are exposed to an insult (e.g., oxygen-glucose deprivation) with or without different concentrations of NBP isomers.

  • Sample Collection: After the treatment period, the cell culture supernatant is collected.

  • LDH Measurement: The LDH activity in the supernatant is measured using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions. The absorbance is read using a microplate reader.[3]

Measurement of Oxidative Stress Markers
  • Reactive Oxygen Species (ROS): Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Malondialdehyde (MDA): MDA, a marker of lipid peroxidation, can be quantified in brain tissue homogenates using the thiobarbituric acid reactive substances (TBARS) assay.[19]

  • Superoxide Dismutase (SOD): The activity of the antioxidant enzyme SOD can be measured in brain tissue homogenates using commercially available kits.

Apoptosis Assessment (TUNEL Assay)

The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[20][21]

  • Tissue Preparation: Brain sections are prepared from paraffin-embedded or frozen tissue.

  • Permeabilization: The tissue sections are treated with proteinase K to permeabilize the cells.[21]

  • Labeling: The sections are incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP. TdT catalyzes the addition of biotin-dUTP to the 3'-hydroxyl ends of fragmented DNA.[21]

  • Detection: The incorporated biotin (B1667282) is then detected using streptavidin-horseradish peroxidase (HRP) and a chromogen (e.g., DAB), resulting in a colored precipitate in the nuclei of apoptotic cells.[21]

  • Quantification: The number of TUNEL-positive cells is counted under a microscope.

Conclusion

The available evidence strongly supports the neuroprotective effects of NBP, particularly the racemic mixture dl-NBP, in the context of ischemic brain injury. Its multi-target mechanism of action, encompassing anti-inflammatory, anti-oxidative, and anti-apoptotic effects, makes it a promising therapeutic agent. However, there is a clear need for more direct comparative studies to elucidate the specific contributions and relative potencies of the L-NBP and D-NBP isomers. Such research will be crucial for optimizing the therapeutic potential of NBP and developing next-generation neuroprotective drugs. Future investigations should focus on head-to-head comparisons of the three isomers in standardized in vivo and in vitro models, with comprehensive assessments of both efficacy and underlying molecular mechanisms.

References

(3S)-Butylphthalide: A Comparative Guide to its Long-Term Cognitive Benefits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3S)-Butylphthalide (NBP) has emerged as a promising agent in the landscape of cognitive enhancers, particularly for neurodegenerative and cerebrovascular diseases. This guide provides an objective comparison of NBP's long-term cognitive benefits against established and alternative treatments, supported by experimental data from preclinical and clinical studies.

Quantitative Data Summary

The following tables summarize the long-term cognitive outcomes of this compound (NBP) and its comparators in both clinical and preclinical settings.

Table 1: Clinical Studies on Long-Term Cognitive Enhancement

TreatmentStudy PopulationDurationCognitive AssessmentKey Findings
This compound (NBP) Post-stroke cognitive impairment12 monthsMMSENBP group showed a significantly smaller decline in MMSE scores compared to the control group (p=0.003). The incidence of cognitive decline was also significantly lower in the NBP group (OR, 0.612; p=0.020).[1][2]
This compound (NBP) + Donepezil Mild to moderate Alzheimer's Disease48 weeksADAS-cog, MMSEThe combination group showed a slower cognitive decline on the ADAS-cog scale compared to the Donepezil alone group (p=0.048).[3][4] The combination was also more effective in improving MMSE scores.[3]
Donepezil Mild to moderate Alzheimer's Disease24 weeksADAS-cogShowed a statistically significant improvement in ADAS-cog scores compared to placebo.[5]
Piracetam (B1677957) Dementia or cognitive impairmentUp to 1 yearGlobal Impression of Change, MMSEEvidence does not consistently support a significant benefit for piracetam in dementia or cognitive impairment.[6][7] Some meta-analyses suggest a potential for slowing cognitive deterioration in Alzheimer's disease.
Citicoline (B1669096) Mild vascular cognitive impairment9 monthsMMSEThe Citicoline group's MMSE scores remained stable, while the control group showed a decline.[8]
Citicoline + Butylphthalide (B1668128) Vascular dementia after cerebral infarctionNot specifiedLOTCA, NIHSSThe combination of Butylphthalide and Citicoline showed superior improvement in neurological function compared to Butylphthalide combined with vascular rehabilitation capsules.[9][10]

Table 2: Preclinical Studies on Long-Term Cognitive Enhancement

TreatmentAnimal ModelDurationCognitive AssessmentKey Findings
This compound (NBP) SAMP8 mice (Alzheimer's model)3 monthsMorris Water MazeNBP treatment significantly alleviated cognitive impairment, as shown by reduced escape latency.[11]
l-3-n-butylphthalide (l-NBP) 3xTg-AD mice (Alzheimer's model)18 weeksMorris Water Mazel-NBP treatment improved spatial learning and long-term memory deficits.[12]
This compound (NBP) Chronic cerebral hypoperfusion ratsNot specifiedNot specifiedHigh-dose NBP (80 mg/kg) improved long-term cognitive function.[8]
This compound (NBP) Ischemic reperfusion (I/R) rat model7 daysNeurological scores, Novel Object RecognitionNBP treatment improved neurological function and ameliorated cognitive impairment.[13]

Experimental Protocols

Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

This model is widely used to mimic ischemic stroke and subsequent cognitive impairment.

  • Animal Model: Adult male Sprague-Dawley rats are commonly used.

  • Anesthesia: Anesthesia is induced and maintained with isoflurane.

  • Surgical Procedure:

    • A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and transected.

    • A nylon monofilament suture with a rounded tip is introduced into the ICA through the ECA stump.

    • The suture is advanced to occlude the origin of the middle cerebral artery (MCA).

    • After a defined period of occlusion (e.g., 60 or 90 minutes), the suture is withdrawn to allow for reperfusion.

  • Cognitive Assessment: Cognitive function is assessed at various time points post-surgery (e.g., 7, 14, and 28 days) using tests such as the Morris water maze and novel object recognition test.[11][14]

Morris Water Maze (MWM) in SAMP8 Mice

This test assesses spatial learning and memory.

  • Apparatus: A circular pool filled with opaque water, containing a hidden escape platform.

  • Acquisition Phase:

    • Mice undergo multiple trials per day for several consecutive days.

    • In each trial, the mouse is placed in the pool at one of four starting positions and must find the hidden platform.

    • The time taken to find the platform (escape latency) is recorded.

  • Probe Trial:

    • 24 hours after the last acquisition trial, the platform is removed.

    • The mouse is allowed to swim freely for a set duration (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.[11]

Signaling Pathways and Mechanisms of Action

This compound (NBP)

NBP exerts its neuroprotective and cognitive-enhancing effects through multiple pathways. A key mechanism involves the activation of the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) signaling cascade. This leads to the downstream activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which promotes neuronal survival and synaptic plasticity.[15]

NBP_Signaling_Pathway NBP This compound (NBP) BDNF BDNF NBP->BDNF Upregulates TrkB TrkB Receptor BDNF->TrkB Binds to & Activates PI3K PI3K TrkB->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates CREB CREB Akt->CREB Phosphorylates Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival Synaptic_Plasticity Synaptic Plasticity CREB->Synaptic_Plasticity

Caption: this compound (NBP) Signaling Pathway.

Alternative Treatments

  • Donepezil: Primarily acts as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine (B1216132).[16] This increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission, which is crucial for memory and cognitive functions.[5][16][17][18]

Donepezil_Signaling_Pathway Donepezil Donepezil AChE Acetylcholinesterase (AChE) Donepezil->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down Cholinergic_Transmission Enhanced Cholinergic Transmission ACh->Cholinergic_Transmission Cognitive_Function Improved Cognitive Function Cholinergic_Transmission->Cognitive_Function

Caption: Donepezil's Mechanism of Action.

  • Piracetam: The exact mechanism is not fully elucidated, but it is thought to modulate neurotransmitter systems, including the cholinergic and glutamatergic systems.[19][20] It may also enhance cell membrane fluidity.[20]

Piracetam_Signaling_Pathway Piracetam Piracetam Membrane_Fluidity ↑ Membrane Fluidity Piracetam->Membrane_Fluidity ACh_Receptors ↑ ACh Receptor Density Piracetam->ACh_Receptors Glutamate_Receptors Modulates Glutamate Receptors (AMPA, NMDA) Piracetam->Glutamate_Receptors Cognitive_Function Cognitive Enhancement Membrane_Fluidity->Cognitive_Function ACh_Receptors->Cognitive_Function Glutamate_Receptors->Cognitive_Function Citicoline_Signaling_Pathway Citicoline Citicoline Phosphatidylcholine ↑ Phosphatidylcholine Synthesis Citicoline->Phosphatidylcholine ACh_Dopamine ↑ Acetylcholine & Dopamine Synthesis Citicoline->ACh_Dopamine Membrane_Integrity Neuronal Membrane Integrity & Repair Phosphatidylcholine->Membrane_Integrity Neurotransmission Enhanced Neurotransmission ACh_Dopamine->Neurotransmission

References

A Comparative Meta-Analysis of dl-3-n-butylphthalide (NBP) for Acute Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025

An evidence-based guide for researchers and drug development professionals on the efficacy, safety, and mechanistic profile of dl-3-n-butylphthalide in the management of acute ischemic stroke, benchmarked against current standard-of-care therapies.

This guide provides a comprehensive meta-analysis of clinical trial data on dl-3-n-butylphthalide (NBP), a neuroprotective agent, for the treatment of acute ischemic stroke. It offers a comparative perspective against established therapies such as intravenous thrombolysis with alteplase (B1167726) (IV r-tPA) and antiplatelet agents. The information is curated for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of NBP's therapeutic potential.

Comparative Efficacy of NBP in Acute Ischemic Stroke

dl-3-n-butylphthalide (NBP) has been extensively studied for its role in improving neurological and functional outcomes following an acute ischemic stroke. A recent comprehensive meta-analysis, encompassing 57 randomized controlled trials (RCTs) with a total of 8,747 participants, provides robust evidence of its efficacy.[1][2][3][4][5] The primary endpoints evaluated in these trials include neurological deficit, functional independence, and mortality.

Key Efficacy Outcomes: NBP vs. Control (Placebo or Standard Care)
Outcome MeasureNo. of StudiesNo. of ParticipantsResult95% Confidence Interval (CI)
Neurological Deficit
NIHSS (Mean Difference)467,283-3.39-3.76 to -3.03
CSS (Mean Difference)4543-4.16-7.60 to -0.73
Functional Independence
Barthel Index (Mean Difference)222,96811.089.10 to 13.05
Death and Dependency (Risk Ratio)22600.590.42 to 0.83
Mortality
Death (Risk Ratio)102,2870.320.13 to 0.75

Data synthesized from a 2022 systematic review and meta-analysis.[1][2][3][4][5] NIHSS: National Institutes of Health Stroke Scale; CSS: Chinese Stroke Scale.

The meta-analysis demonstrates that NBP treatment is associated with a significant reduction in neurological deficits, as measured by both the National Institutes of Health Stroke Scale (NIHSS) and the Chinese Stroke Scale (CSS).[1][2][4] Furthermore, patients receiving NBP showed improved functional outcomes, reflected by a higher Barthel Index score, which assesses the ability to perform daily activities.[1] The risk of the composite outcome of death and dependency was also notably reduced in the NBP group.[1][5] A significant reduction in short-term mortality was also observed with NBP treatment.[1][2]

Comparison with Standard of Care

The current gold standard for acute ischemic stroke management includes intravenous thrombolysis with recombinant tissue plasminogen activator (IV r-tPA), such as alteplase, and endovascular therapy (EVT).[6][7][8] Antiplatelet therapy, primarily with aspirin, is also a cornerstone of treatment.[6][9]

While direct head-to-head meta-analyses comparing NBP with alteplase are limited, some clinical trials have investigated the use of NBP as an adjunct to standard reperfusion therapies. One such study, the BAST trial, found that adjunctive NBP treatment in patients receiving intravenous thrombolysis and/or endovascular treatment resulted in a significantly higher proportion of patients with a favorable functional outcome at 90 days compared to placebo.[10]

Another study comparing NBP to Cerebrolysin, another neuroprotective agent, suggested that NBP may be more effective in improving short-term outcomes in patients with moderate acute ischemic stroke.[11]

Safety and Tolerability Profile

The safety of NBP has been a key focus of clinical investigations. The 2022 meta-analysis reported that the most frequent adverse events were elevated transaminase levels (1.39-17.53%), rash (0-1.96%), and gastrointestinal discomfort (1.09-6.15%).[1][2][4] Importantly, no serious adverse events were reported in these trials.[1][2]

Experimental Protocols

Representative Clinical Trial Workflow for Acute Ischemic Stroke

The following diagram illustrates a typical workflow for a randomized controlled trial investigating a new therapeutic agent for acute ischemic stroke.

G cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Administration cluster_followup Follow-up and Assessment s1 Patient Presents with Acute Ischemic Stroke Symptoms s2 Inclusion/Exclusion Criteria Assessment (e.g., time from onset, stroke severity) s1->s2 r1 Informed Consent Obtained s2->r1 r2 Randomization to Treatment Arms r1->r2 t1 Experimental Group: NBP + Standard of Care r2->t1 t2 Control Group: Placebo + Standard of Care r2->t2 f1 Baseline Assessments (NIHSS, mRS, etc.) t1->f1 t2->f1 f2 Assessments during Treatment (e.g., Day 1, 7, 14) f1->f2 f3 End of Treatment Assessments f2->f3 f4 Long-term Follow-up (e.g., Day 90) f3->f4

Typical workflow of a randomized controlled trial for acute ischemic stroke.
NBP Administration Protocol (Based on the BAST Trial)

The Butylphthalide for Acute Ischemic Stroke Patients Receiving Intravenous Thrombolysis or Endovascular Treatment (BAST) trial provides a clear protocol for adjunctive NBP therapy.[10][12]

  • Initial Phase (First 14 days): Patients in the experimental group receive an intravenous injection of NBP in a 100 mL sodium chloride solution twice daily.[10][12]

  • Subsequent Phase (Day 15 to Day 90): Patients are administered 0.2 g soft capsules of NBP three times a day.[10][12]

  • Control Group: The control group receives a placebo injection and placebo capsules following the same schedule.[10][12]

  • Timing: The first dose of NBP or placebo is administered within 6 hours of the onset of ischemic stroke.[12]

Mechanistic Insights: Signaling Pathways of NBP

NBP exerts its neuroprotective effects through multiple mechanisms, including anti-inflammatory, anti-oxidant, and pro-angiogenic actions.[13][14] Several key signaling pathways have been identified to be modulated by NBP.

Anti-Apoptotic and Anti-inflammatory Pathways

NBP has been shown to protect against ischemic damage by inhibiting apoptosis and inflammation. One of the key pathways involved is the c-Jun N-terminal kinase (JNK) pathway.[15]

G ischemia Ischemic Stroke ros Reactive Oxygen Species (ROS) ischemia->ros jnk JNK Activation ros->jnk apoptosis Neuronal Apoptosis jnk->apoptosis nbp dl-3-n-butylphthalide (NBP) nbp->jnk Inhibits

NBP's inhibition of the pro-apoptotic JNK pathway.
Pro-Angiogenesis and Vascular Remodeling Pathway

NBP promotes angiogenesis and vasodilation, contributing to improved cerebral blood flow and recovery after stroke. The Akt/GSK-3β signaling pathway plays a crucial role in this process.[16]

G nbp dl-3-n-butylphthalide (NBP) akt Akt Activation nbp->akt gsk3b GSK-3β Inhibition akt->gsk3b Inhibits vegf VEGF Expression gsk3b->vegf Upregulates angiogenesis Angiogenesis & Vasodilation vegf->angiogenesis

NBP's promotion of angiogenesis via the Akt/GSK-3β pathway.
Antioxidant Defense Pathway

NBP also enhances the cellular antioxidant defense system by targeting the Keap1/Nrf2 pathway. This helps in mitigating oxidative stress, a key contributor to ischemic brain injury.[14]

G nbp dl-3-n-butylphthalide (NBP) keap1 Keap1 nbp->keap1 Inhibits nrf2 Nrf2 Release keap1->nrf2 Inhibits Release antioxidant Activation of Antioxidant Defense System nrf2->antioxidant

NBP's activation of the Keap1/Nrf2 antioxidant pathway.

References

Comparative Pharmacokinetics of (3S)-Butylphthalide Formulations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the pharmacokinetic profiles of different formulations of (3S)-Butylphthalide (L-3-n-butylphthalide), a promising neuroprotective agent. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the advancement of this compound therapeutics. This document summarizes key pharmacokinetic parameters from preclinical and clinical studies and details the experimental methodologies employed.

Quantitative Pharmacokinetic Data

The oral bioavailability and pharmacokinetic profile of this compound can be significantly influenced by its formulation. Below are summary tables comparing key pharmacokinetic parameters (Cmax, Tmax, AUC) of various formulations based on available data.

Table 1: Comparative Pharmacokinetics of Oral this compound Formulations in Healthy Chinese Volunteers

FormulationDoseCmax (μg/L)Tmax (h)AUC0-t (h·μg/L)AUC0-∞ (h·μg/L)Reference
L-NBP Tablet160 mg (single dose)2411.0569.5594.5[1][2]
L-NBP Tablet320 mg (single dose)-1.0--[1][2]
L-NBP Tablet480 mg (single dose)10081.52711.92827.4[1][2]
L-NBP Tablet160 mg (multiple doses, twice daily for 7 days)----[1][2]
DL-NBP Soft Capsule200 mg (every 6 hours for 7 days)----[3]

Data for the DL-NBP soft capsule was provided by the Zhongqi Pharmacy of CSPC Pharma and specific values were not detailed in the cited reference. It was noted that the pharmacokinetic behavior of the 160 mg L-NBP tablet administered twice daily was similar to the 200 mg DL-NBP soft capsule administered every 6 hours.[3]

Table 2: Comparative Pharmacokinetics of Oral DL-3-n-butylphthalide Formulations in Rats

FormulationDose (mg/kg)Cmax (µg/mL)Tmax (h)Absolute Bioavailability (%)Reference
NBP Suspension300.282.021.7[4]
NBP-loaded CA-liposomes30Significantly higher than suspension0.70 ± 0.1492.65[4]

Table 3: Comparative Pharmacokinetics of a Novel Prodrug of 3-n-butylphthalide in Rats and Dogs

SpeciesFormulationAdministrationDose (mg/kg)Cmax of dl-NBPAUC of dl-NBPReference
Ratsdl-PHPB (prodrug)Oral-Significantly higher than dl-NBPSignificantly higher than dl-NBP[5]
Dogsdl-PHPB (prodrug)Oral-Significantly higher than dl-NBPSignificantly higher than dl-NBP[5]
Ratsdl-PHPB (prodrug)Intravenous-Similar to dl-NBPNearly the same as dl-NBP[5]
Dogsdl-PHPB (prodrug)Intravenous-Similar to dl-NBPNearly the same as dl-NBP[5]

dl-PHPB (Potassium 2-(1-hydroxypentyl)-benzoate) is a water-soluble prodrug of dl-NBP.[5]

Experimental Protocols

The data presented in this guide were derived from studies employing rigorous analytical and pharmacokinetic methodologies. Below are summaries of the typical experimental protocols used.

Analytical Methods for Plasma Concentration Determination

The quantification of 3-n-butylphthalide and its metabolites in plasma is crucial for pharmacokinetic analysis. The most common methods employed are:

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and specific method for determining 3-n-butylphthalide in biological matrices.[6][7]

    • Sample Preparation: Typically involves protein precipitation with a solvent like acetonitrile.[6] For enantioselective analysis, liquid-liquid extraction with a solvent such as methyl tert-butyl ether may be used.[7]

    • Chromatographic Separation: A C18 column is commonly used for separation.[6] For the separation of enantiomers (R-(+)-NBP and S-(-)-NBP), a chiral column, such as a teicoplanin-based column, is required.[7]

    • Detection: Mass spectrometry is performed in the positive ion mode with multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity.[6][7]

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This method offers good sensitivity and is an alternative to mass spectrometry.[8]

    • Sample Preparation: Involves liquid-liquid extraction from plasma samples, often with diethyl ether under acidic conditions.[8]

    • Chromatographic Separation: A C18 column is typically used.[8]

    • Detection: Fluorescence detection is used for quantification, with an excitation wavelength of 280 nm and an emission wavelength of 304 nm.[8]

Pharmacokinetic Study Design

The comparative pharmacokinetic studies generally follow a standard design:

  • Subjects: Studies are conducted in various species, including rats, rabbits, and dogs for preclinical evaluation, and in healthy human volunteers for clinical trials.[1][2][5][6][8]

  • Dosing: Formulations are administered at single or multiple doses. For oral formulations, administration is typically followed by a fasting period.[1][2] Intravenous administration is often used to determine absolute bioavailability.[4][6]

  • Blood Sampling: Blood samples are collected at predetermined time points after drug administration. Plasma is then separated for analysis.

  • Data Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC.[1][2]

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound are attributed to its modulation of several key signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow for a comparative pharmacokinetic study.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., BDNF, EGF, NGF) Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., TrkB) Growth_Factors->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 p_Akt p-Akt (Active) PIP3->p_Akt activates Akt Akt GSK3b GSK-3β p_Akt->GSK3b inhibits Bcl2 Bcl-2 p_Akt->Bcl2 activates Bax Bax p_Akt->Bax inhibits Gene_Transcription Gene Transcription (Cell Survival, Angiogenesis) p_Akt->Gene_Transcription L_NBP This compound (L-NBP) L_NBP->p_Akt promotes

Caption: PI3K/Akt Signaling Pathway Activation by this compound.

Nrf2_ARE_Signaling_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., Ischemia) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to L_NBP This compound (L-NBP) L_NBP->Keap1_Nrf2 promotes dissociation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates

Caption: Nrf2/ARE Antioxidant Pathway Modulation by this compound.

Mitochondrial_Apoptosis_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Ischemic_Injury Ischemic Injury Bax Bax Ischemic_Injury->Bax activates Bcl2 Bcl-2 Ischemic_Injury->Bcl2 inhibits Mitochondrion_node Mitochondrial Membrane Bax->Mitochondrion_node permeabilizes Bcl2->Bax inhibits Cytochrome_c_c Cytochrome c Apaf1 Apaf-1 Cytochrome_c_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis L_NBP This compound (L-NBP) L_NBP->Bcl2 promotes Mitochondrion_node->Cytochrome_c_c releases Cytochrome_c_m Cytochrome c

Caption: Inhibition of Mitochondrial Apoptosis Pathway by this compound.

Pharmacokinetic_Workflow Study_Design Study Design (e.g., Crossover, Parallel) Subject_Recruitment Subject Recruitment (Animal or Human) Study_Design->Subject_Recruitment Drug_Administration Drug Administration (Different Formulations) Subject_Recruitment->Drug_Administration Blood_Sampling Timed Blood Sampling Drug_Administration->Blood_Sampling Plasma_Analysis Plasma Sample Analysis (e.g., HPLC-MS/MS) Blood_Sampling->Plasma_Analysis Data_Analysis Pharmacokinetic Data Analysis Plasma_Analysis->Data_Analysis Results Comparative PK Parameters (Cmax, Tmax, AUC) Data_Analysis->Results

Caption: Experimental Workflow for a Comparative Pharmacokinetic Study.

References

Safety Operating Guide

Proper Disposal of (3S)-Butylphthalide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of (3S)-Butylphthalide, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Safety and Hazard Information

This compound is classified with specific hazards that necessitate careful handling and disposal.[1][2] The primary hazards are summarized below.

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1][2]
Serious Eye IrritationH319Causes serious eye irritation.[1][2]
Respiratory IrritationH335May cause respiratory irritation.[1][2]

Signal Word: Warning[2]

Hazard Pictogram:

alt text

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal, the use of appropriate personal protective equipment is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles.Protects against splashes and eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and irritation.[1]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, wear a suitable respirator.Avoids inhalation and respiratory tract irritation.[1]
Skin and Body Protection Laboratory coat.Prevents contamination of personal clothing.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that avoids environmental contamination and adheres to local and national regulations.[1][2] Do not dispose of this chemical in household garbage or down the drain.[2]

1. Waste Identification and Segregation:

  • Identify the waste as this compound.

  • Segregate it from other chemical waste streams to avoid incompatible mixtures.

2. Containerization:

  • Use a dedicated, properly labeled, and leak-proof container for collecting this compound waste. The container must be compatible with the chemical.

  • The label should clearly state "this compound Waste" and include the appropriate hazard symbols.

3. Handling Small Spills and Residues:

  • For small spills, absorb the material with an inert, non-combustible absorbent material such as sand, diatomite, or universal binders.[2]

  • Carefully collect the absorbent material and contaminated debris into the designated waste container.

  • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

4. Storage Pending Disposal:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Keep the container tightly closed.[1]

5. Final Disposal:

  • The primary recommended method for the final disposal of this compound is through an industrial combustion plant or a licensed hazardous waste disposal facility.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal service to arrange for pickup and proper disposal in accordance with all applicable federal, state, and local regulations.

Contaminated Packaging:

  • Empty containers that held this compound should be treated as hazardous waste and disposed of in the same manner as the substance itself.[1] Do not reuse the containers for other purposes unless they have been professionally decontaminated.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste? is_spill Is it a small spill or residue? start->is_spill absorb Absorb with inert material (e.g., sand, vermiculite). is_spill->absorb Yes is_liquid Is it bulk liquid or solid waste? is_spill->is_liquid No collect_absorbent Collect absorbent and contaminated materials into a labeled waste container. absorb->collect_absorbent store Store container in a designated, well-ventilated waste accumulation area. collect_absorbent->store place_in_container Place directly into a labeled, sealed hazardous waste container. is_liquid->place_in_container Yes place_in_container->store contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste disposal contractor. store->contact_ehs improper_disposal Improper Disposal Routes - Do NOT pour down the drain. - Do NOT discard in regular trash. store->improper_disposal end End: Waste properly managed for disposal. contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.